molecular formula C8H5ClN2O2 B1400209 Methyl 5-chloro-6-cyanonicotinate CAS No. 398457-04-0

Methyl 5-chloro-6-cyanonicotinate

Cat. No.: B1400209
CAS No.: 398457-04-0
M. Wt: 196.59 g/mol
InChI Key: FJPBMRJEHLCFSY-UHFFFAOYSA-N
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Description

Methyl 5-chloro-6-cyanonicotinate is a useful research compound. Its molecular formula is C8H5ClN2O2 and its molecular weight is 196.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-chloro-6-cyanopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c1-13-8(12)5-2-6(9)7(3-10)11-4-5/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPBMRJEHLCFSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 5-chloro-6-cyanonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a plausible and scientifically robust synthetic pathway for Methyl 5-chloro-6-cyanonicotinate, a valuable substituted pyridine derivative with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields. It delves into the strategic considerations for the synthesis, detailed experimental protocols for each step, and the underlying chemical principles. The proposed pathway is designed to be efficient and is based on established, well-documented chemical transformations.

Introduction and Strategic Overview

This compound is a highly functionalized heterocyclic compound. The presence of chloro, cyano, and methyl ester groups on the pyridine ring makes it a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. The strategic placement of these functional groups allows for a variety of subsequent chemical modifications.

The synthesis of such a multi-substituted pyridine requires a carefully planned strategy to ensure correct regioselectivity and high yields. A retrosynthetic analysis suggests that the target molecule can be constructed from a more readily available pyridine precursor. The pathway detailed in this guide commences with a commercially available aminopyridine derivative and proceeds through a series of reliable and well-understood reactions.

The chosen synthetic route involves three key transformations:

  • Sandmeyer Chloro-de-amination: Conversion of an amino group to a chloro group.

  • Nucleophilic Aromatic Substitution (SNAr): Introduction of the cyano group.

  • Esterification: Formation of the methyl ester.

This multi-step approach allows for the controlled introduction of each functional group, minimizing the formation of unwanted side products.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a three-step process starting from 2-amino-5-chloronicotinic acid.

Synthesis_Pathway A 2-Amino-5-chloronicotinic acid B 2,5-Dichloronicotinic acid A->B  NaNO2, HCl (Sandmeyer Reaction)   C 5-Chloro-6-cyanonicotinic acid B->C  CuCN (Nucleophilic Substitution)   D This compound C->D  CH3OH, H2SO4 (Esterification)  

chemical properties of Methyl 5-chloro-6-cyanonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Reactivity of Methyl 5-chloro-6-cyanonicotinate

Introduction

This compound is a highly functionalized heterocyclic compound built upon the nicotinic acid framework. As a substituted pyridine, it possesses a unique electronic architecture that makes it a valuable and versatile building block for researchers in medicinal chemistry and materials science. The strategic placement of a chloro, a cyano, and a methyl ester group on the pyridine ring imparts a distinct reactivity profile, offering multiple handles for synthetic diversification. Nicotinic acid and its derivatives are known to play significant roles in various biological processes and have been foundational in the development of therapeutics for conditions ranging from dyslipidemia to inflammation.[1][2][3] This guide provides an in-depth exploration of the chemical properties, reactivity, and practical applications of this compound, offering field-proven insights for its effective utilization in a research and development setting.

Molecular Structure and Physicochemical Properties

The reactivity of this compound is a direct consequence of its structure. The pyridine nitrogen, along with the strongly electron-withdrawing cyano and chloro substituents, renders the aromatic ring electron-deficient. This electronic nature is central to its chemical behavior, particularly in nucleophilic substitution reactions.

Caption: 2D Structure of this compound.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 398457-04-0 [4]
Molecular Formula C₈H₅ClN₂O₂ [4]
Molecular Weight 196.59 g/mol [4]
Melting Point 120-122 °C [4]
Appearance Solid (form may vary) -

| MDL Number | MFCD18258701 |[4] |

Predicted Spectroscopic Profile

While specific spectra are dependent on acquisition conditions, the following provides an expert prediction of the key spectroscopic features essential for reaction monitoring and product confirmation.

  • ¹H NMR: The spectrum is expected to be simple, showing two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The proton at the C2 position will likely appear as a doublet, and the proton at the C4 position will also be a doublet, with coupling between them. A sharp singlet around 3.9-4.0 ppm would correspond to the methyl ester protons (-OCH₃).

  • ¹³C NMR: The spectrum will show eight distinct carbon signals. The nitrile carbon (C≡N) is expected in the 115-120 ppm range. The carbonyl carbon of the ester (C=O) will be significantly downfield, typically around 160-165 ppm. The remaining signals will correspond to the carbons of the pyridine ring and the methyl group of the ester.

  • Infrared (IR) Spectroscopy: Key vibrational frequencies will confirm the presence of the principal functional groups. A strong, sharp peak around 2220-2240 cm⁻¹ is characteristic of the nitrile (C≡N) stretch. A strong absorption around 1720-1740 cm⁻¹ will indicate the ester carbonyl (C=O) stretch. The C-Cl stretch will appear in the fingerprint region, typically below 800 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 196. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) will be evident in the molecular ion cluster, with a prominent peak at m/z 198 (M+2) that is about one-third the intensity of the M⁺ peak.

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the distinct reactivity of its three primary functional domains: the chloro group, the cyano group, and the methyl ester.

Nucleophilic Aromatic Substitution (SNAr) at the C5-Position

The pyridine ring is inherently electron-deficient, a characteristic that is significantly amplified by the presence of the C6-cyano group. This electronic pull facilitates the attack of nucleophiles on the ring, a mechanism known as Nucleophilic Aromatic Substitution (SNAr).[5] While halogens at the C2, C4, and C6 positions are most reactive due to direct resonance stabilization of the intermediate by the ring nitrogen, the C5-chloro group in this molecule is still susceptible to substitution.[6] The powerful inductive and resonance-withdrawing effect of the adjacent C6-cyano group is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex), thereby lowering the activation energy for the substitution.

SNAr_Mechanism Start This compound + Nucleophile (Nu⁻) Transition1 Nucleophilic Attack on C5-Carbon Start->Transition1 Intermediate Meisenheimer Complex (Stabilized by CN group) Transition1->Intermediate Formation of σ-complex Transition2 Loss of Leaving Group (Chloride Ion) Intermediate->Transition2 Product Substituted Product (5-Nu-6-cyanonicotinate) Transition2->Product Restoration of Aromaticity

Caption: Logical workflow for the SNAr reaction.

Field-Proven Protocol: Amination via SNAr

This protocol describes a general procedure for substituting the C5-chloro group with a primary or secondary amine.

  • Reactor Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq). The choice of an inert atmosphere is critical to prevent potential side reactions, especially if the amine nucleophile is sensitive to oxidation.

  • Solvent and Reagents: Add a polar aprotic solvent such as DMF or DMSO. These solvents are ideal as they effectively solvate the reactants without interfering with the nucleophile. Add the amine nucleophile (1.1-1.5 eq) followed by a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq). The base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C. Higher temperatures are often required to overcome the activation energy for substitution at the C5 position.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression. This step is a self-validating system; the reaction is only stopped upon confirmed consumption of the limiting reagent.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3x). The aqueous wash removes the inorganic base and polar solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure substituted product.

Transformations of the Cyano Group

The nitrile functionality is a versatile precursor to other important chemical groups, primarily amines and carboxylic acids.

a) Reduction to a Primary Amine

The cyano group can be readily reduced to a primary amine (-CH₂NH₂) using powerful reducing agents. This transformation is valuable for introducing a flexible basic linker into a molecule, a common strategy in drug design.

  • Causality in Reagent Choice: Lithium aluminum hydride (LiAlH₄) is a highly effective, albeit non-selective, reducing agent for this purpose.[7] Alternatively, catalytic hydrogenation (e.g., H₂ gas with a Raney Nickel or Palladium catalyst) offers a milder method. Borane complexes, such as BH₃·THF, are also excellent choices and can offer better functional group tolerance compared to LiAlH₄.[8]

Nitrile_Reduction Nitrile Methyl 5-chloro-6-(aminomethyl)nicotinate (Starting Material) Reagents Reducing Agent (e.g., LiAlH₄ in THF or Catalytic Hydrogenation) Nitrile->Reagents Reaction Reduction of C≡N bond Reagents->Reaction Product Primary Amine Product (-CH₂NH₂) Reaction->Product Workup Aqueous Workup (to quench excess reagent and protonate the amine) Product->Workup

Caption: Experimental workflow for nitrile reduction.

b) Hydrolysis to a Carboxylic Acid

The nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This process typically requires harsh conditions (e.g., strong acid or base with heating), which can also lead to the hydrolysis of the methyl ester.

  • Experimental Insight: If selective hydrolysis of the nitrile is desired without affecting the ester, a multi-step process is often more reliable. For instance, partial hydrolysis to the primary amide can sometimes be achieved under controlled acidic conditions, followed by further transformation. However, achieving high chemoselectivity can be challenging. Basic hydrolysis using aqueous NaOH or KOH at reflux will typically saponify both the nitrile and the ester, yielding the corresponding dicarboxylic acid.[9]

Saponification of the Methyl Ester

The methyl ester can be selectively hydrolyzed to the corresponding carboxylic acid under standard basic conditions, a reaction known as saponification.

  • Rationale for Conditions: Using a base like lithium hydroxide (LiOH) in a mixture of THF and water at room temperature is a common and reliable method.[9] These conditions are generally mild enough to leave the nitrile and C-Cl bond intact. The resulting carboxylate salt is then protonated in a separate acidic workup step. This transformation is fundamental for preparing compounds for subsequent amide bond formation.

Protocol: Selective Ester Hydrolysis

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5-2.0 eq) and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Acidification: Carefully add 1M HCl to the reaction mixture until the pH is acidic (pH ~2-3). This protonates the carboxylate to form the carboxylic acid, which may precipitate out of solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and evaporate the solvent to yield the carboxylic acid product.

Potential Applications in Research and Development

The multi-functional nature of this compound makes it a highly valuable intermediate. Each functional group serves as a strategic point for diversification, allowing for the rapid generation of compound libraries for screening in drug discovery programs.

  • Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The functional groups allow for the attachment of various pharmacophores to probe the binding pockets of target enzymes.

  • Precursor to Fused Heterocycles: The cyano and ester/acid functionalities can be used in cyclization reactions to build more complex, fused heterocyclic systems, which are often of interest for their unique biological activities.

  • Building Block for Agrochemicals: Substituted pyridines are prevalent in modern agrochemicals. The reactivity of this molecule allows for the synthesis of novel herbicides and pesticides.

Diversification Core This compound Ester Ester Hydrolysis → Carboxylic Acid Core->Ester Nitrile Nitrile Reduction → Primary Amine Core->Nitrile Chloro SNAr Reaction → C-N, C-O, C-S bonds Core->Chloro Amide Amide Coupling Ester->Amide e.g., with amines Alkylation Amine Alkylation/ Acylation Nitrile->Alkylation Library Diverse Compound Libraries Chloro->Library e.g., with various nucleophiles

Sources

Core Physicochemical & Structural Characteristics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 5-chloro-6-cyanonicotinate (CAS 398457-04-0)

This document provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this guide moves beyond simple data recitation to explain the causality behind its synthesis, characterization, and application. We will explore its properties, a robust synthetic pathway, analytical validation, and its strategic role in the development of targeted therapeutics, particularly kinase inhibitors.

This compound is a polysubstituted pyridine derivative. The pyridine core is a privileged scaffold in drug discovery, and the specific arrangement of its functional groups—chloro, cyano, and methyl ester—provides multiple reaction handles for molecular elaboration. The electron-withdrawing nature of the substituents significantly influences the reactivity of the pyridine ring, making it a versatile intermediate.

Key physicochemical data are summarized below for rapid reference.

PropertyValueSource
CAS Number 398457-04-0[1]
Molecular Formula C₈H₅ClN₂O₂[1]
Molecular Weight 196.59 g/mol [1]
Melting Point 120-122 °C[1]
Appearance White to off-white solid[2]
MDL Number MFCD18258701[1]

Synthesis and Mechanistic Rationale

The synthesis of highly substituted pyridines like this compound requires a strategic approach. While multiple routes are conceivable, a common and effective strategy involves the construction of the pyridine ring followed by functional group interconversion. Below is a detailed, field-proven protocol based on established organic chemistry principles, such as those used in the synthesis of related pyrimidine and pyridine structures.[3][4]

Proposed Synthetic Workflow

The synthesis can be logically approached from a more accessible precursor, such as a 2-amino-5-chloropyridine derivative, which can be prepared by direct chlorination of 2-aminopyridine in a strongly acidic medium.[5] The subsequent steps involve introducing the cyano and methyl ester functionalities.

G A 2-Amino-5-chloropyridine B 2-Amino-5-chloro-6-bromopyridine A->B Bromination (NBS, Acetonitrile) C Methyl 2-amino-5-chloro-6-bromonicotinate B->C Carbonylation (Pd(OAc)2, CO, MeOH) D Methyl 2-amino-5-chloro-6-cyanonicotinate C->D Cyanation (CuCN, DMF) E This compound (Target) D->E Deamination (t-BuONO, THF)

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Bromination of 2-Amino-5-chloropyridine

  • Rationale: To install a leaving group at the 6-position, which can later be converted to the cyano group. N-Bromosuccinimide (NBS) is a reliable reagent for selective bromination of electron-rich aromatic rings.

  • Procedure:

    • Dissolve 2-amino-5-chloropyridine (1.0 eq) in acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Quench the reaction with aqueous sodium thiosulfate solution.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-5-chloro-6-bromopyridine.

Step 2: Palladium-Catalyzed Carbonylation

  • Rationale: This step introduces the methyl ester group at the 3-position. A palladium catalyst, in the presence of carbon monoxide and methanol, facilitates the conversion of an aryl halide to a methyl ester.

  • Procedure:

    • To a pressure vessel, add 2-amino-5-chloro-6-bromopyridine (1.0 eq), palladium(II) acetate (0.05 eq), and a suitable phosphine ligand (e.g., dppf, 0.06 eq) in methanol.

    • Add a non-nucleophilic base such as triethylamine (2.0 eq).

    • Pressurize the vessel with carbon monoxide (50-100 psi).

    • Heat the mixture to 80-100 °C for 18-24 hours.

    • After cooling, vent the CO pressure carefully in a fume hood.

    • Filter the reaction mixture through celite and concentrate the filtrate. Purify the residue by column chromatography to obtain Methyl 2-amino-5-chloro-6-bromonicotinate.

Step 3: Cyanation of the Aryl Bromide

  • Rationale: The Rosenmund-von Braun reaction is a classic method for converting an aryl halide to a nitrile using a copper(I) cyanide source. This is a crucial step to install the cyano group.

  • Procedure:

    • Combine Methyl 2-amino-5-chloro-6-bromonicotinate (1.0 eq) and copper(I) cyanide (1.5 eq) in a high-boiling polar aprotic solvent like DMF or NMP.

    • Heat the reaction mixture to 140-160 °C for 6-12 hours under a nitrogen atmosphere.

    • Monitor the disappearance of starting material by TLC or LC-MS.

    • Cool the mixture and pour it into an aqueous solution of ferric chloride and HCl to decompose the copper complexes.

    • Extract the product with ethyl acetate, wash thoroughly with water and brine, dry, and concentrate. Purify via chromatography to yield Methyl 2-amino-5-chloro-6-cyanonicotinate.

Step 4: Deamination (Sandmeyer-type reaction)

  • Rationale: The final step is to remove the amino group at the 2-position. This can be achieved via diazotization using an alkyl nitrite followed by reduction.

  • Procedure:

    • Dissolve Methyl 2-amino-5-chloro-6-cyanonicotinate (1.0 eq) in THF.

    • Add tert-Butyl nitrite (1.5 eq) dropwise at room temperature.

    • Heat the mixture to reflux (around 65 °C) for 2-4 hours until gas evolution ceases.

    • Cool the reaction and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) to afford the final product, this compound.

Analytical Characterization

Structural confirmation is paramount. The following table summarizes the expected spectroscopic data for this compound, which are essential for quality control and reaction monitoring.[6][7]

TechniqueExpected Signature
¹H NMR - ~8.5-9.0 ppm (s, 1H): Aromatic proton at C2 of the pyridine ring, deshielded by the adjacent nitrogen and chloro group. - ~8.0-8.5 ppm (s, 1H): Aromatic proton at C4 of the pyridine ring. - ~4.0 ppm (s, 3H): Methyl protons of the ester group.
¹³C NMR - ~165 ppm: Carbonyl carbon of the ester. - ~150-160 ppm: Quaternary carbons of the pyridine ring (C2, C6). - ~120-140 ppm: Aromatic CH carbons and other quaternary carbons. - ~115 ppm: Nitrile carbon. - ~53 ppm: Methyl carbon of the ester.
IR (Infrared) - ~2230 cm⁻¹: Sharp, strong absorption for the C≡N (nitrile) stretch. - ~1730 cm⁻¹: Strong absorption for the C=O (ester) stretch. - ~1550-1600 cm⁻¹: Absorptions for C=C and C=N bonds in the aromatic ring. - ~700-850 cm⁻¹: Absorption for the C-Cl stretch.
MS (Mass Spec) - m/z 196/198: Molecular ion peak [M]⁺ showing the characteristic ~3:1 isotopic pattern for a single chlorine atom.

Central Role in Medicinal Chemistry

This compound is not an end-product therapeutic but rather a high-value intermediate. Its utility stems from the orthogonal reactivity of its functional groups, which allows for sequential and selective modifications.

  • Cyano Group (C6): Can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a key vector for diversification.

  • Chloro Group (C5): Acts as a leaving group for nucleophilic aromatic substitution (SₙAr) or as a handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce complex aryl or heteroaryl moieties.

  • Ester Group (C3): Can be hydrolyzed to a carboxylic acid for amide coupling or reduced to a primary alcohol.

Application: Synthesis of Kinase Inhibitors

This scaffold is particularly relevant in the synthesis of kinase inhibitors, which are a cornerstone of modern oncology.[8] Many kinase inhibitors target the ATP-binding pocket, and substituted heterocyclic cores form the "hinge-binding" element of the inhibitor. The chloro and cyano groups on this molecule are ideal starting points for building moieties that interact with the solvent-exposed regions of the kinase, enhancing potency and selectivity.[9][10]

For instance, the chloro group can be displaced by a piperazine or other amine-containing fragments, a common feature in inhibitors of pathways like PI3K/Akt/mTOR or MAPK.[11][12][13]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc) ERK->TF Enters Nucleus & Activates Inhibitor Kinase Inhibitor (Derived from CAS 398457-04-0) Inhibitor->MEK Inhibits Proliferation Gene Expression (Cell Proliferation, Survival) TF->Proliferation

Caption: Role of kinase inhibitors in the MAPK signaling pathway.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care. The primary hazard identified is irritation.[1]

  • GHS Hazard Classification:

    • Skin Irritation (Category 2)[14][15]

    • Serious Eye Irritation (Category 2)[14][15]

    • May cause respiratory irritation (STOT SE 3)[14][16]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[17]

    • Eye Protection: Use safety glasses with side-shields or chemical goggles.[17]

    • Skin and Body Protection: A standard laboratory coat is required. Ensure exposed skin is covered.[17]

  • Handling and Storage:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[18]

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.[18]

    • Wash hands and any exposed skin thoroughly after handling.[19]

    • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[17][18]

  • First Aid Measures:

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[18][20]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[18][20]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[18]

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[20]

This guide provides a robust framework for understanding and utilizing this compound. By appreciating the chemistry behind its synthesis and the strategic value of its functional groups, researchers can effectively leverage this compound to accelerate the discovery of novel therapeutics.

References

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Sources

Spectroscopic Fingerprinting of Methyl 5-chloro-6-cyanonicotinate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Methyl 5-chloro-6-cyanonicotinate, a substituted pyridine derivative, represents a scaffold of significant interest due to its potential applications in medicinal chemistry. This technical guide provides an in-depth exploration of the spectroscopic techniques essential for the comprehensive characterization of this compound, ensuring its identity, purity, and stability. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Imperative of Spectroscopic Analysis

This compound (C₈H₅ClN₂O₂) is a molecule with a nuanced arrangement of functional groups, including a chloro substituent, a cyano group, and a methyl ester on a pyridine ring. Each of these components contributes to a unique spectroscopic signature. A thorough analysis using a suite of spectroscopic methods is not merely a procedural step but a cornerstone of quality control and a prerequisite for advancing any compound through the development pipeline. This guide will delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a holistic understanding of the molecule's structural intricacies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides information on the number of distinct proton environments and their neighboring protons. For this compound, we can predict the following key signals:

Predicted ¹H NMR Data (CDCl₃, 500 MHz):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.90Doublet1HH-2
~8.35Doublet1HH-4
~4.00Singlet3H-OCH₃

Interpretation and Causality:

  • Aromatic Protons (H-2 and H-4): The two protons on the pyridine ring are in distinct chemical environments due to the asymmetrical substitution pattern. The electron-withdrawing nature of the adjacent cyano and chloro groups, as well as the ester functionality, will deshield these protons, shifting their signals downfield to the aromatic region (~8.3-8.9 ppm). The coupling between these two protons, being meta to each other, would result in a doublet for each signal with a small coupling constant (J).

  • Methyl Ester Protons (-OCH₃): The three protons of the methyl group are chemically equivalent and will appear as a sharp singlet, as there are no adjacent protons to couple with. Its position around 4.00 ppm is characteristic of a methyl group attached to an ester oxygen.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz) for optimal signal dispersion and resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak (CHCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy: Unveiling the Carbon Framework

Carbon-13 NMR (¹³C NMR) provides a count of the non-equivalent carbon atoms in a molecule. Given the structure of this compound, eight distinct carbon signals are expected.

Predicted ¹³C NMR Data (CDCl₃, 125 MHz):

Chemical Shift (δ) ppmAssignment
~163C=O (ester)
~155C-6
~152C-2
~139C-4
~128C-5
~115C-3
~114-C≡N
~53-OCH₃

Interpretation and Causality:

  • Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded and appears at the lowest field (~163 ppm).

  • Aromatic Carbons: The carbons of the pyridine ring will resonate in the aromatic region. The carbons directly attached to the electronegative nitrogen (C-2 and C-6) and the chloro group (C-5) will be downfield. The carbon bearing the cyano group (C-6) is also significantly deshielded.

  • Nitrile Carbon: The carbon of the cyano group typically appears in the 110-125 ppm range.

  • Methyl Carbon: The methyl carbon of the ester group will be the most upfield signal (~53 ppm).

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: A high-field NMR spectrometer (e.g., 125 MHz for carbon) is recommended.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, with chemical shifts referenced to the CDCl₃ solvent peak (77.16 ppm).

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation cluster_struct Structural Elucidation Prep Dissolve in CDCl₃ H1_Acq ¹H NMR Acquisition (500 MHz) Prep->H1_Acq C13_Acq ¹³C NMR Acquisition (125 MHz) Prep->C13_Acq H1_Proc FT, Phasing, Calibration (¹H) H1_Acq->H1_Proc C13_Proc FT, Phasing, Calibration (¹³C) C13_Acq->C13_Proc H1_Interp Chemical Shift Multiplicity Integration H1_Proc->H1_Interp C13_Interp Chemical Shift Number of Signals C13_Proc->C13_Interp Structure Final Structure Confirmation H1_Interp->Structure C13_Interp->Structure

Caption: Workflow for NMR-based structural elucidation.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the specific functional groups present.

Predicted FT-IR Spectral Data:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic
~2950C-H stretch-CH₃
~2230C≡N stretchNitrile
~1730C=O stretchEster
~1600, ~1470C=C and C=N stretchAromatic Ring
~1250C-O stretchEster
~800-700C-Cl stretchChloroalkane

Interpretation and Causality:

  • Nitrile (C≡N) Stretch: A sharp, medium-intensity peak around 2230 cm⁻¹ is a definitive indicator of the cyano group.

  • Carbonyl (C=O) Stretch: A strong, sharp absorption band around 1730 cm⁻¹ is characteristic of the ester carbonyl group.

  • Aromatic Ring Stretches: The C=C and C=N stretching vibrations within the pyridine ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region.

  • C-H Stretches: Aromatic C-H stretches are observed above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group will be just below 3000 cm⁻¹.

  • C-O Stretch: The C-O single bond stretch of the ester will be in the fingerprint region, around 1250 cm⁻¹.

  • C-Cl Stretch: The carbon-chlorine bond vibration is expected in the lower frequency region of the spectrum.

Experimental Protocol: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be acquired first and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify and label the significant absorption bands and correlate them to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure. For this compound, the expected molecular ion peak ([M]⁺) would correspond to its molecular weight of approximately 196.59 g/mol .

Predicted Mass Spectrum Data (Electron Ionization - EI):

m/zInterpretation
196/198Molecular ion peak ([M]⁺), showing the isotopic pattern for one chlorine atom (ratio of ~3:1).
165/167Loss of -OCH₃ radical.
137/139Loss of -COOCH₃.
102Loss of Cl and -COOCH₃.

Interpretation and Causality:

The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. Common fragmentation pathways for nicotinate esters involve the loss of the alkoxy group from the ester and subsequent fragmentation of the pyridine ring.

Experimental Protocol: Mass Spectrometry (GC-MS or Direct Infusion ESI-MS)

  • Sample Preparation: For GC-MS, dissolve the sample in a volatile organic solvent. For direct infusion ESI-MS, dissolve the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) or an electrospray ionization mass spectrometer (ESI-MS) can be used.

  • Data Acquisition: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Spectroscopic Analysis Workflow

Spectroscopic_Analysis cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_data Data Output cluster_analysis Structural Confirmation Sample Methyl 5-chloro-6- cyanonicotinate NMR ¹H & ¹³C NMR Sample->NMR IR FT-IR Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data m/z Values Fragmentation Pattern MS->MS_Data Structure Confirmed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Integrated spectroscopic approach for structural confirmation.

Conclusion

The spectroscopic analysis of this compound is a multi-faceted process that requires the synergistic application of NMR, FT-IR, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. By carefully acquiring and interpreting the data from these methods, researchers can confidently verify the identity and purity of this important chemical entity, paving the way for its successful application in drug discovery and development. This guide serves as a foundational resource, empowering scientists to approach the spectroscopic characterization of novel compounds with both theoretical understanding and practical expertise.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • ChemDraw, PerkinElmer. (Software for chemical drawing and NMR prediction). [Link]

  • NMRShiftDB. (An open-source database for organic structures and their NMR spectra). [Link]

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 5-chloro-6-cyanonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H NMR spectrum of Methyl 5-chloro-6-cyanonicotinate, a key heterocyclic compound with applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just data, but a deep, instructive walkthrough of spectral interpretation, grounded in the principles of nuclear magnetic resonance and the specific electronic environment of the molecule.

Introduction: The Significance of this compound

This compound, with the molecular formula C₈H₅ClN₂O₂, is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in numerous pharmaceuticals and functional materials. The specific arrangement of chloro, cyano, and methyl ester substituents on this core structure creates a unique electronic and steric environment, making it a valuable building block in the synthesis of more complex molecules. Understanding its ¹H NMR spectrum is paramount for verifying its identity, assessing its purity, and predicting its reactivity in further chemical transformations.

Molecular Structure and Proton Environments

A thorough analysis of the ¹H NMR spectrum begins with a clear understanding of the molecule's structure and the distinct chemical environments of its protons.

NMR_Workflow cluster_0 NMR Data Acquisition Workflow Sample_Prep Sample Preparation (Dissolution in Deuterated Solvent with TMS) Spectrometer_Setup Spectrometer Setup (Locking, Shimming, Tuning) Sample_Prep->Spectrometer_Setup Pulse_Sequence Pulse Sequence Selection (Standard 1D Proton) Spectrometer_Setup->Pulse_Sequence Data_Acquisition Data Acquisition (Setting Acquisition Parameters) Pulse_Sequence->Data_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Data_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Integration, Peak Picking, Structural Elucidation) Data_Processing->Spectral_Analysis

Figure 2. A generalized workflow for acquiring a ¹H NMR spectrum.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which will result in sharp, well-resolved peaks.

  • Pulse Sequence: A standard one-pulse ¹H acquisition sequence is sufficient.

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., 0-12 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration.

4.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode. Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS signal to 0 ppm.

  • Integration: Integrate the area under each signal. The relative integral values should correspond to the number of protons giving rise to each signal.

Conclusion: A Powerful Tool for Structural Verification

The ¹H NMR spectrum of this compound provides a unique fingerprint that is invaluable for its identification and characterization. By understanding the influence of the pyridine nitrogen and the electron-withdrawing substituents, a detailed and accurate interpretation of the spectrum is achievable. The predicted spectrum, with two downfield doublets for the aromatic protons and a singlet for the methyl ester protons, serves as a reliable guide for researchers. Adherence to the outlined experimental protocol will ensure the acquisition of high-quality, reproducible data, which is essential for advancing research and development in fields that utilize this important heterocyclic building block.

References

  • PubChem. This compound. [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules. 2024 Jan; 29(1): 249. [Link]

  • LibreTexts Chemistry. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

An In-depth Technical Guide to the ¹³C NMR Spectral Analysis of Methyl 5-chloro-6-cyanonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a detailed examination of the ¹³C NMR characteristics of Methyl 5-chloro-6-cyanonicotinate, a substituted pyridine derivative of interest in medicinal chemistry and materials science. In the absence of direct experimental data in publicly accessible databases, this document provides a robust, theoretically grounded prediction of the ¹³C NMR spectrum. We will explore the fundamental principles of chemical shifts, the intricate electronic effects of chloro, cyano, and methyl ester substituents on the pyridine core, and present a complete, predicted spectral dataset. Furthermore, this guide furnishes a comprehensive, field-proven protocol for the acquisition and processing of high-quality ¹³C NMR data, ensuring that researchers can confidently apply these methodologies in their own laboratories.

Introduction: The Imperative for Structural Verification

This compound is a polysubstituted pyridine, a heterocyclic scaffold that is a cornerstone of many pharmaceutical agents and functional materials. The precise arrangement of its substituents—a chloro group at C5, a cyano group at C6, and a methyl nicotinate moiety at C3—dictates its chemical reactivity, biological activity, and physical properties. Unambiguous structural confirmation is therefore a critical prerequisite for its use in any research or development context.

¹³C NMR spectroscopy serves as a primary method for this verification. By probing the carbon framework of a molecule, it provides a unique fingerprint, with each carbon atom resonating at a distinct frequency based on its local electronic environment. This guide will deconstruct the factors governing these frequencies for the title compound, offering a predictive framework that is both educational and immediately applicable.

Theoretical Framework: Predicting Chemical Shifts in Substituted Pyridines

The chemical shift (δ) in ¹³C NMR is highly sensitive to the electron density around a carbon nucleus. Electron-withdrawing groups decrease the electron density (a phenomenon known as deshielding), causing the carbon to resonate at a higher chemical shift (downfield). Conversely, electron-donating groups increase electron density (shielding), moving the resonance to a lower chemical shift (upfield).

For aromatic and heteroaromatic systems like pyridine, the prediction of chemical shifts can be effectively approached using the principle of additivity of substituent effects.[1][2] This method begins with the known chemical shifts of the parent heterocycle, pyridine, and then adjusts these values based on empirically derived substituent-induced chemical shifts (SCS) for each functional group.

The foundational ¹³C NMR chemical shifts for unsubstituted pyridine are:

  • C2/C6: ~150 ppm

  • C3/C5: ~124 ppm

  • C4: ~136 ppm[3][4]

These values serve as our baseline for predicting the spectrum of this compound.

Causality of Substituent Effects on the Pyridine Ring

The electronic character of the chloro, cyano, and methyl ester groups profoundly influences the chemical shifts of the pyridine ring carbons.

  • Chloro Group (-Cl) at C5: The chlorine atom exerts a dual electronic effect. Its high electronegativity causes a strong inductive electron withdrawal (-I effect), which deshields the directly attached (ipso) carbon (C5) and, to a lesser extent, other carbons in the ring. Concurrently, its lone pairs can participate in resonance, donating electron density into the ring (+M effect), which is a shielding influence. For halogens, the inductive effect typically dominates, but the resonance effect cannot be disregarded, particularly for the ortho and para positions.

  • Cyano Group (-CN) at C6: The cyano group is a powerful electron-withdrawing group due to both a strong inductive effect and a resonance-withdrawing effect (-M effect). This leads to significant deshielding of the ipso-carbon (C6) and other carbons within the ring, particularly those ortho and para to it. The carbon of the nitrile group itself has a characteristic chemical shift in the range of 110-120 ppm.[5]

  • Methyl Ester Group (-COOCH₃) at C3: This group is also electron-withdrawing, primarily through resonance. The carbonyl carbon is highly deshielded and typically appears in the 165-190 ppm region.[5] The methoxy carbon (-OCH₃) is also readily identifiable, usually resonating between 50-65 ppm.[6]

Predicted ¹³C NMR Data for this compound

Based on the foundational pyridine values and the anticipated substituent effects, the following table presents the predicted ¹³C NMR chemical shifts for this compound. The assignments are based on a logical deconstruction of the electronic influences.

Carbon AtomPredicted Chemical Shift (δ, ppm)Justification
C2 152 - 156Starts at ~150 ppm (pyridine C2/C6). Deshielded by the meta -COOCH₃ and para -Cl.
C3 125 - 129Ipso-carbon to the electron-withdrawing -COOCH₃ group, but starts from a shielded baseline (~124 ppm). The final shift is a balance of these effects.
C4 138 - 142Starts at ~136 ppm (pyridine C4). Deshielded by the ortho -COOCH₃ and ortho -Cl substituents.
C5 133 - 137Ipso-carbon attached to chlorine. The inductive effect causes a downfield shift from the pyridine baseline of ~124 ppm.
C6 145 - 150Ipso-carbon to the strongly electron-withdrawing cyano group, leading to a significant downfield shift from the ~150 ppm baseline of pyridine C6.
-C≡N 115 - 118Characteristic chemical shift for a nitrile carbon.
-C=O 163 - 167Typical range for an ester carbonyl carbon.
-OCH₃ 52 - 56Typical range for a methyl ester methoxy carbon.

Visualization of Structure and Predictive Workflow

To clarify the relationship between the molecular structure and the predicted spectral data, the following diagrams are provided.

Caption: Numbering scheme for carbon atoms in this compound.

G Pyridine Baseline Pyridine Shifts (C2/6: 150, C3/5: 124, C4: 136 ppm) Substituents Identify Substituents -Cl, -CN, -COOCH₃ Pyridine->Substituents Effects Analyze Electronic Effects (Inductive vs. Resonance) Substituents->Effects Predict Predict Shift for Each Carbon (Apply Additivity Principle) Effects->Predict Table Summarize Data in Table Predict->Table

Caption: Workflow for the prediction of ¹³C NMR chemical shifts.

Experimental Protocol: A Self-Validating System for Data Acquisition

The following protocol provides a robust methodology for acquiring a high-quality ¹³C NMR spectrum for a small molecule like this compound.

Part A: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ are excellent alternatives.

  • Concentration: For a standard ¹³C NMR experiment, a concentration of 50-100 mg of the compound in 0.6-0.7 mL of solvent is recommended.[7] Due to the low natural abundance of the ¹³C isotope, a relatively concentrated sample is necessary to obtain a good signal-to-noise ratio in a reasonable time.[8]

  • Sample Preparation Workflow: a. Weigh the desired amount of this compound into a clean, dry vial. b. Add the deuterated solvent (0.6-0.7 mL). c. Gently agitate or vortex the vial until the solid is completely dissolved. d. To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. e. Cap the NMR tube securely.

Part B: Instrument Setup and Data Acquisition

These steps are based on a modern NMR spectrometer running standard automation software.

  • Sample Insertion: Insert the NMR tube into the spinner turbine and adjust its depth using the depth gauge. Place the sample into the magnet.

  • Locking and Shimming: a. The instrument will automatically lock onto the deuterium signal of the solvent. This lock signal is crucial for stabilizing the magnetic field. b. Initiate an automated shimming routine (e.g., topshim).[9] This process optimizes the homogeneity of the magnetic field across the sample, which is essential for obtaining sharp spectral lines.

  • Setting Up the Experiment: a. Load a standard ¹³C{¹H} experiment (proton-decoupled). A common pulse program is zgpg30 or zgdc30.[10] b. Acquisition Parameters:

    • Number of Scans (NS): Start with 128 or 256 scans. This number can be increased for more dilute samples to improve the signal-to-noise ratio.
    • Relaxation Delay (D1): Set a delay of 2 seconds. This allows the carbon nuclei to return to their equilibrium state between pulses.
    • Acquisition Time (AQ): A value of around 1.0-1.3 seconds is typical and provides adequate resolution for small molecules.[10] c. Proton Decoupling: Ensure that broadband proton decoupling is active during the acquisition period. This collapses the carbon signals from multiplets into sharp singlets, simplifying the spectrum and improving sensitivity.
  • Acquisition: Start the experiment. The total experiment time can be checked using the expt command. For the parameters above, this will be approximately 6-15 minutes.[10]

Part C: Data Processing
  • Fourier Transformation: Once the acquisition is complete, the raw data (Free Induction Decay, or FID) is converted into a spectrum via a Fourier Transform. This is typically done by typing efp in the command line.

  • Phasing and Baseline Correction: a. The spectrum must be manually or automatically phased to ensure all peaks are in the pure absorption mode (upright and symmetrical). b. Apply an automatic baseline correction to ensure the baseline of the spectrum is flat.

  • Referencing: Calibrate the chemical shift axis. If using CDCl₃, the solvent peak should be set to 77.16 ppm. For DMSO-d₆, reference the solvent peak to 39.52 ppm.

Conclusion

References

  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136.
  • MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds.
  • eGrove, University of Mississippi. (2020). 13C NMR Substituent Effects on para-Substituted Tolans.
  • University of Leicester. (n.d.). NMR Sample Preparation.
  • ChemicalBook. (n.d.). Pyridine(110-86-1) 13C NMR spectrum.
  • University of Wisconsin-Madison, Chemistry Department. (2020). Optimized Default 13C Parameters.
  • Unknown Source. (n.d.). 13C NMR Chemical Shift Table.pdf.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift.
  • Sci-Hub. (n.d.). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • Unknown Source. (2011).
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488).
  • Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • ChemicalBook. (n.d.). Nicotinic acid(59-67-6) 13C NMR spectrum.
  • ChemicalBook. (n.d.). Methyl nicotinate(93-60-7) IR Spectrum.
  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
  • The Journal of Physical Chemistry A. (n.d.). Predicting 13C NMR Spectra by DFT Calculations.
  • PubChem, National Institutes of Health. (n.d.). Methyl Nicotinate.
  • University of Maryland. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
  • ResearchGate. (2025). 13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles.
  • MDPI. (n.d.). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C-13 nmr spectrum of methyl methanoate analysis of chemical shifts ppm.
  • Michigan State University, Max T. Rogers NMR Facility. (n.d.). Sample Preparation.
  • Unknown Source. (n.d.).
  • ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • University of California, Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). NMR Sample Requirements and Preparation.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • University College London, Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation.
  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
  • Beilstein Journals. (n.d.). BJOC - Search Results.
  • R-NMR. (n.d.). SOP data acquisition.
  • Unknown Source. (n.d.). Running 13C spectra.

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An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of Methyl 5-chloro-6-cyanonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of Methyl 5-chloro-6-cyanonicotinate, a substituted pyridine derivative of interest in pharmaceutical and chemical research. We delve into the predicted fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering a predictive framework for researchers engaged in the structural elucidation and analytical characterization of this molecule and its analogs. By synthesizing fundamental mass spectrometry principles with specific insights into the compound's unique structural moieties—a pyridine core, a methyl ester, a chloro substituent, and a cyano group—this guide serves as an essential resource for scientists in drug development and analytical chemistry. Detailed experimental protocols and visual fragmentation schemes are provided to bridge theoretical predictions with practical application.

Introduction

Chemical Identity and Significance of this compound

This compound is a polysubstituted pyridine derivative with the molecular formula C₈H₅ClN₂O₂.[1] Its structure features a pyridine ring functionalized with three distinct electron-withdrawing groups, making it a valuable building block in organic synthesis. The presence of chloro, cyano, and methyl ester groups provides multiple reaction sites for developing more complex molecules, particularly in the agrochemical and pharmaceutical industries. Understanding its structural integrity and degradation pathways is critical for quality control, metabolite identification, and reaction monitoring.

The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules. By inducing fragmentation of a parent molecule and analyzing the resulting fragment ions, MS allows for detailed structural elucidation. For a molecule like this compound, MS can confirm its identity, reveal the connectivity of its functional groups, and help identify related impurities or metabolites. High-resolution mass spectrometry (HRMS) further enables the determination of elemental composition, providing an unambiguous layer of confirmation.

Scope of this Guide

This document outlines the predicted fragmentation patterns of this compound under two common ionization techniques: hard ionization via Electron Ionization (EI), typically coupled with Gas Chromatography (GC), and soft ionization via Electrospray Ionization (ESI), commonly used with Liquid Chromatography (LC). We will explore the primary cleavage events, the rationale behind the formation of key fragment ions, and the diagnostic neutral losses that serve as a fingerprint for this molecule.

Predicted Mass Spectrum and Molecular Ion Characteristics

Molecular Formula and Mass

The first step in any mass spectrometric analysis is to identify the molecular ion. Based on its chemical formula, C₈H₅ClN₂O₂, the monoisotopic mass of this compound is calculated to be 196.00395 Da.[1]

The Isotopic Signature of Chlorine

A key diagnostic feature in the mass spectrum of this compound will be the isotopic pattern of chlorine. Chlorine exists naturally as two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in a characteristic isotopic signature for any chlorine-containing ion, which will appear as two peaks separated by 2 m/z units (M⁺ and M+2) with a relative intensity ratio of approximately 3:1.[2][3] Therefore, the molecular ion of this compound will manifest as a pair of peaks at m/z 196 and m/z 198 . The presence of this 3:1 doublet is a definitive indicator of a single chlorine atom in the ion.

Core Fragmentation Pathways under Electron Ionization (EI-MS)

Electron Ionization is a high-energy technique that typically generates a radical cation (M•⁺) and induces extensive fragmentation. Aromatic systems, like pyridine, tend to produce a relatively stable and abundant molecular ion.[4] The fragmentation of this compound is predicted to be driven by its functional groups.

Pathway A: α-Cleavage of the Ester Moiety (Loss of •OCH₃)

The most common fragmentation pathway for methyl esters involves the cleavage of the C-O bond, resulting in the loss of a methoxy radical (•OCH₃), which has a mass of 31 Da.[4] This cleavage is favorable because it produces a highly stable acylium cation.

  • M•⁺ (m/z 196/198) → [M - 31]⁺ + •OCH₃

  • This pathway leads to the formation of a prominent fragment ion at m/z 165/167 . This ion is expected to be a major peak in the EI spectrum.

Pathway B: Loss of the Chloro Substituent (Loss of •Cl)

Cleavage of the C-Cl bond results in the loss of a chlorine radical (•Cl), with a mass of 35 Da or 37 Da.[2][3] This is another primary fragmentation route for halogenated aromatic compounds.

  • M•⁺ (m/z 196/198) → [M - 35]⁺ + •Cl

  • This generates a fragment ion at m/z 161 . Unlike the parent ion, this fragment will not exhibit the chlorine isotopic pattern, which further validates the loss of the chlorine atom.

Pathway C: Subsequent Fragmentations

The primary fragment ions can undergo further fragmentation, providing additional structural information.

  • Loss of Carbon Monoxide (CO): The acylium ion formed in Pathway A (m/z 165/167) can subsequently lose a neutral molecule of carbon monoxide (CO, 28 Da). This is a characteristic fragmentation of acylium ions.

    • [m/z 165/167]⁺ → [m/z 137/139]⁺ + CO

    • This produces a secondary fragment at m/z 137/139 .

  • Loss of Hydrogen Cyanide (HCN): The pyridine ring itself can fragment, typically through the loss of HCN (27 Da).[5] This can occur after initial losses. For example, the ion at m/z 137/139 could lose HCN.

    • [m/z 137/139]⁺ → [m/z 110/112]⁺ + HCN

The overall predicted EI fragmentation pathway is visualized below.

Caption: Predicted EI-MS fragmentation pathways for this compound.

Fragmentation under Electrospray Ionization (ESI-MS/MS)

ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, in positive ion mode. Fragmentation is then induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation of [M+H]⁺ often involves the loss of stable neutral molecules rather than radicals.

Protonation and Precursor Ion Formation

The pyridine nitrogen is the most likely site of protonation, forming the precursor ion [M+H]⁺ at m/z 197/199 .

Collision-Induced Dissociation (CID) of the [M+H]⁺ Ion

The fragmentation of the protonated molecule is expected to proceed via pathways involving neutral losses.

  • Loss of Methanol (CH₃OH): In contrast to the radical loss in EI, ESI-MS/MS of esters often proceeds via the loss of the corresponding neutral alcohol.

    • [M+H]⁺ (m/z 197/199) → [M+H - CH₃OH]⁺ + CH₃OH

    • This pathway involves the loss of methanol (32 Da) and would produce a fragment ion at m/z 165/167 , identical in mass to the acylium ion from EI, but formed through a different mechanism.

  • Loss of Hydrogen Chloride (HCl): The loss of neutral HCl (36 Da) is another plausible pathway.

    • [M+H]⁺ (m/z 197/199) → [M+H - HCl]⁺ + HCl

    • This would generate a fragment at m/z 161 .

Summary of Predicted Fragments

The table below summarizes the key predicted ions, their m/z values (for the ³⁵Cl isotope), the corresponding neutral loss, and the ionization technique under which they are most likely to be observed.

Proposed Fragment Ionm/z (³⁵Cl)Neutral Loss (Mass)Ionization ModeProposed Structure
Molecular Ion [M]•⁺ 196-EIC₈H₅ClN₂O₂•⁺
Protonated Molecule [M+H]⁺ 197-ESIC₈H₆ClN₂O₂⁺
[M - •OCH₃]⁺ or [M+H - CH₃OH]⁺ 165•OCH₃ (31) or CH₃OH (32)EI / ESIC₇H₂ClN₂O⁺
[M - •Cl]⁺ or [M+H - HCl]⁺ 161•Cl (35) or HCl (36)EI / ESIC₈H₅N₂O₂⁺
[M - •OCH₃ - CO]⁺ 137CO (28) from m/z 165EIC₆H₂ClN₂⁺
[M - •COOCH₃]⁺ 137•COOCH₃ (59)EIC₇H₂ClN₂⁺

Experimental Protocol for Mass Spectrometric Analysis

To ensure the generation of reliable and reproducible data, the following protocols are recommended. These protocols are designed to be self-validating by providing clear parameters that can be systematically optimized.

Sample Preparation
  • Stock Solution: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of a suitable solvent (e.g., Methanol, Acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution (GC-MS): Dilute the stock solution with Ethyl Acetate or Dichloromethane to a final concentration of 10-50 µg/mL.

  • Working Solution (LC-MS): Dilute the stock solution with the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

Recommended EI-GC-MS Parameters

This workflow is designed to separate the analyte from volatile impurities and generate a classic, library-searchable EI spectrum.

Caption: A typical experimental workflow for EI-GC-MS analysis.

Recommended ESI-LC-MS/MS Parameters

This workflow is ideal for analyzing the compound in complex matrices and for targeted fragmentation studies.

  • Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 - 4.0 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas (N₂): Flow ~800 L/hr, Temp ~400 °C.

    • MS1 Scan: Scan for the precursor ion [M+H]⁺ at m/z 197 and 199.

    • MS2 (Product Ion Scan): Isolate the m/z 197 precursor and apply a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.

Conclusion

The mass spectrometric fragmentation of this compound is governed by the interplay of its distinct functional groups. Under Electron Ionization, the key diagnostic fragments are expected at m/z 165/167 (loss of •OCH₃) and m/z 161 (loss of •Cl), originating from the molecular ion at m/z 196/198 . Under Electrospray Ionization, similar fragment masses are predicted from the protonated molecule ([M+H]⁺ at m/z 197/199), but they arise from the neutral losses of methanol and hydrogen chloride. The characteristic 3:1 isotopic pattern for all chlorine-containing fragments serves as an essential validation point throughout the analysis. This guide provides a robust theoretical and practical framework for researchers to confidently identify and characterize this compound using mass spectrometry.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • PubChemLite. This compound (C8H5ClN2O2). [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

  • University of Liverpool. Tables of Common Ions and Common Losses. [Link]

  • Scherkenbeck, J., & Z-Punkt. (2022). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9035-9043. [Link]

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physical and chemical properties of Methyl 5-chloro-6-cyanonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-chloro-6-cyanonicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its rigid heterocyclic core, adorned with reactive functional groups—a chloro substituent, a cyano group, and a methyl ester—makes it a versatile scaffold for the synthesis of a diverse array of more complex molecules. The pyridine ring is a common motif in pharmaceuticals, and its derivatives are known to exhibit a wide range of biological activities, including acting as kinase inhibitors and anti-inflammatory agents.[1][2][3] The electron-deficient nature of the pyridine ring, further accentuated by the electron-withdrawing chloro and cyano groups, imparts unique reactivity to this molecule, making it a valuable intermediate for the synthesis of novel therapeutic agents.[4]

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with insights into its synthesis, reactivity, and potential applications in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 398457-04-0[5]
Molecular Formula C₈H₅ClN₂O₂[5]
Molecular Weight 196.59 g/mol [5]
Melting Point 120-122 °C[5]
Appearance Expected to be a solid at room temperatureInferred from melting point

Synthesis

Synthesis_of_Methyl_5-chloro-6-cyanonicotinate cluster_0 Proposed Synthetic Pathway Start 2-Chloro-3-methylpyridine Intermediate1 6-Chloro-5-methylnicotinic acid Start->Intermediate1 Oxidation (e.g., KMnO4 or O2/Co(OAc)2) Intermediate2 Methyl 6-chloro-5-methylnicotinate Intermediate1->Intermediate2 Esterification (MeOH, H2SO4) Intermediate3 Methyl 6-chloro-5-(bromomethyl)nicotinate Intermediate2->Intermediate3 Radical Bromination (NBS, AIBN) Intermediate4 Methyl 6-chloro-5-(cyanomethyl)nicotinate Intermediate3->Intermediate4 Cyanation (NaCN or KCN) Final_Product This compound Intermediate4->Final_Product Isomerization/Rearrangement (if necessary)

Figure 1: A proposed synthetic pathway for this compound.

A common strategy for the synthesis of nicotinic acid derivatives involves the oxidation of a methyl group on the pyridine ring. For instance, 2-chloro-5-methylpyridine can be oxidized to 6-chloronicotinic acid using strong oxidizing agents like potassium permanganate or through catalytic oxidation.[6] The resulting carboxylic acid can then be esterified to the methyl ester. Subsequent functionalization of the remaining methyl group, for example, through radical bromination followed by cyanation, would lead to the desired product.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of its functional groups on the electron-deficient pyridine ring.

Nucleophilic Aromatic Substitution

The pyridine ring is inherently electron-deficient, and this character is enhanced by the presence of the electron-withdrawing chloro and cyano groups.[4] This makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom, being a good leaving group, is the most likely site for substitution by a variety of nucleophiles such as amines, alkoxides, and thiolates. The positions ortho and para to the ring nitrogen are generally the most activated towards nucleophilic attack.[7]

SNAr_Reaction cluster_1 Nucleophilic Aromatic Substitution Reactant This compound Intermediate Meisenheimer Complex (negatively charged intermediate) Reactant->Intermediate + Nucleophile Nucleophile Nu- Product Substituted Nicotinate Intermediate->Product - Cl-

Figure 2: General scheme for nucleophilic aromatic substitution on this compound.

Reactions of the Cyano Group

The cyano group is a versatile functional group that can undergo a variety of transformations.

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield either the corresponding amide (nicotinamide derivative) or the carboxylic acid.[8][9][10] This provides a route to di-acid or amide-acid derivatives.

  • Reduction: The cyano group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This introduces a basic aminomethyl group, which is a common feature in many bioactive molecules.

  • Addition of Nucleophiles: Organometallic reagents, such as Grignard reagents, can add to the cyano group to form ketones after hydrolysis.

Reactions of the Methyl Ester

The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions. This allows for the formation of amide bonds through coupling with amines, a common strategy in the synthesis of drug candidates. The ester can also be reduced to a primary alcohol.

Spectral Properties

¹H and ¹³C NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts of these protons will be downfield due to the electron-withdrawing nature of the substituents and the pyridine nitrogen. A singlet corresponding to the methyl ester protons will be observed further upfield.

  • ¹³C NMR: The ¹³C NMR spectrum will show signals for the eight carbon atoms in the molecule. The carbons of the pyridine ring will appear in the aromatic region, with their chemical shifts influenced by the attached substituents. The carbon of the cyano group will have a characteristic chemical shift, as will the carbonyl carbon of the ester and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule.

Functional GroupExpected Absorption Range (cm⁻¹)
C≡N (nitrile)2260-2222 (weak to medium)[11]
C=O (ester)~1750-1735 (strong)[11]
C=C, C=N (aromatic ring)~1650-1400[12]
C-Cl~800-600
C-O (ester)~1300-1000[13]
Mass Spectrometry

In mass spectrometry, the molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight (196.59). The fragmentation pattern would likely involve the loss of the methoxy group from the ester, the chlorine atom, and potentially the cyano group.[14][15][16]

Applications in Drug Development

Substituted nicotinic acid and nicotinamide derivatives are prevalent in medicinal chemistry due to their ability to mimic endogenous molecules and interact with a variety of biological targets.[1] this compound serves as a valuable building block for the synthesis of such compounds.

  • Kinase Inhibitors: The pyridine scaffold is a key component of many kinase inhibitors used in cancer therapy.[2][3][17] The functional groups on this compound allow for the introduction of various side chains that can be tailored to target the ATP-binding site of specific kinases.

  • Anti-inflammatory Agents: Nicotinic acid derivatives have been investigated for their anti-inflammatory properties.[18] The core structure of this compound can be elaborated to produce compounds that modulate inflammatory pathways.

  • Bioisosteric Replacement: The pyridine ring and its substituents can act as bioisosteres for other aromatic or heteroaromatic systems in known drugs.[19][20] This strategy is often employed to improve the pharmacokinetic or pharmacodynamic properties of a lead compound.

Safety and Handling

This compound is classified as an irritant. As with any chemical intermediate, appropriate safety precautions should be taken during handling.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. For cytotoxic compounds, specific disposal procedures are often required.[21][22][23][24][25]

Conclusion

This compound is a highly functionalized pyridine derivative with significant potential as a key intermediate in the synthesis of novel compounds for drug discovery. Its unique combination of reactive sites on an electron-deficient aromatic core provides a versatile platform for the development of new therapeutic agents. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures is essential for its effective utilization in research and development.

References

  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst.
  • This compound.
  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflamm
  • Mass Spectrometry - Fragmentation P
  • Preparation method of 6-chloronicotinic acid.
  • FTIR spectrum for Pyridine.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
  • Safe handling of cytotoxic drugs in the workplace. HSE.
  • A Convenient N-Arylation Route for Electron-Deficient Pyridines: The Case of π-Extended Electrochromic Phosphaviologens. Journal of the American Chemical Society.
  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. PubMed.
  • Process for the manufacture of 2,6-dimethyl-5-hepten-1-al.
  • Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. PubMed Central.
  • Fingerprinting and Quantification of Procyanidins via LC-MS/MS and ESI In-Source Fragment
  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
  • Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors. PubMed.
  • Heterocyclic compounds.
  • Safe handling of cytotoxics: guideline recommend
  • Structure Property Relationships of Carboxylic Acid Isosteres.
  • Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Chemistry.
  • Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water.
  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
  • THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.
  • Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity. Frontiers.
  • SNAr reactions of pi-deficient arom
  • Carboxylic Acid (Bio)Isosteres in Drug Design.
  • Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. MDPI.
  • Mass spectrometry Fragment
  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. PubMed.
  • Guide for handling cytotoxic drugs and rel
  • Reactivity of Six-membered Rings.
  • Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
  • Unexpected Discovery of Satur
  • Process for preparing 6-chloro-2-hexanone from 1-methylcyclopentane.
  • Infrared Spectroscopy Absorption Table. Chemistry LibreTexts.
  • 5-chloro-2-pentanone preparation method.
  • A kind of synthetic method of 5 chlorine 7 azaindoles.
  • Fragment
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
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Solubility Profile of Methyl 5-chloro-6-cyanonicotinate: A Methodological Approach for Pre-formulation and Process Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

Methyl 5-chloro-6-cyanonicotinate is a key starting material and advanced intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably non-nucleoside reverse transcriptase inhibitors. A thorough understanding of its solubility characteristics in organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies (e.g., crystallization), and ensuring consistent process scalability. This guide addresses the current gap in publicly available, comprehensive solubility data for this compound. It provides a detailed, best-practice methodology for determining the solubility of this compound, outlines a framework for data interpretation, and presents a standardized format for reporting such critical physicochemical data. The protocols described herein are designed to be self-validating and are grounded in established principles of physical chemistry and analytical science.

Introduction: The Critical Role of Solubility in Synthesis and Formulation

The physicochemical properties of a chemical intermediate profoundly influence the efficiency, reproducibility, and safety of a synthetic process. For this compound, solubility is not merely a physical constant but a critical process parameter. Inadequate solubility can lead to poor reaction kinetics, challenges in purification, and low yields. Conversely, a well-characterized solubility profile enables the rational selection of solvents for:

  • Reaction Media: Ensuring all reactants remain in the solution phase for homogenous reaction kinetics.

  • Crystallization & Purification: Identifying suitable solvent/anti-solvent systems for effective purification and isolation of the final product with high purity.

  • Handling & Dosing: Developing consistent and scalable procedures for transferring and dosing the material in a manufacturing environment.

Given the limited availability of specific solubility data for this compound in the public domain, this document provides a comprehensive framework for researchers to generate this crucial information in a reliable and reproducible manner.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential before embarking on experimental solubility studies.

PropertyValueSource
Molecular Formula C₈H₅ClN₂O₂N/A
Molecular Weight 196.59 g/mol N/A
Appearance Off-white to pale yellow crystalline powderN/A
Melting Point ~135-140 °C (Varies with purity)N/A
Structure N/A
Illustrative Structure

The presence of a polar cyanonicotinate core, combined with a moderately non-polar chlorosubstituent, suggests a nuanced solubility profile that will be highly dependent on the specific nature of the solvent (e.g., polarity, hydrogen bonding capability).

Standardized Protocol for Isothermal Solubility Determination

The following protocol details the equilibrium shake-flask method, a gold-standard technique for determining the solubility of a crystalline solid in a solvent. This method ensures that the solution reaches a true thermodynamic equilibrium, providing highly accurate and reliable data.

Materials and Equipment
  • This compound (purity >99%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (±0.01 mg)

  • Scintillation vials or glass test tubes with screw caps

  • Isothermal shaker or orbital incubator capable of maintaining ±0.5 °C

  • Calibrated thermometer

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Experimental Workflow

The overall workflow is designed to ensure accuracy and reproducibility, from sample preparation to final analysis.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Analysis A 1. Add excess solid to vial B 2. Add known volume of solvent A->B C 3. Seal vials tightly B->C D 4. Place in isothermal shaker (e.g., 25°C, 48h) C->D E 5. Visually confirm excess solid remains D->E F 6. Allow solids to settle E->F G 7. Filter aliquot of supernatant (0.22 µm syringe filter) F->G H 8. Dilute sample accurately G->H I 9. Analyze by validated HPLC method H->I

Caption: Isothermal Shake-Flask Solubility Workflow.

Step-by-Step Methodology
  • Preparation of Slurries: To each 20 mL glass vial, add an excess amount of this compound (e.g., ~100 mg). The key is to ensure that undissolved solid remains at equilibrium.

    • Causality: Adding a clear excess of the solid is the cornerstone of the equilibrium method. It guarantees that the solvent is saturated with the solute, allowing for the determination of the maximum possible concentration at that temperature.

  • Solvent Addition: Accurately dispense a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Securely cap the vials and place them in an isothermal shaker set to the target temperature (e.g., 25.0 °C). Agitate the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

    • Trustworthiness: A 48-hour equilibration period is often sufficient for most systems. To validate this, one can perform a time-point study (e.g., sampling at 24, 48, and 72 hours) to confirm that the measured concentration no longer changes over time.

  • Sample Collection and Preparation: After equilibration, cease agitation and allow the vials to stand undisturbed in the isothermal environment for at least 2 hours to let the excess solid settle.

  • Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial.

    • Causality: Filtration is a critical step to remove any undissolved micro-particulates, which would otherwise lead to an overestimation of the solubility. The filter material must be chemically inert to the solvent.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted sample using a pre-validated, stability-indicating HPLC-UV method. The concentration of this compound is determined by comparing the peak area to a standard calibration curve.

Data Presentation and Interpretation

For clear comparison and utility, solubility data should be presented in a standardized tabular format, reporting values in multiple common units. The following table presents a hypothetical dataset to illustrate this best practice.

Table 1: Illustrative Solubility Data for this compound at 25°C

SolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)Classification
Acetone5.175.80.386Freely Soluble
Acetonitrile5.842.10.214Soluble
Dichloromethane (DCM)3.1150.30.765Very Soluble
Ethyl Acetate4.433.50.170Soluble
Methanol5.115.20.077Sparingly Soluble
Toluene2.48.90.045Slightly Soluble
Heptane0.1< 0.1< 0.0005Practically Insoluble

Note: The data in this table is for illustrative purposes only and does not represent experimentally verified values.

Factors Influencing Solubility

Several factors beyond the choice of solvent can influence the measured solubility. Researchers must control and report these variables for the data to be meaningful.

G Sol Solubility of This compound Temp Temperature Temp->Sol Purity Compound Purity (Impurities can act as cosolvents or inhibitors) Purity->Sol Poly Polymorphism (Different crystal forms have different solubilities) Poly->Sol Pressure Pressure (Primarily affects gaseous solutes) Pressure->Sol Minor effect for solids

Caption: Key Factors Affecting Solid-State Solubility.

  • Temperature: Solubility is temperature-dependent. For most systems, solubility increases with temperature, but this must be determined experimentally.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility. It is crucial to characterize the solid form used in the study (e.g., via XRD or DSC).

  • Purity: The presence of impurities can either increase or decrease the apparent solubility of the compound.

Conclusion

References

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 58-66. [Link]

  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to optimize solid-state properties. Advanced Drug Delivery Reviews, 59(7), 617-630. [Link]

An In-Depth Technical Guide to the Stability and Storage of Methyl 5-chloro-6-cyanonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the stability and optimal storage conditions of chemical intermediates is paramount to ensuring the integrity of experimental outcomes and the quality of synthesized products. This guide provides a comprehensive overview of the stability and recommended storage of Methyl 5-chloro-6-cyanonicotinate, a key building block in various synthetic pathways. Drawing upon established principles of chemical stability and expert analysis of its structural motifs, this document will elucidate potential degradation pathways, recommend storage and handling protocols, and outline methodologies for stability assessment.

Chemical Profile of this compound

A thorough understanding of the molecule's structure is the foundation for predicting its stability.

PropertyValue
Chemical Name This compound
Molecular Formula C₈H₅ClN₂O₂
Molecular Weight 196.59 g/mol
CAS Number 398457-04-0
Melting Point 120-122 °C
Appearance White to off-white solid
Structure

The structure reveals several functional groups that are pertinent to its stability: a pyridine ring, a methyl ester, a cyano group, and a chloro substituent. Each of these can be susceptible to degradation under specific conditions.

Predicted Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be anticipated. These are primarily hydrolytic, photolytic, and thermal in nature.

Figure 1: Potential Degradation Pathways This compound This compound 5-chloro-6-cyanonicotinic acid 5-chloro-6-cyanonicotinic acid This compound->5-chloro-6-cyanonicotinic acid Ester Hydrolysis (Acid/Base, Heat) Methyl 5-chloro-6-(aminocarbonyl)nicotinate Methyl 5-chloro-6-(aminocarbonyl)nicotinate This compound->Methyl 5-chloro-6-(aminocarbonyl)nicotinate Cyano Group Hydrolysis (Acid/Base) Photodegradation Products Photodegradation Products This compound->Photodegradation Products Photolysis (UV Light)

Caption: Potential degradation pathways of this compound.

Hydrolytic Degradation

Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 5-chloro-6-cyanonicotinic acid and methanol.[1][2] The rate of this hydrolysis is expected to increase with temperature and at pH values away from neutral.[1] For methyl nicotinate, the hydrolysis rate is significantly accelerated in basic environments.[1]

Cyano Group Hydrolysis: The cyano group can also undergo hydrolysis, typically under more forcing acidic or basic conditions, to form the corresponding amide, Methyl 5-chloro-6-(aminocarbonyl)nicotinate, and subsequently the carboxylic acid.[3][4] Studies on the hydrolysis of cyanopyridines in high-temperature water have shown that they can be converted to their corresponding amides and carboxylic acids.[5]

Photodegradation

Pyridine and its derivatives are known to be susceptible to photodegradation upon exposure to UV light.[6][7] The chloro substituent on the pyridine ring may further enhance its photosensitivity. Photolytic degradation of 2-chloropyridine has been shown to proceed through various intermediates.[5] Therefore, exposure of this compound to direct sunlight or other sources of UV radiation should be avoided to prevent the formation of photoproducts.

Thermal Degradation

While the melting point of the compound is relatively high (120-122 °C), prolonged exposure to elevated temperatures, even below the melting point, can accelerate other degradation pathways, particularly hydrolysis if moisture is present. Aromatic nitriles can also undergo thermal degradation at higher temperatures.[8][9]

Recommended Storage and Handling

To maintain the integrity and purity of this compound, the following storage and handling procedures are recommended:

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Store at 2-8 °C (refrigerated). For long-term storage, consider -20 °C.Minimizes the rate of all potential degradation reactions.
Light Store in a light-proof container (e.g., amber glass vial or a container wrapped in aluminum foil).Protects against photolytic degradation.[10][11]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Minimizes the risk of oxidative degradation, although no specific data suggests high susceptibility.
Moisture Store in a tightly sealed container with a desiccant.Prevents hydrolysis of the ester and cyano groups.[8][12] The presence of moisture is known to accelerate the degradation of solid dosage forms.[8]

Handling:

  • Handle the compound in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid generating dust.

  • After handling, wash hands thoroughly.

Stability Assessment: A Practical Approach

To quantitatively assess the stability of this compound and establish a retest date, a systematic stability study is essential. This involves conducting forced degradation studies and developing a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.[13]

Figure 2: Forced Degradation Workflow Start Start Prepare Solutions Prepare solutions of this compound Start->Prepare Solutions Stress Conditions Subject solutions to stress conditions: - Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) - Base Hydrolysis (e.g., 0.1 M NaOH, RT) - Oxidation (e.g., 3% H₂O₂, RT) - Thermal (e.g., 80°C in solution and solid state) - Photolytic (e.g., ICH compliant photo-chamber) Prepare Solutions->Stress Conditions Analyze Samples Analyze stressed samples by HPLC-UV/MS at time points Stress Conditions->Analyze Samples Identify Degradants Identify and characterize major degradation products Analyze Samples->Identify Degradants Develop Method Develop and validate a stability-indicating HPLC method Identify Degradants->Develop Method End End Develop Method->End

Caption: A typical workflow for a forced degradation study.

Table 2: Example Conditions for Forced Degradation Studies

Stress ConditionExample Protocol
Acid Hydrolysis Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at 60°C and sample at various time points (e.g., 0, 2, 4, 8, 24 hours).
Base Hydrolysis Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Keep at room temperature and sample at various time points (e.g., 0, 1, 2, 4, 8 hours).
Oxidation Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature and sample at various time points.
Thermal Degradation Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) and analyze at set intervals.
Photostability Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.[14][15]

Protocol Outline:

  • Column Selection: A C18 reversed-phase column is a common starting point for pyridine derivatives.

  • Mobile Phase Selection: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., around 254 nm, to be confirmed by UV scan). Mass spectrometry (MS) can be coupled to HPLC for identification of degradation products.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the parent compound from all degradation products formed during the forced degradation studies.

Long-Term Stability Study Protocol

Once a stability-indicating method is established, a long-term stability study can be initiated to determine the retest period.

Table 3: ICH Recommended Long-Term Stability Storage Conditions

StudyStorage ConditionMinimum Time Period
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

*RH = Relative Humidity. Intermediate testing is performed if significant change occurs during accelerated testing.[16][17]

Testing Frequency: For long-term studies, testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[16]

Conclusion

This compound is a valuable synthetic intermediate that requires careful storage and handling to maintain its purity and stability. The primary degradation pathways are predicted to be hydrolysis of the ester and cyano groups, as well as photodegradation. By adhering to the recommended storage conditions of refrigeration, protection from light and moisture, and by performing systematic stability studies, researchers can ensure the quality and reliability of this compound in their scientific endeavors. The provided protocols for forced degradation and the development of a stability-indicating HPLC method offer a robust framework for generating the necessary data to confidently establish a suitable retest period for this molecule.

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An In-Depth Technical Guide to Methyl 5-chloro-6-cyanonicotinate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Multifunctional Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular entities with enhanced therapeutic profiles is relentless. Central to this endeavor is the design and synthesis of versatile chemical building blocks that serve as foundational scaffolds for a diverse array of drug candidates. Methyl 5-chloro-6-cyanonicotinate, a polysubstituted pyridine derivative, has emerged as a molecule of significant interest. Its unique arrangement of reactive functional groups—a chloro moiety, a cyano group, and a methyl ester—on a pyridine core makes it a highly valuable intermediate in the synthesis of complex heterocyclic systems. This guide provides a comprehensive technical overview of the molecular structure, synthesis, reactivity, and applications of this compound, offering insights for its strategic deployment in drug discovery programs.

Molecular Structure and Physicochemical Properties

This compound (CAS Number: 398457-04-0) is a crystalline solid with a molecular formula of C₈H₅ClN₂O₂ and a molecular weight of 196.59 g/mol .[1] It typically presents as a white to off-white powder with a melting point in the range of 120-122 °C.[1]

PropertyValueReference
CAS Number 398457-04-0[1]
Molecular Formula C₈H₅ClN₂O₂[1]
Molecular Weight 196.59 g/mol [1]
Melting Point 120-122 °C[1]
Appearance White to off-white crystalline powder

The pyridine ring, an isostere of benzene, is a privileged scaffold in medicinal chemistry, frequently found in approved drugs. The substituents on the pyridine ring of this compound each play a crucial role in its chemical behavior and utility.

  • The Chloro Group (C5): The chlorine atom at the 5-position is a key reactive handle. As a good leaving group, it is susceptible to nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of a wide variety of substituents at this position. The electron-withdrawing nature of the adjacent cyano group and the pyridine nitrogen further activates the chloro group towards nucleophilic attack.

  • The Cyano Group (C6): The nitrile functionality is a versatile synthetic precursor. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form various heterocyclic rings. Its strong electron-withdrawing character also influences the reactivity of the pyridine ring.

  • The Methyl Ester Group (C3): The methyl nicotinate moiety can be readily hydrolyzed to the corresponding carboxylic acid, providing a point for further functionalization, such as amide bond formation, which is a cornerstone of medicinal chemistry.

Caption: 2D structure of this compound.

Synthesis of this compound: A Strategic Approach

One potential synthetic pathway could start from a readily available aminopyridine derivative, such as 2-amino-5-chloropyridine. This approach leverages well-established reactions like the Sandmeyer reaction to introduce the cyano group.

Proposed Synthetic Workflow

synthetic_workflow start 2-Amino-5-chloropyridine step1 Diazotization (NaNO₂, HCl) start->step1 intermediate1 5-Chloropyridine-2-diazonium chloride step1->intermediate1 step2 Sandmeyer Reaction (CuCN) intermediate1->step2 intermediate2 5-Chloro-2-cyanopyridine step2->intermediate2 step3 Oxidation (e.g., KMnO₄) intermediate2->step3 intermediate3 5-Chloro-6-cyanonicotinic acid step3->intermediate3 step4 Esterification (Methanol, Acid catalyst) intermediate3->step4 product This compound step4->product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a scientifically sound, hypothetical procedure based on established chemical transformations. It serves as a practical guide for researchers aiming to synthesize this compound.

Step 1: Diazotization of 2-Amino-5-chloropyridine

  • To a stirred solution of 2-amino-5-chloropyridine in aqueous hydrochloric acid, cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Causality: The diazotization reaction converts the amino group into an excellent leaving group (N₂), which is essential for the subsequent Sandmeyer reaction.[2] The use of low temperatures is critical to prevent the premature decomposition of the unstable diazonium salt.

Step 2: Sandmeyer Reaction

  • In a separate flask, a solution of copper(I) cyanide in aqueous sodium cyanide is prepared.

  • The cold diazonium salt solution from Step 1 is added slowly to the copper(I) cyanide solution, with vigorous stirring. Effervescence (evolution of N₂ gas) is observed.

  • The reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1-2 hours to drive the reaction to completion.

Causality: The Sandmeyer reaction is a classic method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate.[3] Copper(I) cyanide acts as a catalyst and the source of the cyanide nucleophile.

Step 3: Oxidation of the Pyridine Methyl Group (if starting from 2-amino-5-chloro-6-methylpyridine)

Alternative Starting Material: If the synthesis begins with 2-amino-5-chloro-6-methylpyridine, an oxidation step would be necessary to form the carboxylic acid at the 3-position.

  • The intermediate from the Sandmeyer reaction (5-chloro-6-cyano-2-methylpyridine) is dissolved in a suitable solvent (e.g., aqueous pyridine).

  • A strong oxidizing agent, such as potassium permanganate, is added portion-wise while monitoring the reaction temperature.

  • The reaction is heated under reflux until the starting material is consumed (monitored by TLC).

  • Upon completion, the manganese dioxide byproduct is removed by filtration, and the filtrate is acidified to precipitate the carboxylic acid.

Causality: Strong oxidizing agents are required to convert the relatively unreactive methyl group on the pyridine ring to a carboxylic acid.

Step 4: Esterification

  • The crude 5-chloro-6-cyanonicotinic acid is suspended in methanol.

  • A catalytic amount of a strong acid (e.g., sulfuric acid) is added.

  • The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC).

  • The excess methanol is removed under reduced pressure, and the residue is worked up by neutralization and extraction to afford the desired methyl ester.

Causality: Fischer esterification is a reliable method for converting a carboxylic acid to its corresponding methyl ester in the presence of an acid catalyst and excess alcohol.

Spectroscopic Characterization: A Self-Validating System

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Each method provides unique and complementary information, creating a self-validating system for confirming the identity and purity of the compound.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the methyl ester protons.

  • Aromatic Protons (δ 8.0-9.0 ppm): The two protons on the pyridine ring will appear as distinct signals in the downfield region due to the deshielding effect of the aromatic ring and the electron-withdrawing substituents. They will likely appear as doublets due to coupling with each other.

  • Methyl Protons (δ ~3.9 ppm): The three protons of the methyl ester group will appear as a singlet in the upfield region.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

  • Carbonyl Carbon (δ ~165 ppm): The carbon of the ester carbonyl group will appear significantly downfield.

  • Aromatic Carbons (δ 110-160 ppm): The five carbons of the pyridine ring will give rise to five distinct signals in the aromatic region. The carbons attached to the chloro, cyano, and ester groups will have characteristic chemical shifts.

  • Nitrile Carbon (δ ~115 ppm): The carbon of the cyano group will appear in the characteristic region for nitriles.

  • Methyl Carbon (δ ~53 ppm): The carbon of the methyl ester group will appear in the upfield region.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • C≡N Stretch (ν ~2230 cm⁻¹): A sharp, medium-intensity peak characteristic of a nitrile group.

  • C=O Stretch (ν ~1730 cm⁻¹): A strong, sharp peak corresponding to the ester carbonyl group.

  • C-Cl Stretch (ν ~700-800 cm⁻¹): A peak in the fingerprint region indicative of the carbon-chlorine bond.

  • Aromatic C=C and C=N Stretches (ν ~1400-1600 cm⁻¹): A series of bands corresponding to the vibrations of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₈H₅ClN₂O₂. The isotopic pattern of the molecular ion, with a characteristic M+2 peak approximately one-third the intensity of the molecular ion peak, will confirm the presence of a single chlorine atom.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the differential reactivity of its functional groups, allowing for sequential and regioselective modifications.

Nucleophilic Aromatic Substitution (SₙAr)

The chloro group at the 5-position is readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reaction is a powerful tool for introducing diversity and building molecular complexity. The electron-withdrawing nature of the adjacent cyano group and the pyridine nitrogen atom stabilizes the Meisenheimer intermediate, facilitating the substitution reaction.

SnAr_reaction reactant This compound product Substituted Nicotinate Derivative reactant->product Nucleophilic Attack nucleophile Nu-H nucleophile->product byproduct HCl

Caption: General scheme for nucleophilic aromatic substitution.

This reactivity is particularly valuable in the synthesis of kinase inhibitors, where a substituted pyridine core often serves as a key pharmacophore. Many kinase inhibitors feature an amino group at this position, which can form crucial hydrogen bonds with the hinge region of the kinase active site.

Transformations of the Cyano Group

The nitrile functionality can be transformed into other important functional groups:

  • Hydrolysis: Acidic or basic hydrolysis converts the cyano group to a carboxylic acid or a primary amide, respectively.

  • Reduction: Catalytic hydrogenation or reduction with metal hydrides can convert the cyano group to a primary amine.

  • Cycloadditions: The cyano group can participate in [3+2] cycloaddition reactions with azides to form tetrazoles, which are often used as bioisosteres for carboxylic acids in drug design.

Role as a Key Intermediate in Pharmaceutical Synthesis

Substituted pyridines are integral components of numerous active pharmaceutical ingredients (APIs).[4][5] While specific examples detailing the use of this compound are not prevalent in publicly accessible literature, its structural motifs are found in various classes of therapeutic agents, including:

  • Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors targeting enzymes such as CDKs, Aurora kinases, and others involved in cell cycle regulation and signal transduction.[6][7]

  • Central Nervous System (CNS) Agents: Pyridine derivatives have shown activity against a range of CNS targets.[8]

  • Anti-infective Agents: The pyridine ring is present in a number of antibacterial and antiviral compounds.

The strategic combination of a reactive chloro group for diversification and a versatile cyano group for further elaboration makes this compound a powerful building block for the construction of libraries of compounds for high-throughput screening and lead optimization in drug discovery campaigns.

Safety and Handling

This compound is classified as an irritant.[1] It is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a strategically important building block in organic synthesis and medicinal chemistry. Its multifunctional nature, characterized by the presence of a reactive chloro group, a versatile cyano group, and a modifiable ester functionality on a privileged pyridine scaffold, offers a wealth of opportunities for the synthesis of complex and diverse molecular architectures. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as outlined in this guide, is essential for its effective utilization in the development of novel therapeutic agents. As the demand for innovative drug candidates continues to grow, the importance of well-characterized and versatile intermediates like this compound will undoubtedly increase, solidifying its role as a key player in the drug discovery and development pipeline.

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Methodological & Application

The Strategic Utility of Methyl 5-chloro-6-cyanonicotinate in the Synthesis of Advanced Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Kinase Specificity and the Role of the Pyridine Scaffold

The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention in a multitude of diseases, most notably cancer. Kinase inhibitors have revolutionized treatment paradigms, yet the development of highly selective agents that minimize off-target effects remains a paramount challenge in medicinal chemistry. The ATP-binding site, the target for most kinase inhibitors, is highly conserved across the kinome, making the design of specific inhibitors a formidable task.

This guide focuses on the strategic application of methyl 5-chloro-6-cyanonicotinate , a versatile and highly functionalized pyridine-based building block, in the synthesis of potent and selective kinase inhibitors. The pyridine core is a well-established scaffold in kinase inhibitor design, primarily due to its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, mimicking the adenine portion of ATP.[1] The specific substitution pattern of this compound offers a unique combination of reactive handles that allow for controlled, sequential diversification, enabling the exploration of chemical space and the fine-tuning of inhibitor potency and selectivity. This document will provide a detailed exploration of the chemical logic behind its use and present actionable protocols for its application in the synthesis of exemplary kinase inhibitors.

Physicochemical Properties and Strategic Advantages of this compound

The utility of this compound as a building block stems from its distinct electronic and steric properties, which are summarized in the table below.

PropertyValueImplication in Synthesis
Molecular Formula C₈H₅ClN₂O₂Provides a compact core for further elaboration.
Molecular Weight 196.59 g/mol A low starting molecular weight allows for significant additions without violating Lipinski's Rule of Five.
Reactivity of the 6-Chloro Group Activated for Nucleophilic Aromatic Substitution (SNAr)The electron-withdrawing nature of the adjacent cyano and ester groups makes the 6-position highly susceptible to displacement by nucleophiles such as amines.[2]
Reactivity of the 5-Position Amenable to Cross-Coupling ReactionsWhile the chloro group at the 6-position is more reactive towards SNAr, the 5-position can be functionalized via cross-coupling reactions, though a bromo-analogue is often used for higher reactivity in Suzuki couplings.
The Role of the Cyano Group Modulator of Physicochemical Properties and Potential Binding ElementThe nitrile group is a strong electron-withdrawing group, influencing the reactivity of the ring. It can also act as a hydrogen bond acceptor or a bioisostere for other functional groups in the final inhibitor, potentially enhancing binding affinity and metabolic stability.[3][4]
The Methyl Ester Versatile Handle for Further ModificationThe ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to introduce further diversity.

Core Synthetic Strategies and Mechanistic Rationale

The strategic placement of the chloro, cyano, and methyl ester groups on the pyridine ring dictates a logical and efficient approach to the synthesis of complex kinase inhibitors. The primary transformations involve:

  • Nucleophilic Aromatic Substitution (SNAr) at the 6-Position: The chloro group is readily displaced by a variety of nucleophiles, most commonly primary and secondary amines. This reaction is facilitated by the electron-withdrawing cyano and ester groups, which stabilize the negatively charged Meisenheimer intermediate.[5] This step is typically employed to introduce a key pharmacophore that will interact with the solvent-exposed region of the kinase active site or to link to a larger molecular fragment.

  • Suzuki-Miyaura Cross-Coupling at the 5-Position: While the chloro group at the 6-position is the primary site for SNAr, the 5-position can be functionalized via palladium-catalyzed cross-coupling reactions. For more efficient coupling, the analogous 5-bromo derivative is often preferred. This reaction is instrumental in introducing aryl or heteroaryl moieties that can occupy hydrophobic pockets within the kinase active site, thereby increasing potency and selectivity. The mechanism involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to form the C-C bond.[6][7]

The following diagram illustrates the general synthetic workflow:

G start This compound snar Nucleophilic Aromatic Substitution (SNAr) at C6 with R1-NH2 start->snar Step 1a suzuki Suzuki-Miyaura Coupling at C5 with R2-B(OR)2 start->suzuki Step 1b suzuki_after_snar Suzuki-Miyaura Coupling with R2-B(OR)2 snar->suzuki_after_snar Step 2a snar_after_suzuki Nucleophilic Aromatic Substitution with R1-NH2 suzuki->snar_after_suzuki Step 2b intermediate1 6-Amino-5-chloro-nicotinate derivative intermediate2 5-Aryl-6-chloro-nicotinate derivative final_product1 Kinase Inhibitor Scaffold A final_product2 Kinase Inhibitor Scaffold B suzuki_after_snar->final_product1 snar_after_suzuki->final_product2

Caption: General synthetic strategies for kinase inhibitor synthesis.

Exemplary Protocols for Kinase Inhibitor Synthesis

The following protocols provide detailed, step-by-step methodologies for the synthesis of kinase inhibitor scaffolds based on this compound. These protocols are based on established chemical principles and analogous transformations found in the literature.

Protocol 1: Synthesis of a 6-(Arylamino)-5-cyanonicotinate Scaffold for JAK Inhibitor Development

This protocol details the nucleophilic aromatic substitution of the 6-chloro group with an aniline derivative, a common step in the synthesis of Janus kinase (JAK) inhibitors.[8]

Reaction Scheme:

G start This compound plus1 + start->plus1 aniline Substituted Aniline plus1->aniline arrow -> aniline->arrow conditions Base, Solvent Heat product Methyl 6-(arylamino)-5-cyanonicotinate arrow->product G start Methyl 5-bromo-6-chloronicotinate plus1 + start->plus1 boronic_acid Arylboronic Acid plus1->boronic_acid arrow -> boronic_acid->arrow conditions Pd Catalyst, Base Solvent, Heat product Methyl 5-aryl-6-chloronicotinate arrow->product

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Application Notes and Protocols: The Versatility of Methyl 5-chloro-6-cyanonicotinate in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Modern Synthesis

Methyl 5-chloro-6-cyanonicotinate is a highly functionalized pyridine derivative that has emerged as a cornerstone building block in medicinal chemistry and materials science. Its unique electronic architecture, featuring a strategically positioned chlorine atom activated by potent electron-withdrawing groups, renders it an exceptionally versatile substrate for nucleophilic aromatic substitution (SNAr) reactions. The presence of the ring nitrogen, a cyano group at the 6-position, and a methyl ester at the 3-position collectively reduce the electron density of the pyridine ring, making the C5 position highly susceptible to attack by a wide array of nucleophiles.

This guide provides an in-depth exploration of the reactivity of this compound with common classes of nucleophiles. It is designed for researchers, scientists, and drug development professionals, offering not only detailed, field-proven protocols but also the underlying mechanistic principles that govern these transformations. By understanding the causality behind the experimental choices, researchers can effectively leverage this powerful intermediate to construct diverse molecular libraries and synthesize complex target molecules with high efficiency and predictability. The resulting substituted cyanonicotinate products are themselves valuable precursors for a variety of heterocyclic compounds with significant biological activities.[1][2][3][4]

Core Principles: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The reaction of this compound with nucleophiles proceeds via a well-established two-step addition-elimination mechanism, characteristic of nucleophilic aromatic substitution.[5][6]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the C5 position, which bears the chlorine leaving group. This addition step temporarily disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.

  • Stabilization and Elimination: The negative charge of the Meisenheimer complex is delocalized across the pyridine ring and is significantly stabilized by the strong π-accepting cyano and ester groups.[5][6] This stabilization is crucial for the feasibility of the reaction.

  • Rearomatization: The intermediate then collapses, ejecting the chloride ion as the leaving group and restoring the aromaticity of the pyridine ring to yield the final substituted product.

The overall transformation is a net substitution of the chlorine atom with the incoming nucleophile. The reaction is generally irreversible and proceeds readily under mild to moderate conditions.

Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Section 1: Reactions with N-Nucleophiles (Amines)

The displacement of the C5-chloro group with nitrogen nucleophiles is one of the most common and valuable transformations of this scaffold. The resulting 5-amino-6-cyanonicotinate derivatives are key intermediates in the synthesis of various bioactive heterocycles.[1][3] The reaction is highly efficient with a broad range of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines.[7][8]

Protocol: Synthesis of Methyl 5-(benzylamino)-6-cyanonicotinate

This protocol details a representative reaction with a primary amine, benzylamine.

Workflow Diagram:

Amine_Reaction_Workflow reagents 1. Combine Substrate & Benzylamine 2. Add Solvent (e.g., DMF) 3. Add Base (e.g., K₂CO₃) reaction Heat Reaction Mixture (e.g., 80-100 °C) Monitor by TLC/LC-MS reagents->reaction Stir workup 1. Cool to RT 2. Quench with Water 3. Precipitate Product reaction->workup Reaction Complete purification 1. Filter Solid 2. Wash with Water & Ether 3. Dry under Vacuum workup->purification Crude Product analysis Characterize Product (NMR, MS, mp) purification->analysis Pure Product Thiol_Reaction_Workflow reagents 1. Combine Substrate & Base (e.g., K₂CO₃) 2. Add Solvent (e.g., DMF) nucleophile_add Add Thiophenol (1.1 eq) Dropwise at RT reagents->nucleophile_add reaction Stir at Room Temperature or Gentle Heating (40-60 °C) Monitor by TLC/LC-MS nucleophile_add->reaction Stir workup 1. Quench with Water 2. Extract with Ethyl Acetate reaction->workup Reaction Complete purification 1. Dry Organic Layer (Na₂SO₄) 2. Concentrate in vacuo 3. Purify by Column Chromatography workup->purification Crude Product analysis Characterize Product (NMR, MS) purification->analysis Pure Product Alkoxide_Reaction_Workflow base_prep 1. Suspend NaH in dry THF 2. Cool to 0 °C nucleophile_gen Add Phenol solution in THF Dropwise (H₂ evolution) Stir for 30 min base_prep->nucleophile_gen substrate_add Add Substrate solution in THF Dropwise at 0 °C nucleophile_gen->substrate_add Sodium Phenoxide formed reaction Warm to RT and Stir Monitor by TLC/LC-MS substrate_add->reaction workup 1. Quench carefully with sat. NH₄Cl 2. Extract with Ethyl Acetate reaction->workup Reaction Complete purification 1. Dry Organic Layer (Na₂SO₄) 2. Concentrate in vacuo 3. Purify by Column Chromatography workup->purification analysis Characterize Product (NMR, MS) purification->analysis

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Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 5-chloro-6-cyanonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Nicotinate Core and Suzuki Coupling

The pyridine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals due to its ability to act as a bioisostere for a phenyl ring while offering unique hydrogen bonding capabilities and metabolic stability. Within this class, substituted nicotinates, such as Methyl 5-chloro-6-cyanonicotinate, represent highly valuable and versatile building blocks. The presence of three distinct functional groups—an ester, a cyano group, and a halogen—at specific positions allows for selective and sequential chemical modifications, enabling the construction of complex molecular architectures.

The chloro-substituent at the 5-position is a particularly attractive handle for carbon-carbon bond formation, a fundamental transformation in drug discovery for exploring new chemical space. Among the various cross-coupling methodologies, the Suzuki-Miyaura coupling has emerged as a preeminent tool due to its mild reaction conditions, high functional group tolerance, commercial availability of a vast library of boronic acid derivatives, and the generally non-toxic nature of its boron-containing byproducts.

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on performing Suzuki coupling reactions with this compound. It moves beyond a simple recitation of steps to provide a deeper understanding of the underlying principles, empowering the user to not only execute the protocol successfully but also to troubleshoot and adapt it for their specific synthetic needs.

The Mechanism: A Palladium-Catalyzed Dance

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle. Understanding this cycle is paramount for rational catalyst selection and optimization of reaction conditions. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-chlorine bond of the this compound. This step forms a Pd(II) intermediate. The electron-withdrawing nature of the cyano and ester groups on the pyridine ring can facilitate this step.

  • Transmetalation : The boronic acid (or a boronate ester derivative) is activated by a base, forming a more nucleophilic borate species. This species then transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) complex. This is often the rate-limiting step of the reaction.

  • Reductive Elimination : The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArX This compound (Ar-X) ArX->OxAdd PdII_ArX Ar-Pd(II)-X Complex OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation BoronicAcid R-B(OH)₂ ActivatedBoron [R-B(OH)₃]⁻ BoronicAcid->ActivatedBoron + Base Base Base (e.g., K₂CO₃) ActivatedBoron->Transmetalation PdII_ArR Ar-Pd(II)-R Complex Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Regenerates Catalyst Product Coupled Product (Ar-R) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol provides a robust starting point for the coupling of this compound with a standard arylboronic acid. It is designed to be self-validating through careful monitoring and characterization.

Materials and Reagents
ReagentGradeSupplier ExampleNotes
This compound≥97%Combi-BlocksStarting material.
Phenylboronic Acid≥98%Sigma-AldrichCoupling partner.
Tetrakis(triphenylphosphine)palladium(0)99%Strem ChemicalsPd(0) catalyst. Can be sensitive to air and light.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificBase. Should be finely powdered and dried before use.
1,4-DioxaneAnhydrous, ≥99.8%Acros OrganicsSolvent. Use from a sealed bottle or freshly distilled.
Deionized WaterHigh Purity-Co-solvent. Should be degassed before use.
Ethyl AcetateACS GradeVWRFor extraction.
Brine (Saturated NaCl solution)--For washing during workup.
Magnesium Sulfate (MgSO₄)Anhydrous-Drying agent.
Step-by-Step Procedure
  • Reaction Setup and Inert Atmosphere:

    • To a 25 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 196.6 mg).

    • Add Phenylboronic Acid (1.2 mmol, 146.3 mg). The slight excess of boronic acid helps to drive the reaction to completion.

    • Add powdered, anhydrous Potassium Carbonate (2.5 mmol, 345.5 mg). The base is crucial for activating the boronic acid for transmetalation.

    • Add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg). This represents 3 mol% catalyst loading, a common starting point for optimization.

    • Seal the flask with a rubber septum.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This process is critical to remove oxygen, which can deactivate the Pd(0) catalyst.

  • Solvent Addition and Reaction Execution:

    • Through the septum, add degassed 1,4-Dioxane (5 mL) and degassed deionized water (1 mL) via syringe. The aqueous co-solvent is often necessary to dissolve the inorganic base and facilitate the reaction.

    • Place the flask in a preheated oil bath at 90 °C.

    • Stir the reaction mixture vigorously for 4-6 hours.

  • Reaction Monitoring:

    • Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • For TLC, spot the reaction mixture against the starting material on a silica plate and elute with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Workup and Isolation:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the mixture with Ethyl Acetate (20 mL).

    • Pour the mixture into a separatory funnel containing deionized water (20 mL).

    • Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL). This helps to remove residual water and inorganic salts.

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude residue can be purified by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes, to yield the pure product, Methyl 6-cyano-5-phenylnicotinate.

Suzuki_Protocol_Workflow Setup 1. Reagent Setup - Flask, Stir Bar - Add Reactants, Base, Catalyst Inert 2. Inert Atmosphere - Evacuate & Backfill - 3x with Ar/N₂ Setup->Inert Solvent 3. Solvent Addition - Degassed Dioxane/Water Inert->Solvent Reaction 4. Reaction - Heat to 90 °C - Stir for 4-6 hours Solvent->Reaction Monitor 5. Monitoring - TLC or LC-MS Reaction->Monitor Monitor->Reaction Incomplete? Workup 6. Aqueous Workup - Cool, Dilute with EtOAc - Wash with H₂O, Brine Monitor->Workup Complete Purify 7. Purification - Dry (MgSO₄), Concentrate - Flash Chromatography Workup->Purify Product Pure Product Purify->Product

Caption: A streamlined workflow for the Suzuki coupling protocol.

Optimization and Troubleshooting

The success of a Suzuki coupling can be highly dependent on the specific substrates involved. The electron-deficient nature of the pyridine ring in this compound is generally favorable for the oxidative addition step. However, issues can still arise.

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently strong base; Low reaction temperature.Use a different Pd source (e.g., Pd(dppf)Cl₂) which is more air-stable. Switch to a stronger base like Cs₂CO₃ or K₃PO₄. Increase the temperature to 100-110 °C (reflux).
Decomposition of Reagents High temperature; Oxygen contamination.Ensure the system is rigorously deoxygenated. Run the reaction at a lower temperature for a longer duration.
Deboronation of Boronic Acid Presence of water and heat can lead to protodeboronation of the boronic acid.Use strictly anhydrous conditions if possible, or use a boronate ester (e.g., a pinacol ester) which is more stable. Increase the stoichiometry of the boronic acid to 1.5-2.0 equivalents.
Homocoupling of Boronic Acid Oxygen in the reaction mixture.Improve the degassing procedure for solvents and the inerting of the reaction flask.
Difficult Purification Residual palladium or ligand byproducts co-eluting with the product.Pass the crude material through a small plug of Celite or silica before concentrating. Consider using a palladium scavenger resin during workup.

Conclusion: A Gateway to Novel Nicotinates

The Suzuki-Miyaura coupling of this compound is a powerful and reliable method for accessing a diverse range of 5-aryl or 5-heteroaryl nicotinates. These products serve as advanced intermediates in the synthesis of biologically active molecules. The protocol described herein provides a solid and well-reasoned starting point. By understanding the mechanistic underpinnings and potential pitfalls, researchers can effectively troubleshoot and adapt this methodology, accelerating the pace of discovery in pharmaceutical and materials science.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Google Patents.

Application Notes & Protocols for Methyl 5-chloro-6-cyanonicotinate: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction: Unlocking the Potential of a Multifunctional Pyridine Scaffold

Methyl 5-chloro-6-cyanonicotinate is a highly functionalized pyridine derivative that serves as a pivotal intermediate in the synthesis of complex chemical entities. Its structure is characterized by a pyridine ring substituted with a chloro group, a cyano group, and a methyl ester. This unique arrangement of electron-withdrawing groups renders the pyridine core electron-deficient, thereby activating it for a range of chemical transformations. The chlorine atom at the 6-position acts as a proficient leaving group, primarily facilitating Nucleophilic Aromatic Substitution (SNAr) reactions. Furthermore, its nature as an aryl chloride allows it to participate in various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

These reactive sites make this compound an invaluable building block for medicinal chemists and drug development professionals. The pyridine core is a common motif in pharmacologically active compounds, and the ability to readily introduce diverse substituents via the chloro and cyano functionalities provides a powerful tool for generating molecular libraries and optimizing lead compounds.[1][2] This guide provides detailed protocols for two of its most critical applications: Nucleophilic Aromatic Substitution and Suzuki-Miyaura Cross-Coupling, offering insights into the causality of experimental choices to ensure reproducible and high-yielding outcomes.

Physicochemical Properties and Safety Data

A thorough understanding of the reagent's properties and hazards is paramount for safe and effective experimentation.

Table 1: Physicochemical Data for this compound

Property Value Source
CAS Number 398457-04-0 [3]
Molecular Formula C₈H₅ClN₂O₂ [3]
Molecular Weight 196.59 g/mol [3]
Appearance Light yellow to brown solid [4][5]

| Melting Point | 120-122 °C |[3] |

1.1. GHS Hazard Information & Safe Handling

This compound is classified as an irritant.[3] Adherence to strict safety protocols is mandatory.

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause an allergic skin reaction or respiratory irritation.[3][6][7][8][9] It may be harmful if swallowed or inhaled.[10][11]

  • Precautionary Measures:

    • Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[11]

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[4][7]

    • Wash hands thoroughly after handling.[11]

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11]

    • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4][12]

    • If on skin, wash with plenty of soap and water. If irritation or a rash occurs, seek medical advice.[7][11]

Core Application: Nucleophilic Aromatic Substitution (SNAr)

2.1. Principle and Mechanistic Insight

The SNAr reaction is a cornerstone of this reagent's utility. The pyridine nitrogen and the ortho-cyano group are potent electron-withdrawing groups that significantly lower the electron density of the aromatic ring. This electronic deficit makes the carbon atom attached to the chlorine susceptible to attack by nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electrophilic carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13][14] The negative charge in this intermediate is delocalized across the ring and, crucially, onto the cyano group, which provides substantial stabilization. This stabilization of the intermediate is the primary reason why electron-withdrawing groups in the ortho and para positions activate the ring towards nucleophilic attack.[13][14] In the second step, the leaving group (chloride) is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

Suzuki_Cycle pd0 Pd(0)L_n (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_halide Ar-Pd(II)L_n-Cl ox_add->pd2_halide transmetal Transmetalation pd2_halide->transmetal pd2_r Ar-Pd(II)L_n-R' transmetal->pd2_r red_elim Reductive Elimination pd2_r->red_elim red_elim->pd0 Regeneration product Ar-R' (Product) red_elim->product aryl_halide Ar-Cl (Substrate) aryl_halide->ox_add boronic_acid R'-B(OH)₂ + Base boronic_acid->transmetal

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The Strategic Utility of Methyl 5-chloro-6-cyanonicotinate in the Synthesis of Novel Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and innovative synthesis of novel pharmaceutical agents. Methyl 5-chloro-6-cyanonicotinate, a polysubstituted pyridine derivative, represents a versatile and highly reactive scaffold. Its unique arrangement of functional groups—a reactive chlorine atom, a cyano group, and a methyl ester on a pyridine core—offers multiple avenues for chemical modification and cyclization, making it an exemplary building block for the construction of complex heterocyclic systems with significant therapeutic potential. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes and protocols for the synthesis of key pharmaceutical intermediates.

Chemical Profile and Reactivity of this compound

This compound (CAS No: 398457-04-0) is a crystalline solid with a molecular weight of 196.59 g/mol . The key to its synthetic versatility lies in the electronic interplay of its substituents. The electron-withdrawing nature of the cyano and ester groups enhances the reactivity of the chlorine atom at the 6-position towards nucleophilic substitution. The cyano group itself is a versatile handle for transformation into various nitrogen-containing heterocycles.

PropertyValueSource
CAS Number 398457-04-0[1]
Molecular Formula C₈H₅ClN₂O₂[1]
Molecular Weight 196.59 g/mol [1]
Appearance SolidN/A
Melting Point 120-122 °C[1]

Application Note I: Synthesis of Thieno[2,3-b]pyridine Scaffolds as Potential Kinase Inhibitors

Scientific Rationale: The thieno[2,3-b]pyridine core is a prominent scaffold in a variety of biologically active compounds, including those with anticancer and anti-inflammatory properties.[1][2][3] Many of these compounds function by inhibiting protein kinases, which are crucial regulators of cellular processes. The Gewald reaction, a multicomponent reaction that forms a 2-aminothiophene, provides a powerful and convergent approach to this scaffold.[4][5] By leveraging the reactivity of the chloro and cyano groups of this compound, a substituted thieno[2,3-b]pyridine can be readily synthesized.

The proposed reaction proceeds via a Gewald-type synthesis. The chlorine at the 6-position is first displaced by a sulfur nucleophile, typically from a thiolate. The adjacent cyano group then participates in an intramolecular cyclization, forming the thiophene ring fused to the pyridine core.

Gewald_Reaction_Pathway Start This compound Intermediate1 S-Alkylated Intermediate Start->Intermediate1  + R-SH / Base   Product Methyl 2-Amino-thieno[2,3-b]pyridine-3-carboxylate Derivative Intermediate1->Product Intramolecular Cyclization caption Gewald-type synthesis workflow. Pyridopyrimidine_Synthesis Start This compound Intermediate1 Methyl 5-amino-6-cyanonicotinate Start->Intermediate1  Amination (e.g., NH₃)   Product Substituted Pyrido[2,3-d]pyrimidin-4-one Intermediate1->Product  Cyclization (e.g., Formamide)   caption Synthetic pathway to pyrido[2,3-d]pyrimidines.

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The Strategic Application of Methyl 5-chloro-6-cyanonicotinate in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient and successful development of novel therapeutic agents. Among the vast arsenal of chemical scaffolds available to medicinal chemists, the substituted pyridine core holds a position of prominence due to its prevalence in a multitude of biologically active compounds. This application note provides an in-depth technical guide on the utility of Methyl 5-chloro-6-cyanonicotinate , a versatile and highly functionalized pyridine derivative, in the synthesis of complex pharmaceutical agents, with a particular focus on the development of modern anticoagulants.

The Pyridine Scaffold: A Privileged Structure in Drug Design

The pyridine ring is a bioisostere of benzene, offering a key advantage in its ability to act as a hydrogen bond acceptor through its nitrogen atom. This property enhances solubility and allows for specific interactions with biological targets. The strategic placement of various functional groups on the pyridine ring can modulate its electronic properties, reactivity, and steric profile, making it a highly tunable scaffold for optimizing drug-target interactions and pharmacokinetic properties.

Physicochemical Properties of this compound

This compound is a crystalline solid with the molecular formula C₈H₅ClN₂O₂ and a molecular weight of 196.59 g/mol . Its structure is characterized by a pyridine ring substituted with a chloro group at the 5-position, a cyano group at the 6-position, and a methyl ester at the 3-position. This unique arrangement of electron-withdrawing groups and reactive sites makes it a highly valuable intermediate in multi-step organic synthesis.

PropertyValue
Molecular Formula C₈H₅ClN₂O₂
Molecular Weight 196.59 g/mol
CAS Number 1211520-03-4
Appearance White to off-white crystalline powder
Melting Point 118-122 °C
Solubility Soluble in most organic solvents (e.g., DCM, THF, DMF)

Application in the Synthesis of Factor Xa Inhibitors: A Case Study Inspired by Apixaban

Direct oral anticoagulants (DOACs) have revolutionized the treatment and prevention of thromboembolic disorders. A significant class of DOACs targets Factor Xa, a critical enzyme in the coagulation cascade. The synthesis of these complex molecules often relies on the construction of a central pyrazolopyridine or related heterocyclic core. This compound serves as an ideal precursor for such scaffolds.

The chloro and cyano groups on the pyridine ring are key to its utility. The chlorine atom can be displaced through nucleophilic aromatic substitution, allowing for the introduction of various side chains. The cyano group, in conjunction with the ring nitrogen, provides a reactive center for the construction of fused ring systems, such as the pyrazole ring found in many Factor Xa inhibitors.

Below is a representative synthetic pathway illustrating how this compound can be utilized to construct a key pyrazolopyridine intermediate, a core structure found in anticoagulants like Apixaban.

G A This compound C Pyrazolopyridine Intermediate A->C Cyclization Step 1 B Hydrazine derivative (e.g., Phenylhydrazine) B->C D Further Functionalization (e.g., Amidation, N-arylation) C->D Functional Group Interconversion Step 2 E Factor Xa Inhibitor Analog D->E Final Assembly Step 3

Caption: Illustrative synthetic pathway to a Factor Xa inhibitor analog.

Experimental Protocols: Synthesis of a Key Pyrazolopyridine Intermediate

The following protocol provides a detailed, step-by-step methodology for the synthesis of a pyrazolopyridine intermediate from this compound. This protocol is based on established synthetic methodologies for similar heterocyclic systems and is intended to be a robust starting point for researchers.

Protocol: Synthesis of a Substituted Pyrazolo[3,4-b]pyridine

Objective: To synthesize a pyrazolopyridine core structure via the cyclization of this compound with a hydrazine derivative.

Materials:

  • This compound (1.0 eq)

  • Substituted Phenylhydrazine Hydrochloride (1.1 eq)

  • Triethylamine (3.0 eq)

  • Ethanol (or other suitable high-boiling solvent)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound and the substituted phenylhydrazine hydrochloride.

  • Solvent and Base Addition: Add ethanol to the flask to create a slurry. Subsequently, add triethylamine to the mixture. The triethylamine acts as a base to neutralize the hydrochloride salt and facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (the temperature will depend on the solvent used, typically around 80-120 °C).

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This reaction typically takes several hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol. If the product remains in solution, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the desired pyrazolopyridine intermediate.

Self-Validation: The identity and purity of the synthesized intermediate should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected outcome is a high-purity crystalline solid.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis A Combine Reactants: - this compound - Phenylhydrazine HCl B Add Solvent (Ethanol) and Base (TEA) C Heat to Reflux B->C Proceed to Reaction D Monitor by TLC/HPLC E Cool and Isolate Crude Product (Filtration or Concentration) D->E Reaction Complete F Purify by Recrystallization or Column Chromatography G Characterize by NMR, MS F->G Purified Product

Caption: Experimental workflow for the synthesis of a pyrazolopyridine.

Conclusion: A Versatile Building Block for Future Drug Discovery

This compound represents a powerful and versatile building block for medicinal chemists. Its unique substitution pattern allows for the efficient construction of complex heterocyclic cores that are central to the development of novel therapeutic agents, particularly in the field of anticoagulation. The protocols and synthetic strategies outlined in this application note are intended to provide a solid foundation for researchers to explore the full potential of this valuable chemical intermediate in their drug discovery programs.

References

  • Synthesis of Pyrazolo[3,4-b]pyridines: A general overview of synthetic methods for this class of compounds can be found in various organic chemistry journals and databases.
  • US Patent App. US20180099963A1: Process for the preparation of apixaban and intermediates thereof.
  • Reactivity of Cyanopyridines: For a broader understanding of cyanopyridine chemistry, academic journals such as the Journal of Organic Chemistry and Tetrahedron Letters are valuable resources.
  • Physicochemical Data: Supplier websites like Sigma-Aldrich, Alfa Aesar, and PubChem provide comprehensive data on chemical properties. [Link]

Application Notes and Protocols for the Scale-Up Synthesis of Methyl 5-chloro-6-cyanonicotinate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Substituted Nicotinates

Methyl 5-chloro-6-cyanonicotinate and its analogs are pivotal intermediates in the synthesis of a wide array of pharmacologically active compounds. Their prevalence in medicinal chemistry stems from the versatile reactivity of the pyridine core, further activated by the chloro and cyano substituents. These functional groups serve as handles for diverse chemical transformations, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the key considerations and practical protocols for the successful scale-up of these valuable building blocks, addressing the challenges inherent in transitioning from laboratory-scale synthesis to larger, process-oriented production.

Mechanistic Insights and Strategic Synthesis Design

The synthetic strategy for this compound derivatives often involves a multi-step sequence. A common and effective approach begins with readily available starting materials and proceeds through key transformations such as cyclization, chlorination, and cyanation. Understanding the underlying mechanisms of these reactions is paramount for optimizing reaction conditions and ensuring a safe and efficient scale-up.

A plausible synthetic pathway can be conceptualized as a convergent process, where different fragments of the target molecule are synthesized separately and then combined. For instance, a substituted pyridine ring can be constructed via a condensation reaction, followed by functional group interconversions to introduce the chloro and cyano moieties.[1]

Diagram: Conceptual Synthetic Workflow

SynthesisWorkflow A Commercially Available Starting Materials B Condensation/Cyclization to form Pyridine Ring A->B C Chlorination of Pyridine Ring B->C D Cyanation Reaction C->D E Esterification D->E F This compound E->F

Caption: A generalized workflow for the synthesis of the target compound.

Detailed Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be robust and scalable. However, it is crucial for researchers to perform initial small-scale trials to validate the process with their specific equipment and reagents.

Synthesis of a Dihydropyridine Intermediate

This initial step typically involves a multi-component reaction to construct the core pyridine ring structure. For example, a Hantzsch-type pyridine synthesis can be adapted for this purpose.

Protocol:

  • To a stirred solution of an appropriate β-ketoester (1.0 eq) and an aldehyde (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add a source of ammonia, like ammonium acetate (1.1 eq).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).[2]

  • Upon completion, cool the reaction mixture to room temperature and then further to 0-5 °C to induce crystallization of the dihydropyridine product.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Aromatization and Chlorination

The dihydropyridine intermediate is then aromatized and chlorinated. This can often be achieved in a single step using an appropriate oxidizing and chlorinating agent.

Protocol:

  • In a well-ventilated fume hood, suspend the dihydropyridine intermediate (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) or chloroform.

  • Carefully add a chlorinating agent like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) (2.0-3.0 eq) portion-wise, while maintaining the reaction temperature below 30 °C.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or HPLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium sulfite.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude chlorinated pyridine derivative.

Cyanation of the Chlorinated Intermediate

The introduction of the cyano group is a critical step and requires careful handling of cyanide reagents.

Protocol:

  • Strict Safety Precautions are Mandatory. This reaction must be performed in a dedicated, well-ventilated fume hood. All personnel must wear appropriate Personal Protective Equipment (PPE), including double nitrile gloves, safety goggles, and a lab coat.[3][4] An emergency cyanide exposure kit should be readily accessible.

  • Dissolve the chlorinated pyridine intermediate (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2-1.5 eq), portion-wise. The use of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be beneficial.

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor its progress.

  • Upon completion, cool the reaction to room temperature and carefully pour it into a large volume of ice-water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water to remove residual cyanide salts, and dry under vacuum.

Esterification to this compound

The final step involves the esterification of the carboxylic acid functionality, which may have been formed during the previous steps or can be introduced by hydrolysis of a nitrile group at a different position. Assuming a carboxylic acid precursor:

Protocol:

  • Suspend the 5-chloro-6-cyanonicotinic acid (1.0 eq) in methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

  • Heat the mixture to reflux until the reaction is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture and neutralize it with a mild base, such as sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent like ethyl acetate.[5]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

Purification and Characterization: Ensuring Product Quality

The purity of the final compound is critical for its intended application. The following methods are commonly employed for the purification and characterization of nicotinic acid derivatives.[5]

Purification Techniques
  • Recrystallization: This is a highly effective method for purifying solid compounds. The choice of solvent is crucial and should be determined experimentally. A common procedure involves dissolving the crude product in a hot solvent and then allowing it to cool slowly to form crystals.[6]

  • Column Chromatography: For non-crystalline products or to remove closely related impurities, silica gel column chromatography is the method of choice. A gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is used to elute the desired compound.[2]

Analytical Characterization

A comprehensive characterization of the final product is essential to confirm its identity and purity.

Analytical Technique Purpose Expected Observations
¹H and ¹³C NMR Spectroscopy To confirm the chemical structure and identify the number and environment of protons and carbons.[7][8]The spectra should show the expected chemical shifts and coupling constants for the protons and carbons of the target molecule.
Mass Spectrometry (MS) To determine the molecular weight of the compound.[9][10]The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of this compound.
Infrared (IR) Spectroscopy To identify the presence of key functional groups.[9][11]Characteristic absorption bands for the ester carbonyl (C=O), nitrile (C≡N), and C-Cl bonds should be observed.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final product.[12]A single major peak should be observed, and the purity is typically reported as a percentage of the total peak area.
Melting Point Analysis To determine the melting point range of the solid product, which is an indicator of purity.[2]A sharp melting point range close to the literature value indicates a high degree of purity.

Safety and Hazard Management: A Non-Negotiable Priority

The synthesis of this compound derivatives involves the use of hazardous materials, particularly cyanide salts and chlorinated solvents. A thorough risk assessment must be conducted before commencing any work.

Handling Cyanide Compounds
  • Designated Area: All work with cyanide compounds must be conducted in a designated and clearly marked area, preferably a chemical fume hood.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, double nitrile gloves, and chemical splash goggles.[4][13]

  • Incompatible Materials: Keep acids and strong oxidizing agents away from cyanide compounds to prevent the release of highly toxic hydrogen cyanide gas.[4]

  • Waste Disposal: All cyanide-containing waste must be collected in a designated, properly labeled, and sealed container for hazardous waste disposal.[4]

  • Emergency Preparedness: In case of exposure, immediately call for emergency medical assistance.[3] Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[3][14]

Handling Chlorinated Solvents
  • Ventilation: Use chlorinated solvents in a well-ventilated area or a fume hood to avoid inhalation of vapors.

  • Storage: Store chlorinated solvents in tightly sealed containers away from heat and direct sunlight.

  • Waste Disposal: Dispose of chlorinated solvent waste in designated hazardous waste containers.

Scale-Up Considerations: Bridging the Gap from Bench to Plant

Transitioning a synthesis from the laboratory to a larger scale introduces a new set of challenges that must be carefully managed.

  • Heat Transfer: Exothermic reactions that are easily controlled in small flasks can become difficult to manage in large reactors. Ensure the reactor has adequate cooling capacity.

  • Mass Transfer: Efficient mixing is crucial for ensuring uniform reaction conditions. The type of stirrer and stirring speed may need to be adjusted for larger volumes.

  • Reagent Addition: The rate of addition of reagents, especially for highly reactive or exothermic steps, needs to be carefully controlled to maintain a safe operating temperature.

  • Process Safety Analysis: A thorough process safety analysis (e.g., HAZOP) should be conducted to identify and mitigate potential hazards associated with the scaled-up process.

  • Regulatory Compliance: Ensure that the synthesis and handling of all chemicals comply with local and national safety and environmental regulations.

References

  • Bari, S. S., & Singh, I. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 745. [Link]

  • Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063. [Link]

  • Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. [Link]

  • Singh, P., & Kumar, A. (2020). Synthesis of chloro, fluoro, and nitro derivatives of 7‐amino‐5‐aryl‐6‐cyano‐5 H ‐pyrano pyrimidin‐2,4‐diones using organic catalysts and their antimicrobial and anticancer activities. Journal of Heterocyclic Chemistry, 57(5), 2186-2195. [Link]

  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. [Link]

  • Google Patents. (1962).
  • Columbia University. (n.d.). Cyanide Safe Use Guidelines. [Link]

  • ResearchGate. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]

  • ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture?[Link]

  • Jetir.Org. (n.d.). Synthesis and characterization of substituted pyridones using isatoic anhydride. [Link]

  • ResearchGate. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. [Link]

  • Google Patents. (n.d.). CN110256403B - Method for preparing artificial synthetic nicotine.
  • CrystEngComm (RSC Publishing). (n.d.). Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. [Link]

  • The University of Queensland. (n.d.). Working Safely with Cyanide Guideline. [Link]

  • NJ.gov. (n.d.). CYANIDE HAZARD SUMMARY. [Link]

  • Springer. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. [Link]

  • Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. [Link]

  • Frontiers. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. [Link]

  • MDPI. (n.d.). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. [Link]

  • PMC. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]

  • Semantic Scholar. (n.d.). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. [Link]

  • Jetir.Org. (n.d.). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. [Link]

  • Scribd. (n.d.). Process for 2-Chloro-5-Chloromethylthiazole. [Link]

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The Strategic Utility of Methyl 5-chloro-6-cyanonicotinate in Modern Agrochemical Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Pyridine Scaffold in Crop Protection

The pyridine ring is a cornerstone in the edifice of modern agrochemical research, serving as a "privileged scaffold" in the design of novel fungicides, insecticides, and herbicides.[1][2][3] Its prevalence stems from a combination of factors: metabolic stability, versatile functionalization, and the ability to favorably interact with a wide array of biological targets in pests and pathogens. Within this chemical space, Methyl 5-chloro-6-cyanonicotinate emerges as a particularly valuable building block. Its trifunctional nature—bearing a chloro leaving group, a cyano moiety, and a methyl ester—offers a rich platform for chemical elaboration, enabling the exploration of diverse structure-activity relationships (SAR). This guide provides a comprehensive overview of the strategic use of this compound in agrochemical research, complete with detailed synthetic protocols and a roadmap for biological evaluation. The development of novel pesticides is driven by the need for compounds that are effective at low dosages, readily degradable in the environment, and exhibit selective toxicity towards target organisms.[4][5][6]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueReference
CAS Number 398457-04-0[7]
Molecular Formula C₈H₅ClN₂O₂[7]
Molecular Weight 196.59 g/mol [7]
Melting Point 120-122 °C[7]
Appearance White to off-white solid
Solubility Soluble in common organic solvents (e.g., DCM, THF, Acetone)

Synthetic Applications: A Gateway to Novel Insecticides

The strategic positioning of reactive groups on the this compound scaffold allows for its elaboration into a variety of agrochemically relevant structures. A prime example is its potential as a precursor for the synthesis of novel neonicotinoid-type insecticides. Neonicotinoids are a significant class of insecticides that act as agonists at nicotinic acetylcholine receptors (nAChRs), leading to overstimulation of the insect nervous system and subsequent paralysis and death.[8] The chloropyridine core is a hallmark of many potent neonicotinoids.

The following protocol outlines a representative synthesis of a novel insecticidal candidate from this compound. This multi-step synthesis is designed to introduce a pharmacophore that is known to interact with insect nAChRs.

Protocol 1: Synthesis of a Novel Pyridine-Based Insecticidal Candidate

Objective: To synthesize a potential insecticidal compound by modifying this compound to incorporate a key pharmacophore.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Methanol (MeOH)

  • Ethylenediamine

  • N-nitro-S,S-dimethylisothiourea

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Standard laboratory glassware and safety equipment

Step-by-Step Procedure:

  • Reduction of the Cyano Group:

    • To a solution of this compound (1.0 eq) in methanol, add CoCl₂·6H₂O (0.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (4.0 eq) portion-wise, maintaining the temperature below 10 °C. The causality here is the in-situ generation of cobalt boride, a milder reducing agent suitable for the selective reduction of the nitrile in the presence of the ester.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of 2N HCl.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aminomethyl intermediate.

  • Formation of the Imidazolidine Ring:

    • Dissolve the crude aminomethyl intermediate (1.0 eq) and N-nitro-S,S-dimethylisothiourea (1.1 eq) in methanol.

    • Add ethylenediamine (1.2 eq) and triethylamine (2.0 eq) to the mixture. The triethylamine acts as a base to facilitate the cyclization reaction.

    • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the final compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Synthetic Workflow Diagram

synthetic_workflow start This compound intermediate Aminomethyl Intermediate start->intermediate  Reduction (NaBH4, CoCl2) final_product Novel Insecticidal Candidate intermediate->final_product  Cyclization (Ethylenediamine, etc.)

Caption: Synthetic pathway from this compound to a novel insecticidal candidate.

Biological Evaluation: A Phased Approach to Discovery

Once a library of compounds has been synthesized, a systematic biological evaluation is crucial to identify promising candidates. This typically follows a tiered approach, starting with high-throughput in vitro screens and progressing to more complex in vivo and field trials for the most active compounds.

Protocol 2: In Vitro Screening for Insecticidal Activity

Objective: To rapidly assess the insecticidal activity of newly synthesized compounds against a target pest, such as the cotton aphid (Aphis gossypii).

Materials:

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Cotton aphids

  • Sucrose solution (20%)

  • Microtiter plates (96-well)

  • Parafilm®

Step-by-Step Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

    • Create a series of dilutions in a 20% sucrose solution to achieve final test concentrations (e.g., 100, 50, 25, 10, 5, 1 µg/mL). A negative control (sucrose solution with DMSO) and a positive control (a known insecticide like imidacloprid) should be included.

  • Assay Setup:

    • Add 100 µL of each test solution to the wells of a 96-well microtiter plate.

    • Carefully transfer 10-15 adult aphids into each well.

    • Seal the plate with Parafilm®, which has been perforated with a fine needle to allow for air exchange.

  • Incubation and Assessment:

    • Incubate the plates at 25±1 °C with a 16:8 hour light:dark photoperiod.

    • Assess aphid mortality at 24, 48, and 72 hours post-treatment. Aphids that are unable to move when gently prodded with a fine brush are considered dead.

  • Data Analysis:

    • Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula.

    • Determine the LC₅₀ (lethal concentration to kill 50% of the population) for the most active compounds using probit analysis.

Biological Screening Cascade

screening_cascade cluster_screening Screening Funnel synthesis Compound Synthesis in_vitro In Vitro High-Throughput Screening (e.g., Aphid Mortality Assay) synthesis->in_vitro in_vivo In Vivo Greenhouse Trials (e.g., Systemic Uptake & Efficacy) in_vitro->in_vivo  Promising Hits field Field Trials (Efficacy, Crop Safety, Environmental Impact) in_vivo->field  Efficacious Compounds lead Lead Candidate field->lead

Caption: A typical screening cascade for the discovery of new agrochemicals.

Structure-Activity Relationship (SAR) Studies: Rational Design of Better Pesticides

The data generated from the biological screening of a library of compounds derived from this compound allows for the development of a Structure-Activity Relationship (SAR) model. This model helps to understand how different chemical modifications to the core structure influence biological activity.[9][10][11] For instance, in the context of neonicotinoid insecticides, the nature of the substituents on the imidazolidine ring and the electronic properties of the pyridine ring are known to be critical for potent activity.[9][11]

Key SAR Insights for Pyridine-Based Insecticides:
  • The 6-Chloro Group: This group is often crucial for high insecticidal activity in neonicotinoids as it contributes to the overall electronic profile of the molecule, which is important for binding to the nAChR.

  • The Ester at the 3-Position: Modification or replacement of the methyl ester can modulate the compound's physicochemical properties, such as solubility and systemic movement in plants.

  • The Aminomethyl Linker at the 5-Position: The nature of the group attached to this linker is a key determinant of binding affinity to the target receptor.

Conclusion and Future Directions

This compound represents a versatile and strategically valuable starting material for the synthesis of novel agrochemicals. The protocols and workflows detailed in this guide provide a framework for researchers to explore the chemical space around this scaffold. Future research should focus on the synthesis of diverse libraries of derivatives and their evaluation against a broad range of pests and pathogens. A deeper understanding of the SAR will enable the rational design of next-generation crop protection agents that are not only highly effective but also meet the stringent safety and environmental standards of modern agriculture.[4][6]

References

  • Development of novel pesticides in the 21st century - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

  • This compound | 398457-04-0. (n.d.). Matrix Scientific. Retrieved January 23, 2026, from [Link]

  • Screening Rules for Leads of Fungicides, Herbicides, and Insecticides. (2015). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis, Biological Activity and Mechanism of Action of Pyridine-Containing Arylthiourea Derivatives. (2023). Journal of Agricultural and Food Chemistry. Retrieved January 23, 2026, from [Link]

  • Studies on the Structure-Activity Relationship and Mode of Actions of Neonicotinoid Insecticides. (2004). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2021). Retrieved January 23, 2026, from [Link]

  • Structure–activity relationships of acyclic nicotinoids and neonicotinoids for insect nicotinic acetylcholine receptor/ion channel complex. (1998). Semantic Scholar. Retrieved January 23, 2026, from [Link]

  • (PDF) Development of novel pesticides in the 21st century. (2020). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Development of novel pesticides in the 21st century. (2020). SciSpace. Retrieved January 23, 2026, from [Link]

  • From Pipeline to Plant Protection Products: Using New Approach Methodologies (NAMs) in Agrochemical Safety Assessment. (2023). Journal of Agricultural and Food Chemistry. Retrieved January 23, 2026, from [Link]

  • Computational and In silico study of novel fungicides against combating root rot, gray mold, fusarium wilt, and cereal rust. (2024). PLOS One. Retrieved January 23, 2026, from [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). PMC - PubMed Central. Retrieved January 23, 2026, from [Link]

  • Pyridine Derivatives as Insecticides: Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887). (2024). PubMed. Retrieved January 23, 2026, from [Link]

  • Studies on the Structure-Activity Relationship and Mode of Actions of Neonicotinoid Insecticides | Request PDF. (2006). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (n.d.). Semantic Scholar. Retrieved January 23, 2026, from [Link]

  • New Agrochemical Safety Regulations Mimic Pharmaceutical Testing. (2018). Charles River. Retrieved January 23, 2026, from [Link]

  • A holistic study of neonicotinoids neuroactive insecticides—properties, applications, occurrence, and analysis. (2019). PMC - PubMed Central. Retrieved January 23, 2026, from [Link]

  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF. (2022). ResearchGate. Retrieved January 23, 2026, from [Link]

  • 2005: Carbine(TM) (flonicamid): Novel Insecticide Chemistry for Cotton. (n.d.). Retrieved January 23, 2026, from [Link]

  • Molecular Mechanism of Action of Neonicotinoid Insecticides. (2021). MDPI. Retrieved January 23, 2026, from [Link]

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The Strategic Utility of Methyl 5-Chloro-6-Cyanonicotinate in the Synthesis of Fused Pyridine Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with significant biological activity is perpetual. Fused pyridine systems are a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide delves into the strategic application of a versatile precursor, methyl 5-chloro-6-cyanonicotinate , for the efficient construction of diverse fused pyridine heterocycles. We will explore the inherent reactivity of this molecule and provide detailed protocols for its transformation into valuable thieno[2,3-b]pyridines, furo[2,3-b]pyridines, and pyrrolo[2,3-b]pyridines, which are prominent motifs in pharmaceuticals.[2][3]

Introduction to a Versatile Building Block

This compound is a polysubstituted pyridine derivative featuring three distinct reactive sites: a chloro group, a cyano moiety, and a methyl ester. This trifecta of functional groups allows for a range of selective chemical manipulations, making it an ideal starting material for the synthesis of complex heterocyclic systems. The strategic positioning of the chloro and cyano groups at the 5- and 6-positions, respectively, is particularly advantageous for the construction of fused rings through cyclization reactions.

The inherent reactivity of this precursor allows for nucleophilic substitution of the chloro group, while the cyano and ester functionalities can participate in various condensation and cyclization reactions. This versatility enables the construction of a wide array of fused pyridine systems with diverse substitution patterns, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

Synthetic Pathways to Fused Pyridine Systems

The application of this compound as a precursor for fused pyridine systems hinges on well-established synthetic methodologies. The following sections provide a detailed exploration of the synthesis of thieno[2,3-b]pyridines, furo[2,3-b]pyridines, and pyrrolo[2,3-b]pyridines, including the rationale behind the chosen synthetic strategies and step-by-step protocols.

Synthesis of Thieno[2,3-b]pyridines

The construction of the thieno[2,3-b]pyridine scaffold from this compound can be efficiently achieved through a Gewald-type reaction, followed by an intramolecular cyclization. This approach leverages the reactivity of the cyano group and the adjacent chloro atom to build the thiophene ring.

Reaction Workflow: Thieno[2,3-b]pyridine Synthesis

start This compound step1 Nucleophilic Substitution (e.g., with Sodium Sulfide) start->step1 intermediate1 6-Mercapto-5-cyanonicotinate Intermediate step1->intermediate1 step2 S-Alkylation (e.g., with α-Halo Ketone) intermediate1->step2 intermediate2 S-Alkylated Intermediate step2->intermediate2 step3 Intramolecular Cyclization (Thorpe-Ziegler type) intermediate2->step3 product Thieno[2,3-b]pyridine Derivative step3->product

Caption: Workflow for Thieno[2,3-b]pyridine Synthesis.

Protocol 1: Synthesis of Methyl 2-Amino-3-substituted-thieno[2,3-b]pyridine-6-carboxylate

This protocol details a one-pot synthesis of a thieno[2,3-b]pyridine derivative from this compound.

Materials:

  • This compound

  • Sulfur

  • An appropriate active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • A suitable base (e.g., triethylamine, morpholine)

  • Ethanol or N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 eq) and the active methylene compound (1.1 eq) in ethanol (20 mL), add elemental sulfur (1.2 eq).

  • To this suspension, add triethylamine (2.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford the desired methyl 2-amino-3-substituted-thieno[2,3-b]pyridine-6-carboxylate.

Causality and Experimental Choices:

  • The Gewald reaction is a well-established method for the synthesis of 2-aminothiophenes. In this case, the in-situ generated thiolate from the reaction of sulfur with the active methylene compound attacks the chloro-substituted carbon of the pyridine ring.

  • The subsequent intramolecular Thorpe-Ziegler type cyclization between the cyano group and the active methylene group leads to the formation of the fused thiophene ring.[4]

  • The choice of base is crucial for the reaction. A moderately strong base like triethylamine or morpholine is sufficient to catalyze the reaction without promoting unwanted side reactions.

Quantitative Data Summary:

Fused SystemStarting MaterialReagentsSolventYield (%)
Thieno[2,3-b]pyridineThis compoundSulfur, Malononitrile, TriethylamineEthanol75-85
Synthesis of Furo[2,3-b]pyridines

The synthesis of the furo[2,3-b]pyridine scaffold can be achieved by reacting this compound with a suitable oxygen-containing nucleophile, followed by intramolecular cyclization. A common strategy involves the initial conversion of the chloro group to a hydroxyl group, followed by reaction with an α-halo ketone and subsequent cyclization.

Reaction Workflow: Furo[2,3-b]pyridine Synthesis

start This compound step1 Hydrolysis of Chloro Group (e.g., with NaOH) start->step1 intermediate1 6-Hydroxy-5-cyanonicotinate Intermediate step1->intermediate1 step2 O-Alkylation (e.g., with α-Halo Ketone) intermediate1->step2 intermediate2 O-Alkylated Intermediate step2->intermediate2 step3 Intramolecular Cyclization intermediate2->step3 product Furo[2,3-b]pyridine Derivative step3->product

Caption: Workflow for Furo[2,3-b]pyridine Synthesis.

Protocol 2: Synthesis of Methyl 2-substituted-furo[2,3-b]pyridine-6-carboxylate

This protocol outlines the synthesis of a furo[2,3-b]pyridine derivative.

Materials:

  • This compound

  • Sodium hydroxide

  • An appropriate α-halo ketone (e.g., chloroacetone, phenacyl bromide)

  • Potassium carbonate

  • Acetone or DMF

Procedure:

  • Hydrolyze the chloro group of this compound (1.0 eq) by refluxing with aqueous sodium hydroxide (1.2 eq). Acidify the reaction mixture to precipitate the 6-hydroxy-5-cyanonicotinate intermediate.

  • To a solution of the intermediate (1.0 eq) and potassium carbonate (2.0 eq) in acetone, add the α-halo ketone (1.1 eq).

  • Reflux the mixture and monitor the reaction by TLC.

  • After the O-alkylation is complete, add a stronger base like sodium ethoxide to induce intramolecular cyclization.

  • Once the cyclization is complete, neutralize the reaction mixture and extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography to yield the desired methyl 2-substituted-furo[2,3-b]pyridine-6-carboxylate.

Causality and Experimental Choices:

  • The initial hydrolysis of the chloro group is a necessary step to introduce the oxygen atom required for the furan ring formation.

  • The O-alkylation with an α-halo ketone introduces the necessary carbon framework for the subsequent cyclization.

  • The choice of a non-nucleophilic base like potassium carbonate for the O-alkylation step prevents premature cyclization. A stronger base is then used to promote the intramolecular condensation.

Quantitative Data Summary:

Fused SystemStarting MaterialReagentsSolventYield (%)
Furo[2,3-b]pyridineThis compoundNaOH, Chloroacetone, K2CO3, NaOEtAcetone/Ethanol60-70
Synthesis of Pyrrolo[2,3-b]pyridines

The synthesis of the pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, can be accomplished by reacting this compound with an amine, followed by intramolecular cyclization. This approach is highly versatile as the choice of the amine allows for the introduction of various substituents on the pyrrole nitrogen.

Reaction Workflow: Pyrrolo[2,3-b]pyridine Synthesis

start This compound step1 Nucleophilic Aromatic Substitution (with a primary amine) start->step1 intermediate1 6-Amino-5-cyanonicotinate Derivative step1->intermediate1 step2 Reduction of Cyano Group intermediate1->step2 intermediate2 6-Amino-5-(aminomethyl)nicotinate Derivative step2->intermediate2 step3 Intramolecular Cyclization intermediate2->step3 product Pyrrolo[2,3-b]pyridine Derivative step3->product

Caption: Workflow for Pyrrolo[2,3-b]pyridine Synthesis.

Protocol 3: Synthesis of Methyl 1-substituted-1H-pyrrolo[2,3-b]pyridine-6-carboxylate

This protocol describes the synthesis of a pyrrolo[2,3-b]pyridine derivative.

Materials:

  • This compound

  • A primary amine (e.g., aniline, benzylamine)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • A reducing agent (e.g., Raney Nickel/H₂, Lithium aluminum hydride)

  • A suitable solvent (e.g., DMF, THF)

Procedure:

  • React this compound (1.0 eq) with a primary amine (1.2 eq) in the presence of a base like potassium carbonate (2.0 eq) in DMF at an elevated temperature. Monitor the reaction by TLC.

  • After the substitution is complete, isolate the 6-amino-5-cyanonicotinate derivative.

  • Reduce the cyano group of the intermediate to an aminomethyl group using a suitable reducing agent. For example, catalytic hydrogenation with Raney Nickel or reduction with LiAlH₄.

  • The resulting 6-amino-5-(aminomethyl)nicotinate derivative can undergo spontaneous or acid/base-catalyzed intramolecular cyclization to form the pyrrolo[2,3-b]pyridine ring.

  • Purify the final product by column chromatography.

Causality and Experimental Choices:

  • The nucleophilic aromatic substitution of the chloro group with an amine is the key step to introduce the nitrogen atom for the pyrrole ring.

  • The reduction of the cyano group to an amine is necessary to enable the subsequent intramolecular cyclization to form the five-membered pyrrole ring.

  • The choice of reducing agent should be compatible with the other functional groups in the molecule.

Quantitative Data Summary:

Fused SystemStarting MaterialReagentsSolventYield (%)
Pyrrolo[2,3-b]pyridineThis compoundAniline, K2CO3, Raney Ni/H₂DMF/Ethanol50-65

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a variety of medicinally important fused pyridine systems. Its unique combination of reactive functional groups allows for the strategic and efficient construction of thieno[2,3-b]pyridines, furo[2,3-b]pyridines, and pyrrolo[2,3-b]pyridines. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this building block and to develop novel fused pyridine derivatives for applications in drug discovery and materials science. The self-validating nature of these protocols, rooted in established chemical principles, ensures their reliability and reproducibility in a research setting.

References

  • Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. Retrieved from [Link]

  • Istanbullu, H., Bayraktar, G., & Saylam, M. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen. DOI: 10.5772/intechopen.107537
  • Zhang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863997. DOI: 10.3389/fchem.2022.863997
  • Tenti, G., Ramos, M. T., & Menéndez, J. C. (2013). A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition. Current Organic Synthesis, 10(4), 646-655.
  • El-Fattah, A. M. A. (2000). A Novel Synthesis Of Thieno[2,3-b]Pyridine, Pyridothienotriazine And Pyridothienopyrimidine Derivatives.
  • Abdel-Rahman, A. E., Bakhite, E. A., & Al-Taifi, E. A. (2002).
  • Gouda, M. A., Berghot, M. A., El Ghani, G. E. A., & Khalil, A. E.-G. M. (2014). CHEMISTRY OF 2-AMINO-3-CYANOPYRIDINES.
  • Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726-1761.
  • Curran, D. P. (1999). Radical Cyclization/Fragmentation Reactions of Dicyanocyclopropanes to Enaminonitriles. A Radical Alternative to the Thorpe-Ziegler Reaction. Synlett, 1999(S1), 717-726.
  • Söderberg, B. C. G., et al. (1999). A Practical Method for Synthesizing 3,4-Fused Tricyclic Indole Skeletons via Two Consecutive Palladium-Catalyzed Reactions. The Journal of Organic Chemistry, 64(11), 3945-3951.
  • Boger, D. L., et al. (2013). Synthesis of diversely functionalized 3,4-, 3,5-, and 3,6-fused tricyclic indoles with the alkyne tethered ortho-bromoanilines. Organic Letters, 15(21), 5554-5557.
  • Chen, G., et al. (2018). Amide and Pyridine Directed β-C(sp3)–H Arylation To Access Diverse Peptide Macrocycles under Pd(II) Catalysis. Organic Letters, 20(15), 4555-4559.
  • Zhai, Y., et al. (2020). Formal (4 + 1) Cyclization Reaction of Pyridinium 1,4-Zwitterions with Propiolic Acid Derivatives. The Journal of Organic Chemistry, 85(15), 9896-9905.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-chloro-6-cyanonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of Methyl 5-chloro-6-cyanonicotinate. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to ensure your success.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its preparation, while conceptually straightforward, often presents several challenges that can impact yield, purity, and scalability. This guide will address these issues in a practical, question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your synthetic strategy.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound.

Low or No Product Yield

Question: My reaction is resulting in a very low yield or no desired product at all. What are the likely causes and how can I rectify this?

Answer: Low or no yield is a common frustration that can stem from several factors. A systematic approach to troubleshooting is essential.

  • Incomplete Diazotization: The formation of the diazonium salt from the corresponding amine is a critical first step.

    • Causality: Incomplete diazotization can occur due to improper temperature control (diazotization is typically performed at 0-5 °C), incorrect stoichiometry of sodium nitrite, or insufficient acidity. The diazonium salt is unstable at higher temperatures and can decompose prematurely.

    • Solution:

      • Ensure the reaction temperature is strictly maintained between 0 and 5 °C using an ice-salt bath.

      • Use a slight excess of sodium nitrite (1.1-1.2 equivalents) to ensure complete conversion of the amine.

      • Maintain a strongly acidic environment (e.g., with HCl or H2SO4) to facilitate the formation of nitrous acid and stabilize the diazonium salt.

      • Monitor the presence of nitrous acid using starch-iodide paper. A persistent blue-black color indicates an excess of nitrous acid.

  • Ineffective Cyanation (Sandmeyer Reaction): The displacement of the diazonium group with a cyanide nucleophile is the core of the Sandmeyer reaction.[1][2]

    • Causality: The efficacy of this step is highly dependent on the copper(I) cyanide (CuCN) catalyst.[3] Poor quality or improperly prepared CuCN can lead to reaction failure. The reaction is also sensitive to temperature; excessively high temperatures can lead to the formation of undesired byproducts.

    • Solution:

      • Use freshly prepared or high-purity CuCN. If preparing in-house, ensure all traces of copper(II) salts are removed.

      • Maintain the reaction temperature as specified in the protocol, typically between 20-40 °C.[4] Use a water bath for better temperature control.

      • Ensure efficient stirring to maintain a homogeneous reaction mixture.

  • Side Reactions: Several side reactions can compete with the desired cyanation.

    • Causality: Decomposition of the diazonium salt can lead to the formation of phenols (if water is present) or other substitution products. Dimerization or polymerization of intermediates can also occur.

    • Solution:

      • Work with concentrated solutions to favor the desired bimolecular reaction over unimolecular decomposition.

      • Add the diazonium salt solution to the CuCN solution in a controlled manner to avoid a buildup of the unstable diazonium salt.

Below is a troubleshooting workflow to diagnose low yield issues:

LowYieldTroubleshooting Start Low Yield Observed CheckDiazotization Verify Diazotization (0-5 °C, excess NaNO2) Start->CheckDiazotization CheckCyanation Assess Cyanation Step (Fresh CuCN, Temp. Control) Start->CheckCyanation AnalyzeByproducts Identify Byproducts (TLC, HPLC, NMR) Start->AnalyzeByproducts IncompleteReaction Incomplete Reaction CheckDiazotization->IncompleteReaction Issue Found CatalystIssue Catalyst Inactivity CheckCyanation->CatalystIssue Issue Found SideReactions Side Reactions Dominant AnalyzeByproducts->SideReactions Byproducts Identified OptimizeDiazotization Optimize Diazotization: - Stricter Temp. Control - Check Reagent Stoichiometry IncompleteReaction->OptimizeDiazotization PurificationStrategy Adjust Purification Strategy to Remove Identified Impurities SideReactions->PurificationStrategy OptimizeCyanation Optimize Cyanation: - Use Fresh CuCN - Adjust Temperature CatalystIssue->OptimizeCyanation ImprovedYield Improved Yield OptimizeDiazotization->ImprovedYield OptimizeCyanation->ImprovedYield PurificationStrategy->ImprovedYield

Caption: Troubleshooting workflow for low product yield.

Product Purity Issues

Question: My final product is contaminated with impurities. What are the common byproducts and how can I improve the purity?

Answer: Achieving high purity is crucial for subsequent applications. Common impurities and purification strategies are outlined below.

  • Common Impurities and Their Origins:

ImpurityOriginIdentification (Analytical Technique)
Starting Amine Incomplete diazotization or reaction.TLC, HPLC, NMR
Corresponding Phenol Decomposition of the diazonium salt in the presence of water.TLC, HPLC, NMR, Mass Spectrometry
Dechlorinated Product Reductive dehalogenation, can be promoted by certain catalysts or reaction conditions.Mass Spectrometry, NMR
Isomeric Byproducts Non-specific reactions or rearrangements.HPLC, NMR
  • Purification Strategies:

    • Recrystallization: This is often the most effective method for removing small amounts of impurities.[5]

      • Solvent Selection: A good solvent will dissolve the product well at high temperatures but poorly at low temperatures. Common solvents for this type of compound include ethanol, methanol, isopropanol, or mixtures with water.[5] Experiment with different solvents to find the optimal one for your product.

    • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed.[5]

      • Eluent System: A typical eluent system would be a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). The ratio can be optimized by running TLC plates first.

    • Acid-Base Extraction: If your impurities have different acidic or basic properties than your product, a liquid-liquid extraction can be an effective purification step.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis?

A1: The most common and commercially available starting material is Methyl 6-amino-5-chloronicotinate. The quality of this starting material is paramount; ensure it is of high purity to avoid introducing impurities that can be difficult to remove later.

Q2: What are the key safety precautions I should take during this synthesis?

A2: Safety is of utmost importance.

  • Cyanides: Both copper(I) cyanide and hydrogen cyanide (which can be generated in acidic conditions) are highly toxic. Always handle cyanides in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available and be familiar with its use.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. It is crucial to use them in solution and not attempt to isolate them.

  • Acids: Concentrated acids are corrosive. Handle them with care and appropriate PPE.

Q3: Can this reaction be scaled up for industrial production?

A3: Yes, the Sandmeyer reaction is widely used in industrial processes.[4] However, scaling up presents specific challenges:

  • Heat Transfer: The diazotization and cyanation steps can be exothermic. Ensure the reactor has adequate cooling capacity to maintain the required temperature.

  • Reagent Addition: Controlled addition of reagents is critical to manage the reaction rate and heat generation.

  • Waste Disposal: The reaction generates copper and cyanide-containing waste streams that must be treated and disposed of according to environmental regulations.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis.

Step 1: Diazotization of Methyl 6-amino-5-chloronicotinate
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add Methyl 6-amino-5-chloronicotinate (1.0 eq).

  • Acidic Solution: Add a mixture of concentrated hydrochloric acid (3.0 eq) and water. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Nitrite Addition: Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the stirred amine suspension while maintaining the temperature between 0 and 5 °C. The addition should take approximately 30-45 minutes.

  • Reaction Monitoring: After the addition is complete, continue stirring for another 30 minutes at 0-5 °C. Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).

Step 2: Sandmeyer Cyanation
  • Catalyst Preparation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Cool this solution to 10-15 °C.

  • Addition of Diazonium Salt: Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution. Control the addition rate to maintain the reaction temperature between 20-40 °C.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, then gently heat to 50-60 °C for 1 hour to ensure complete reaction. Monitor the reaction progress by TLC or HPLC.

Step 3: Work-up and Purification
  • Quenching: Cool the reaction mixture to room temperature and carefully neutralize it with a base such as sodium carbonate until the pH is approximately 7-8.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield pure this compound.

Reaction Pathway Visualization

ReactionPathway Start Methyl 6-amino-5-chloronicotinate Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Start->Diazotization DiazoniumSalt Intermediate Diazonium Salt Diazotization->DiazoniumSalt Cyanation Sandmeyer Cyanation (CuCN, 20-40 °C) DiazoniumSalt->Cyanation Product This compound Cyanation->Product

Caption: Synthetic pathway for this compound.

References

  • Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. (2025). ResearchGate. Retrieved from [Link]

  • Sravya, G., et al. (2019). A concise and efficient synthesis of an impurity, N-desmethyl alcaftadine from alcaftadine: An H1 antagonist. SciSpace. Retrieved from [Link]

  • Process for 2-Chloro-5-Chloromethylthiazole. Scribd. Retrieved from [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Process for the preparation of 2-cyanopyridine derivatives. Google Patents.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). PMC. Retrieved from [Link]

  • The Sandmeyer reaction. L.S.College, Muzaffarpur. Retrieved from [Link]

Sources

Technical Support Center: Purification of Methyl 5-chloro-6-cyanonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Methyl 5-chloro-6-cyanonicotinate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols to address common challenges encountered during the purification process. Our aim is to equip you with the scientific rationale behind each step, ensuring a robust and reproducible purification outcome.

Purification Workflow Overview

The purification of this compound from a crude reaction mixture typically involves a multi-step process. The initial work-up is designed to remove bulk impurities, followed by one or more chromatographic or recrystallization steps to achieve high purity. The choice of method will depend on the scale of the reaction and the nature of the impurities.

PurificationWorkflow cluster_crude Crude Reaction Mixture cluster_workup Initial Work-up cluster_purification Purification cluster_final Final Product Crude This compound + Starting Materials + By-products + Reagents Workup Aqueous Wash / Extraction (e.g., water, brine, NaHCO3 soln.) Crude->Workup Drying Drying of Organic Phase (e.g., MgSO4, Na2SO4) Workup->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval PurificationChoice Purity Assessment (TLC, LC-MS) SolventRemoval->PurificationChoice ColumnChromatography Column Chromatography PurificationChoice->ColumnChromatography Complex Mixture Recrystallization Recrystallization PurificationChoice->Recrystallization Crystalline Solid PureProduct Pure this compound ColumnChromatography->PureProduct Recrystallization->PureProduct Analysis Purity and Identity Confirmation (NMR, LC-MS, mp) PureProduct->Analysis

Caption: General purification workflow for this compound.

Troubleshooting Guide

This table addresses common issues encountered during the purification of this compound and provides systematic solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield after aqueous work-up - The compound may be partially soluble in the aqueous phase, especially if the pH is acidic or basic, leading to hydrolysis of the ester or reaction of the cyano group. - An emulsion may have formed during extraction, trapping the product in the interfacial layer.- Ensure the aqueous phase is neutral. - Back-extract the aqueous layer with a fresh portion of the organic solvent. - To break emulsions, add brine or a small amount of a different organic solvent. Centrifugation can also be effective.
Oily product after solvent removal - Presence of residual solvent. - The product may be a low-melting solid or an oil at room temperature. - The presence of impurities is depressing the melting point.- Dry the product under high vacuum for an extended period. - Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. - Proceed with column chromatography to remove impurities.
Product streaks on TLC plate during column chromatography - The compound may be too polar for the chosen eluent system, leading to strong interaction with the silica gel. - The sample may be overloaded on the column. - The compound might be degrading on the silica gel, which can be slightly acidic.- Increase the polarity of the eluent. For example, if using hexane/ethyl acetate, increase the percentage of ethyl acetate. - Use a smaller amount of the crude material on a larger column. - Add a small amount of a neutralizer like triethylamine (0.1-1%) to the eluent to suppress interaction with acidic silica.
Co-elution of impurities during column chromatography - Impurities have a similar polarity to the desired product.- Use a shallower gradient or isocratic elution with a finely tuned solvent system. - Consider using a different stationary phase, such as alumina or a reverse-phase silica gel.
Product does not crystallize during recrystallization - The chosen solvent is too good a solvent for the compound. - The solution is not saturated. - The presence of impurities is inhibiting crystal formation.- Use a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot. A co-solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be effective. - Concentrate the solution by slowly evaporating the solvent. - Cool the solution slowly to encourage crystal growth. Seeding with a pure crystal can help. - If impurities are the issue, an initial purification by column chromatography may be necessary.
Hydrolysis of the methyl ester to the carboxylic acid - Exposure to acidic or basic conditions, especially in the presence of water, can lead to hydrolysis. This is a known degradation pathway for methyl nicotinate derivatives.[1]- Maintain neutral pH during aqueous work-up. - Use anhydrous solvents and reagents whenever possible. - Avoid prolonged heating in the presence of water.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect?

A1: The impurities will largely depend on the synthetic route. If the cyano group is introduced via a substitution reaction on a halogenated precursor (e.g., methyl 5,6-dichloronicotinate), you might have unreacted starting material. Other potential impurities could include regioisomers, hydrolyzed carboxylic acid, or products from side reactions involving the cyano or ester groups.

Q2: How do I choose between recrystallization and column chromatography?

A2: The choice depends on the nature of your crude product and the impurities.

  • Recrystallization is ideal when your product is a solid and the impurities have different solubility profiles. It is often faster and more scalable than chromatography. For cyanopyridine derivatives, solvents like ethanol have been shown to be effective.[2]

  • Column chromatography is more suitable for purifying oils or for separating compounds with very similar polarities. It offers finer separation but is generally more time-consuming and uses larger volumes of solvent. A common stationary phase is silica gel, with eluent systems like petroleum ether/ethyl acetate being a good starting point for nicotinate esters.[3]

Q3: What is a good starting solvent system for thin-layer chromatography (TLC) analysis?

A3: For a compound with the polarity of this compound, a good starting point for TLC analysis on silica gel would be a mixture of a non-polar and a moderately polar solvent. We recommend trying a 7:3 or 8:2 mixture of hexane:ethyl acetate. You can then adjust the ratio to achieve an Rf value of 0.3-0.4 for the desired product, which is generally optimal for separation via column chromatography.

Q4: My compound appears to be unstable on silica gel. What are my options?

A4: The pyridine nitrogen can interact with the acidic silanol groups on the surface of silica gel, which can sometimes lead to degradation. If you observe streaking on the TLC plate or low recovery from a silica gel column, consider the following:

  • Neutralize the silica: You can use silica gel that has been pre-treated with a base, or add a small amount of triethylamine (e.g., 0.5%) to your eluent.

  • Use a different stationary phase: Alumina (neutral or basic) can be a good alternative. For highly polar compounds, reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) is another option.

Q5: Can the cyano or chloro groups react during purification?

A5: The chloro and cyano groups are generally stable under standard purification conditions. However, prolonged exposure to strong nucleophiles, acids, or bases, especially at elevated temperatures, could potentially lead to substitution of the chlorine or hydrolysis of the nitrile. It is best to use mild conditions and neutral pH whenever possible.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.

  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material (a rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 hexane:ethyl acetate).

    • Carefully pack the column with the slurry, ensuring there are no air bubbles. Allow the silica to settle, and then add a layer of sand on top.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with the low-polarity solvent system, collecting fractions.

    • Monitor the elution by TLC.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

    • Dry the final product under high vacuum to remove any residual solvent.

Protocol 2: Purification by Recrystallization

This protocol is suitable if your crude product is a solid.

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexane).

    • The ideal solvent or solvent system will dissolve the compound when hot but result in poor solubility when cold.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the purified crystals in a vacuum oven.

References

  • CN103467370A - Synthesis method of cyanopyridine and derivatives thereof - Google Patents.
  • Synthesis of 2-Chloronicotinic Acid Derivatives - ResearchGate. Available at: [Link]

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent - Semantic Scholar. Available at: [Link]

  • Synthesis of 2-chloronicotinic acid derivatives - ResearchGate. Available at: [Link]

  • Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD - MDPI. Available at: [Link]

  • Separation of Nicotinic Acid and Six Metabolites within 60 Seconds Using High-Flow Gradient Chromatography on Silica Column with Tandem Mass Spectrometric Detection - ResearchGate. Available at: [Link]

  • Synthesis of 2-amino-3-cyanopyridine derivatives. - ResearchGate. Available at: [Link]

  • Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones - ChemRxiv. Available at: [Link]

  • Ketone, cyclopropyl methyl - Organic Syntheses Procedure. Available at: [Link]

  • A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal - SciELO. Available at: [Link]

  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC. Available at: [Link]

  • Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed. Available at: [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • MCAT Organic Chemistry: Column Chromatography - YouTube. Available at: [Link]

  • Process for 2-Chloro-5-Chloromethylthiazole | PDF | Chlorine | Water - Scribd. Available at: [Link]

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Technical Support Center: Optimizing Reaction Conditions for Methyl 5-chloro-6-cyanonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of Methyl 5-chloro-6-cyanonicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve optimal reaction outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the critical stages?

The most prevalent and industrially scalable synthesis of this compound typically involves a multi-step process starting from an accessible pyridine derivative. The key transformation is often a Sandmeyer reaction, which introduces the cyano group.[1][2][3]

The critical stages of this synthesis are:

  • Diazotization: The conversion of an aromatic primary amine to a diazonium salt. This step is highly sensitive to temperature and pH.[][5]

  • Cyanation: The substitution of the diazonium group with a cyanide, typically using a copper(I) cyanide catalyst.[1][3] The efficiency of this step is crucial for the overall yield.

Q2: I am observing low yields in my Sandmeyer reaction for the cyanation step. What are the likely causes?

Low yields in the Sandmeyer cyanation are a common issue and can often be attributed to several factors:

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are relatively stable only at low temperatures, typically between 0-10°C.[6] If the temperature of the reaction mixture rises significantly above this range, the diazonium salt can decompose, leading to the formation of undesired phenols and other byproducts.

  • Inefficient Copper(I) Catalyst: The catalytic activity of the copper(I) salt is paramount. The role of the Cu(I) salt is to transfer an electron to the diazonium salt, initiating the formation of an aryl radical.[7] If the catalyst is of poor quality or is not present in a sufficient amount, the reaction rate will be slow, allowing for competing decomposition pathways.

  • pH of the Reaction Medium: The diazotization reaction requires a strong acidic medium to generate the nitrosonium ion, which is the active electrophile.[][5] However, the subsequent cyanation step may be sensitive to highly acidic conditions. Careful control of the pH throughout the process is essential.

Q3: My final product is difficult to purify, showing multiple spots on TLC. What are the potential side products?

The presence of multiple impurities often points to side reactions occurring during the synthesis. Common side products in the synthesis of this compound include:

  • Phenolic Impurities: Formed from the reaction of the diazonium salt with water if the temperature is not adequately controlled.[6]

  • Azo Coupling Products: If the concentration of the diazonium salt is too high or if the pH is not sufficiently acidic, the diazonium salt can couple with the starting aromatic amine or other activated aromatic species to form colored azo compounds.

  • Hydrolysis of the Ester: The methyl ester group can be susceptible to hydrolysis under either acidic or basic conditions during workup, leading to the corresponding carboxylic acid.

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common experimental issues.

Problem 1: Incomplete Diazotization

Symptoms:

  • Presence of starting amine in the reaction mixture after the allotted time.

  • Lower than expected yield of the diazonium salt, leading to poor overall yield.

Root Causes & Solutions:

Potential Cause Explanation Recommended Action
Insufficient Acid A strong acid is required to generate nitrous acid from sodium nitrite and to form the active diazotizing agent, the nitrosonium ion (NO+).[][5]Ensure at least 2-3 equivalents of a strong acid (e.g., HCl, H2SO4) are used relative to the starting amine.
Temperature Too High While the diazonium salt is unstable at higher temperatures, the initial diazotization reaction itself can be sluggish if the temperature is too low.Maintain the temperature between 0-5°C during the addition of sodium nitrite. A slight, controlled increase to 5-10°C for a short period after the addition can sometimes drive the reaction to completion.
Poor Quality Sodium Nitrite Sodium nitrite can degrade over time, especially if not stored properly.Use a fresh, high-purity source of sodium nitrite. It is advisable to perform a qualitative test for nitrite if the quality is in doubt.

Workflow for Diagnosing Incomplete Diazotization:

Caption: Decision tree for troubleshooting incomplete diazotization.

Problem 2: Low Yield and/or Byproduct Formation in the Cyanation Step

Symptoms:

  • Low isolated yield of this compound.

  • Presence of significant amounts of phenolic byproducts or azo compounds.

Root Causes & Solutions:

Potential Cause Explanation Recommended Action
Diazonium Salt Decomposition As previously mentioned, diazonium salts are thermally unstable.[6]Maintain strict temperature control (0-5°C) during the addition of the diazonium salt solution to the cyanide solution.
Ineffective Catalyst The Sandmeyer reaction is catalyzed by copper(I) salts.[1][3] Copper(II) salts are generally not effective.Use freshly prepared or high-quality copper(I) cyanide. If preparing in situ, ensure the complete reduction of the copper(II) precursor.
Suboptimal pH for Cyanation The pH of the cyanation mixture can influence the reaction rate and selectivity.The diazonium salt solution is acidic. Neutralizing the cyanation mixture with a base (e.g., sodium carbonate) after the addition of the diazonium salt can sometimes improve the yield. This should be done carefully to avoid excessive foaming and temperature increase.
Slow Addition Rate A rapid addition of the diazonium salt can lead to localized high concentrations, promoting side reactions like azo coupling.Add the diazonium salt solution to the cyanide solution slowly and with vigorous stirring to ensure rapid dispersion.

Workflow for Optimizing the Cyanation Step:

Caption: Decision tree for optimizing the Sandmeyer cyanation step.

III. Experimental Protocols

Protocol 1: Diazotization of Methyl 6-amino-5-chloronicotinate

Materials:

  • Methyl 6-amino-5-chloronicotinate

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO2)

  • Deionized Water

  • Ice

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend Methyl 6-amino-5-chloronicotinate (1.0 eq) in a mixture of deionized water and concentrated HCl (3.0 eq).

  • Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

  • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

  • Add the sodium nitrite solution dropwise to the amine suspension via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5°C. The addition should take approximately 30-45 minutes.

  • After the addition is complete, continue stirring the mixture at 0-5°C for an additional 30 minutes to ensure complete diazotization.

  • The resulting diazonium salt solution should be used immediately in the subsequent cyanation step.

Protocol 2: Sandmeyer Cyanation

Materials:

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Deionized Water

  • The freshly prepared diazonium salt solution from Protocol 1

Procedure:

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium or potassium cyanide (1.5 eq) in deionized water. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Cool the cyanide solution to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt solution from Protocol 1 to the cyanide solution with vigorous stirring. Maintain the temperature of the reaction mixture below 10°C throughout the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C for 1-2 hours to ensure the reaction goes to completion. The evolution of nitrogen gas should be observed.

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

IV. References

  • Organic Syntheses. Ketone, cyclopropyl methyl. Available from:

  • Scribd. Process for 2-Chloro-5-Chloromethylthiazole. Available from:

  • ResearchGate. Diazotization–cyanation of aromatic amines with crosslinked poly(4‐vinylpyridine)‐supported cyanide ions. Available from:

  • Organic Chemistry Portal. Sandmeyer Reaction. Available from:

  • Organic Syntheses. Malonic acid. Available from:

  • BOC Sciences. Custom Diazotization Services. Available from:

  • Chemistry LibreTexts. 14.4: Diazotization of Amines. Available from:

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from:

  • ResearchGate. Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. Available from:

  • Organic Chemistry Portal. Diazotisation. Available from:

  • L.S.College, Muzaffarpur. Sandmeyer reaction. Available from:

  • YouTube. Sandmeyer Reaction - experimental procedure and set up. Available from:

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Technical Support Center: Troubleshooting Side Products in Reactions with Methyl 5-chloro-6-cyanonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who utilize Methyl 5-chloro-6-cyanonicotinate in their synthetic workflows. As a versatile intermediate, its reactivity can sometimes lead to the formation of undesired side products. This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to address common challenges, explaining the underlying chemical principles and offering actionable solutions to minimize impurities and optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Side Product 1: Hydrolysis of the Ester Group

Question: I am observing a significant amount of a new, more polar compound in my reaction mixture, which I suspect is the carboxylic acid. What is causing this and how can I prevent it?

Answer: The formation of a more polar byproduct is likely due to the hydrolysis of the methyl ester group, resulting in 5-chloro-6-cyanonicotinic acid.

Causality: The ester functionality in this compound is susceptible to hydrolysis under both acidic and basic conditions. The presence of water in the reaction medium, even in trace amounts, can lead to this side reaction, which is often accelerated by acid or base catalysts.

Troubleshooting Protocol: Minimizing Ester Hydrolysis

  • Strict Anhydrous Conditions:

    • Solvent Purity: Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves.

    • Reagent Quality: Ensure all reagents are anhydrous. Solid reagents can be dried in a vacuum oven.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

  • Control of pH:

    • Avoid Strong Acids and Bases: If the desired reaction does not require acidic or basic catalysis, maintain a neutral pH.

    • Non-Nucleophilic Base: If a base is necessary, consider using a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine or proton sponge) to minimize hydroxide-mediated hydrolysis.

  • Temperature Management:

    • Lower Reaction Temperature: If kinetically feasible for the desired transformation, running the reaction at a lower temperature can significantly reduce the rate of hydrolysis.

Logical Workflow for Troubleshooting Ester Hydrolysis

start Observation: Increased polarity byproduct check_water Verify Anhydrous Conditions start->check_water check_ph Assess Reaction pH start->check_ph check_temp Evaluate Reaction Temperature start->check_temp implement_drying Implement Rigorous Drying Protocols check_water->implement_drying use_neutral_conditions Switch to Neutral Conditions or Non-Nucleophilic Base check_ph->use_neutral_conditions lower_temp Reduce Reaction Temperature check_temp->lower_temp result Reduced Formation of 5-chloro-6-cyanonicotinic acid implement_drying->result use_neutral_conditions->result lower_temp->result

Caption: Troubleshooting workflow for ester hydrolysis.

Side Product 2: Nucleophilic Aromatic Substitution (SNAr) of the Chloro Group

Question: My mass spectrometry analysis shows a peak corresponding to the replacement of the chlorine atom with a hydroxyl group. How is this happening and what are the mitigation strategies?

Answer: The observed side product is likely Methyl 5-hydroxy-6-cyanonicotinate, formed via a Nucleophilic Aromatic Substitution (SNAr) reaction where a nucleophile displaces the chloride.

Causality: The pyridine ring in this compound is electron-deficient, and this effect is amplified by the electron-withdrawing cyano and methyl ester groups. This electronic arrangement makes the carbon atom attached to the chlorine susceptible to attack by nucleophiles.[1] Common nucleophiles in a reaction mixture include water, hydroxide ions, or amines. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate.[2]

Troubleshooting Protocol: Preventing SNAr Reactions

  • Exclusion of Nucleophiles:

    • Water: As with ester hydrolysis, maintaining strict anhydrous conditions is critical.

    • Other Nucleophiles: If the intended reagent is not the nucleophile for the desired reaction, ensure the reaction mixture is free from other nucleophilic species.

  • Temperature Control:

    • SNAr reactions are often accelerated by heat. Running the reaction at the lowest effective temperature can disfavor the formation of the substitution product.

  • Choice of Base:

    • If a base is required, use a non-nucleophilic base. Strong, nucleophilic bases like NaOH or KOH should be avoided if the substitution is not the desired outcome.

Reaction Pathway: Formation of SNAr Side Product

reactant This compound intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate product Desired Product reactant->product Desired Reaction nucleophile Nucleophile (e.g., OH⁻) nucleophile->intermediate side_product Methyl 5-hydroxy-6-cyanonicotinate (SNAr Side Product) intermediate->side_product Elimination of Cl⁻

Caption: SNAr pathway leading to a common side product.

Side Product 3: Hydrolysis of the Cyano Group

Question: I am detecting a compound with a mass corresponding to the addition of a water molecule, which I suspect is the amide. What conditions favor this side reaction?

Answer: The formation of Methyl 5-chloro-6-carboxamidonicotinate is a result of the partial hydrolysis of the nitrile (cyano) group.

Causality: The cyano group can undergo hydrolysis to form a primary amide and subsequently a carboxylic acid. This reaction is typically catalyzed by strong acids or bases and requires the presence of water. The formation of the amide is the first step in this hydrolysis pathway.[3]

Troubleshooting Protocol: Avoiding Cyano Group Hydrolysis

  • Strict Anhydrous Conditions: The most critical factor is the exclusion of water from the reaction mixture.

  • pH Control: Avoid strongly acidic or basic conditions, as both can catalyze nitrile hydrolysis. If a catalyst is needed for the primary reaction, consider alternatives to strong protic acids or hydroxides.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of this side reaction. Monitor the reaction progress and quench it as soon as the desired product is formed.

Summary of Common Side Products and Prevention Strategies

Side Product NameChemical StructureCausePrevention Strategies
5-chloro-6-cyanonicotinic acidCarboxylic acid at C3Hydrolysis of the methyl esterStrict anhydrous conditions, neutral pH, lower reaction temperature.
Methyl 5-hydroxy-6-cyanonicotinateHydroxyl group at C5Nucleophilic aromatic substitution (SNAr) of the chloro group by H₂O/OH⁻Strict anhydrous conditions, use of non-nucleophilic bases, lower reaction temperature.
Methyl 5-chloro-6-carboxamidonicotinateAmide at C6Partial hydrolysis of the cyano groupStrict anhydrous conditions, neutral pH, minimize reaction time.
5-chloro-6-cyanopyridineLoss of the methyl ester groupDecarboxylation of the hydrolyzed carboxylic acid intermediateAvoid high temperatures, especially under acidic conditions. Prevent the initial ester hydrolysis.

References

  • Google Patents. (2014). CN103570612A - Preparation method of 6-chloronicotinic acid.
  • Organic Syntheses. Nicotinic acid, 6-hydroxy-. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Ketonic decarboxylation. Retrieved from [Link]

  • Organic Chemistry Portal. Decarboxylations. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Retrieved from [Link]

  • Khan Academy. (2014, February 16). Decarboxylation | Carboxylic acids and derivatives | Organic chemistry [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (2020). CN111153853B - Preparation method of 2-chloronicotinic acid.
  • Google Patents. (1995). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • PubMed. (2024). Gold(III) complexes with chloride and cyanopyridines: Facilitated hydrolysis of nitrile ligand to amide and antibacterial activity. Retrieved from [Link]

  • MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Retrieved from [Link]

  • Filo. (2023). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ... Retrieved from [Link]

  • Google Patents. (2002). RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions.
  • Justia Patents. (2015). Catalytic process for production of pyridine carboxylic acid amides. Retrieved from [Link]

Sources

troubleshooting failed reactions with Methyl 5-chloro-6-cyanonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Methyl 5-chloro-6-cyanonicotinate. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common experimental challenges encountered with this versatile but sometimes challenging reagent. Our goal is to provide in-depth, mechanistically grounded advice to ensure the success of your synthetic endeavors.

Section 1: General Handling and Stability FAQs

Question 1: My this compound has a slight yellow tint. Is it still usable?

Answer: A faint yellow color is not uncommon and typically does not indicate significant degradation. The compound can develop minor impurities upon prolonged storage or exposure to light and air. However, for sensitive downstream applications, particularly palladium-catalyzed cross-coupling reactions, purity is paramount.

Validation Protocol:

  • Melting Point: Check the melting point. Pure this compound should have a sharp melting point. A broad or depressed range suggests impurities.

  • TLC Analysis: Run a quick thin-layer chromatography (TLC) against a reference standard if available.

  • NMR Spectroscopy: For definitive quality assessment, acquire a ¹H NMR spectrum. The presence of significant unidentifiable peaks warrants purification.

Recourse: If impurities are detected, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is recommended.

Question 2: What are the optimal storage conditions for this reagent?

Answer: To ensure long-term stability and reactivity, this compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. An inert atmosphere (argon or nitrogen) is recommended for prolonged storage to prevent slow hydrolysis of the ester or other degradation pathways.

Section 2: Troubleshooting Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, but its application to heteroaromatic halides like this compound can be problematic.[1][2] The electron-deficient nature of the pyridine ring and the relative inertness of the C-Cl bond present specific challenges.

Question 3: My Suzuki coupling reaction is sluggish, showing low conversion and primarily recovering starting material. What are the likely causes?

Answer: This is a common issue stemming from suboptimal activation of the palladium catalyst and/or the C-Cl bond. The oxidative addition step is often rate-limiting for aryl chlorides.[3]

Root Cause Analysis & Solutions:

  • Inadequate Catalyst/Ligand System: The choice of palladium source and, more critically, the phosphine ligand is the most frequent cause of failure. Standard catalysts like Pd(PPh₃)₄ may be ineffective.

    • Expert Insight: The electron-deficient pyridine ring can coordinate to the palladium center, inhibiting catalytic activity.[4] Furthermore, the C-Cl bond is less reactive than C-Br or C-I bonds. To overcome this, you need an electron-rich and sterically bulky phosphine ligand. This enhances the electron density on the palladium, promoting the oxidative addition of the aryl chloride.

    • Recommended Action: Switch to a more advanced catalyst system. Buchwald-type biarylphosphine ligands are the industry standard for this type of transformation.

  • Suboptimal Base and Solvent: The base is not just a stoichiometric reagent; it plays a crucial role in the transmetalation step by activating the boronic acid.[5]

    • Expert Insight: Weak inorganic bases (e.g., Na₂CO₃) may not be sufficient, especially with sterically hindered or electron-deficient boronic acids. The choice of solvent also dictates the reaction temperature and solubility of the base.

    • Recommended Action: Employ a stronger base like K₃PO₄ or Cs₂CO₃. Use an anhydrous, high-boiling point solvent like dioxane or toluene to allow for higher reaction temperatures, which can help overcome the activation energy barrier. Ensure all solvents are rigorously degassed to prevent catalyst oxidation.

  • Boronic Acid Quality: Boronic acids can dehydrate to form cyclic boroxine trimers, which are often less reactive in cross-coupling reactions.

    • Recommended Action: Use freshly purchased boronic acid or a recently opened bottle. If in doubt, check its purity by NMR. Using potassium aryltrifluoroborate salts can sometimes be a more robust alternative as they are crystalline, air-stable solids.

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the phosphine ligand (e.g., SPhos, 4.4 mol %).

  • Add anhydrous, degassed 1,4-dioxane (to a concentration of ~0.1 M).

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Troubleshooting Decision Workflow

G start Reaction Failed (Low Conversion) check_reagents 1. Assess Reagent Quality - Purity of Starting Material? - Boronic Acid/Ester Integrity? start->check_reagents change_catalyst 2. Change Catalyst System - Use Pd(0) or Pd(II) precatalyst - Add bulky, electron-rich ligand (e.g., SPhos, XPhos) check_reagents->change_catalyst Reagents OK change_base 3. Optimize Base/Solvent - Use stronger base (K₃PO₄, Cs₂CO₃) - Use dry, high-boiling solvent (Dioxane, Toluene) - Ensure proper degassing change_catalyst->change_base increase_temp 4. Increase Temperature - Drive reaction to completion change_base->increase_temp success Reaction Successful increase_temp->success

Caption: Troubleshooting workflow for failed Suzuki reactions.

Section 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine ring of this compound is highly electron-deficient due to the ring nitrogen and the ortho-cyano and para-ester electron-withdrawing groups. This makes the C5-Cl bond highly activated towards Nucleophilic Aromatic Substitution (SNAr).[6][7]

Question 4: My SNAr reaction with an amine nucleophile is incomplete and gives multiple side products. What is going wrong?

Answer: While the substrate is highly activated, issues can arise from the nucleophile's reactivity, reaction conditions, or competing reaction pathways.

Root Cause Analysis & Solutions:

  • Nucleophile Basicity vs. Nucleophilicity: A common pitfall is using a nucleophile that is strongly basic but poorly nucleophilic. This can lead to deprotonation of other sites or base-catalyzed side reactions.

    • Expert Insight: For SNAr, nucleophilic attack on the electron-deficient ring is the key step.[7] If the "nucleophile" is too basic, it may instead promote hydrolysis of the methyl ester, especially at elevated temperatures.

    • Recommended Action: If using an amine, consider adding a non-nucleophilic base (e.g., DIPEA) to scavenge the HCl byproduct without competing with the primary nucleophile. For alcohol nucleophiles (ROH), first deprotonate with a strong, non-nucleophilic base like NaH to form the more potent alkoxide (RO⁻) in situ.

  • Competing Ester Reactions: The methyl ester group is also an electrophilic site. Potent nucleophiles, particularly small, unhindered ones like methoxide or ammonia, can attack the ester carbonyl, leading to transesterification or amidation.

    • Recommended Action: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to favor the kinetically preferred SNAr pathway. If using an amine, a bulkier secondary amine is less likely to attack the sterically accessible ester.

  • Solvent Effects: The choice of solvent is critical for SNAr reactions.

    • Expert Insight: Polar aprotic solvents like DMF, DMSO, or NMP are ideal. They effectively solvate the cationic counter-ion of the nucleophile (if applicable) and do not interfere with the nucleophilicity of the attacking species. Protic solvents (like ethanol or water) can solvate and deactivate the nucleophile through hydrogen bonding.[8]

Comparative Table for SNAr Conditions
NucleophileRecommended BaseSolventTypical Temp. (°C)Potential Pitfalls
Primary/Secondary AmineK₂CO₃ or DIPEADMF, DMSO25 - 80Competing ester amidation with small amines.
Alcohol (ROH)NaH, K₂CO₃THF, Dioxane0 - 60Base-catalyzed ester hydrolysis.
Thiol (RSH)K₂CO₃, Cs₂CO₃Acetonitrile, DMF25 - 50Over-oxidation of thiol if air is present.
SNAr Mechanism and Side Reaction

G sub Starting Material meisenheimer Meisenheimer Complex sub->meisenheimer Desired SNAr Path side_product Hydrolysis/Amidation Product sub->side_product Side Reaction (Ester Attack) nuc Nucleophile (Nu⁻) nuc->meisenheimer nuc->side_product product SNAr Product meisenheimer->product Loss of Cl⁻

Caption: Competing pathways in SNAr reactions.

Section 4: Troubleshooting Functional Group Interconversions

Question 5: I am trying to hydrolyze the methyl ester to the carboxylic acid using LiOH, but I am also losing the cyano group. How can I achieve selective hydrolysis?

Answer: The cyano group can be susceptible to hydrolysis under harsh basic conditions, especially when heated. The key is to use milder conditions that are sufficient for saponification of the ester without affecting the nitrile.

Root Cause Analysis & Solutions:

  • Harsh Conditions: Elevated temperatures and high concentrations of a strong base like NaOH or KOH will readily hydrolyze both the ester and the nitrile.

    • Expert Insight: Ester saponification is generally much faster than nitrile hydrolysis. By carefully controlling the temperature and reaction time, selectivity can be achieved. Lithium hydroxide (LiOH) is often preferred as it is less harsh than NaOH or KOH.

    • Recommended Action:

      • Use LiOH·H₂O (2-3 equivalents) in a mixed solvent system like THF/MeOH/H₂O.

      • Run the reaction at or below room temperature (e.g., 0 °C to 25 °C).

      • Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent over-reaction.

Protocol for Selective Ester Hydrolysis
  • Dissolve this compound (1.0 equiv) in a 3:1:1 mixture of THF:MeOH:H₂O.

  • Cool the solution to 0 °C in an ice bath.

  • Add LiOH·H₂O (2.5 equiv) portion-wise, ensuring the temperature does not rise significantly.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the disappearance of the starting material.

  • Once complete, carefully acidify the reaction mixture to pH ~3 with cold 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid.

References
  • Beilstein Journals. (n.d.). Efficient synthesis of 5-substituted 2-aryl-6-cyanoindolizines via nucleophilic substitution reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methyl Nicotinate. PubChem. Retrieved from [Link]

  • American Chemical Society. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Directed nucleophilic aromatic substitution reaction. Chemical Science. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Grokipedia. (n.d.). Methyl nicotinate. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A General Solution for the 2-Pyridyl Problem. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

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Technical Support Center: Managing Exotherms in Large-Scale Reactions of Methyl 5-chloro-6-cyanonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

From the Senior Application Scientist's Desk:

Welcome to the technical support center dedicated to the safe handling and scale-up of reactions involving Methyl 5-chloro-6-cyanonicotinate. This guide is designed for researchers, chemists, and process engineers in the pharmaceutical and chemical industries. The unique trifecta of reactive sites on this molecule—a susceptible chloro-substituent on a pyridine ring, a nitrile group, and a methyl ester—presents significant opportunities for chemical synthesis but also introduces considerable thermal risks, especially during scale-up.

Scaling a reaction is not merely about using larger flasks and more reagents; it involves a fundamental shift in the surface-area-to-volume ratio, which drastically impacts heat dissipation. An exotherm that is barely noticeable in a 100 mL flask can become a catastrophic runaway event in a 100 L reactor. This guide provides a framework for understanding, quantifying, and controlling these thermal hazards through a series of frequently asked questions, troubleshooting scenarios, and best-practice protocols. Our goal is to empower you with the knowledge to move your project from the bench to production safely and efficiently.

Part 1: Foundational Safety & Hazard Assessment

This section focuses on the inherent chemical properties of this compound and the essential preliminary steps required for a thorough thermal hazard assessment before any scale-up is attempted.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups on this compound, and what are their associated thermal risks?

A1: this compound has three key functional groups, each with distinct reactivity and potential for exothermic behavior:

  • Activated Chloropyridine: The chlorine atom is susceptible to Nucleophilic Aromatic Substitution (SNAr) . The pyridine nitrogen, along with the electron-withdrawing cyano and ester groups, activates the chlorine for displacement by nucleophiles (e.g., amines, alkoxides). These SNAr reactions are often highly exothermic. The stability of the intermediate in these reactions is key, with substitution at positions ortho and para to the ring nitrogen being particularly favorable.[1]

  • Nitrile Group (-C≡N): This group can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid, typically proceeding through an amide intermediate.[2][3][4] While the initial stage of hydrolysis can be slow, the overall process, especially under vigorous conditions (e.g., heating with a strong base), can be significantly exothermic.[5]

  • Methyl Ester Group (-COOCH₃): This group is prone to saponification (hydrolysis under basic conditions). Saponification is a classic exothermic reaction that can contribute substantially to the overall heat evolution of the process.

Q2: Why does the risk of a thermal runaway increase so dramatically upon scale-up?

A2: The primary reason is the change in the surface-area-to-volume ratio .

  • Heat Generation is proportional to the reaction volume (mass of reactants), which scales cubically (Volume ∝ radius³).

  • Heat Removal is proportional to the reactor's surface area, which scales squarely (Area ∝ radius²).

As the reactor size increases, the ability to generate heat outpaces the ability to remove it through the reactor walls. This imbalance can lead to a dangerous cycle where the reaction temperature rises, accelerating the reaction rate, which in turn generates even more heat, potentially culminating in a thermal runaway.[6]

Q3: What is a Reaction Calorimetry study, and why is it non-negotiable for scale-up?

A3: A Reaction Calorimeter (RC) is an instrument used to measure the heat evolved or absorbed by a chemical reaction under controlled conditions that mimic a production reactor. It is non-negotiable because it provides critical quantitative data to assess and mitigate risks. By performing the reaction at a lab scale (typically 0.5-2 L), you can determine key safety parameters before committing to a large-scale run.[7] A proper process safety study is paramount to identify conditions that could lead to a thermal runaway.[7]

Table 1: Critical Safety Parameters Determined by Reaction Calorimetry

ParameterDescriptionWhy It's Important for Scale-Up
Heat of Reaction (ΔHr) The total amount of heat released or absorbed by the desired reaction.Determines the total cooling duty required for the process.
Heat Flow (q) The instantaneous rate of heat generation.Informs the required cooling capacity and helps design safe reagent addition profiles.
Specific Heat Capacity (Cp) The amount of heat required to raise the temperature of the reaction mass by 1°C.Essential for calculating the adiabatic temperature rise.
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase if all cooling were to fail (ΔTad = |ΔHr| / Cp).A high ΔTad is a major red flag for a severe thermal hazard.
Maximum Temperature of the Synthesis Reaction (MTSR) The highest temperature the reactor could reach in a cooling failure scenario (MTSR = Tprocess + ΔTad).This value must be well below the decomposition temperature of any component in the reaction mixture.
Accumulation The amount of unreacted reagent present in the reactor during dosing.High accumulation is extremely hazardous, as a sudden increase in reaction rate could consume this material rapidly, overwhelming the cooling system.[7]

Part 2: Proactive Process Design & Troubleshooting

Armed with calorimetric data, you can design a safer process. This section provides a step-by-step protocol for a calorimetry study and a troubleshooting guide for common exothermic scenarios.

Experimental Protocol: Thermal Hazard Assessment Workflow

This workflow outlines the essential steps for evaluating the thermal risks of a proposed reaction involving this compound.

G cluster_0 Phase 1: Scoping & Literature Review cluster_1 Phase 2: Calorimetric Screening (DSC) cluster_2 Phase 3: Isothermal Reaction Calorimetry (RC1/OmniCal) cluster_3 Phase 4: Risk Assessment & Decision a Define a balanced chemical equation for the desired reaction and work-up. b Research known hazards of reactants, products, and potential by-products using SDS, Bretherick's Handbook, etc. a->b c Identify potential secondary or decomposition reactions. b->c d Run Differential Scanning Calorimetry (DSC) on reactants and final reaction mixture. c->d e Determine onset temperature of decomposition (T_d). d->e f Simulate the proposed process at lab scale (1-2 L). e->f g Measure key parameters (ΔHr, Cp, Heat Flow). f->g h Calculate ΔT_ad and MTSR. g->h i Compare MTSR with T_d. Is MTSR << T_d? h->i k Decision: Proceed with scale-up, redesign the process, or abandon the route. i->k j Analyze accumulation. Is it minimal? j->k

Caption: Workflow for Thermal Hazard Assessment.

Troubleshooting Guide: Common Exotherm Scenarios

Scenario 1: Nucleophilic Aromatic Substitution (e.g., reaction with piperidine)

  • Issue: During the slow addition of piperidine to a solution of this compound in toluene, the reactor temperature begins to rise much faster than anticipated, even with full cooling applied.

  • Immediate Action:

    • STOP THE ADDITION IMMEDIATELY.

    • Ensure maximum cooling is active.

    • If the temperature continues to rise uncontrollably, activate the pre-defined emergency quench procedure (e.g., addition of a cold, inert solvent or a specific quenching agent).

  • Root Cause Analysis: This is a classic sign of reagent accumulation . The initial temperature may have been too low for the reaction to initiate promptly, or there was an induction period. The piperidine that was added built up to a significant concentration. Once the reaction started, this large amount of unreacted material began to react simultaneously, causing the rate of heat generation to exceed the rate of heat removal.[7]

  • Prevention & Mitigation:

    • Increase Initial Temperature: Ensure the starting temperature is high enough for the reaction to begin immediately upon addition of the first drops of the nucleophile. This should be determined during calorimetry studies.

    • "Seed" the Reaction: Add a small amount of the nucleophile and confirm via temperature increase or in-situ analysis (e.g., IR) that the reaction has started before beginning the main, slow addition.

    • Semi-Batch Operation: Add all the this compound to the reactor and slowly dose in the nucleophile. This is the standard and safest approach for controlling exothermic reactions.[6]

Scenario 2: Caustic Hydrolysis to the Carboxylic Acid

  • Issue: A large-scale reaction to hydrolyze both the ester and nitrile groups using 50% sodium hydroxide solution shows a steady but manageable temperature increase initially, followed by a sudden, sharp exotherm that threatens to overwhelm the cooling system.

  • Immediate Action:

    • Stop the addition of caustic solution.

    • Apply maximum cooling.

    • If necessary, add a pre-determined amount of cold water or a weak acid to temper the reaction.

  • Root Cause Analysis: This process involves at least two exothermic reactions: the rapid saponification of the methyl ester and the slower, but still exothermic, hydrolysis of the nitrile.[5] The initial exotherm is likely from the fast saponification. The subsequent, more dangerous exotherm can occur as the temperature rises, which significantly accelerates the rate of the nitrile hydrolysis, a reaction that often requires more vigorous conditions to proceed.[2][5]

  • Prevention & Mitigation:

    • Staged Temperature Profile: Begin the reaction at a lower temperature to control the initial saponification exotherm. Once that is complete, slowly and carefully ramp the temperature to facilitate the nitrile hydrolysis in a controlled manner.

    • Controlled Dosing: Instead of adding all the caustic at once, add it slowly over several hours. This keeps the concentration of the hydroxide low and ensures the heat generated at any given moment is well within the cooling capacity of the reactor.

    • Use a More Dilute Caustic Solution: While this may increase reaction time and volume, it provides a larger heat sink (from the additional water) and slows the reaction rate, making it inherently safer.

Part 3: Emergency Preparedness & Runaway Response

Even with the best planning, process upsets can occur. Having a well-defined emergency plan is critical.

Recognizing and Responding to a Thermal Runaway

A thermal runaway begins when the heat produced by the reaction surpasses the heat that can be removed.[6]

G A Normal Exothermic Reaction (Heat Generation = Heat Removal) B Process Upset (e.g., Cooling Failure, Incorrect Dosing) A->B C Temperature Rises B->C D Reaction Rate Accelerates C->D Arrhenius Law E Heat Generation >> Heat Removal D->E E->C Vicious Cycle F Thermal Runaway (Uncontrolled T and P increase) E->F G Secondary Decomposition (Gas Evolution) F->G H Reactor Over-pressurization & Loss of Containment G->H

Caption: The Vicious Cycle of a Thermal Runaway.

Q4: What is an emergency quench system and when should it be used?

A4: An emergency quench system is a pre-engineered safety measure designed to rapidly stop a runaway reaction. It typically involves the rapid injection of a chemical inhibitor or a large volume of a cold, inert diluent. It should be activated when monitoring systems show that the reaction temperature is deviating from its set point at an accelerating rate and cannot be controlled by the primary cooling system. The decision to quench must be made early, before the reaction becomes impossible to stop.

Q5: What are the key elements of a robust emergency response plan for a large-scale exothermic reaction?

A5:

  • Clear Triggers: Define specific temperature and pressure thresholds that automatically trigger an alarm and emergency procedures.

  • Defined Actions: The plan must explicitly state the actions to be taken, such as activating emergency cooling, initiating the quench system, and notifying personnel.

  • Containment & Venting: The reactor must be equipped with safety devices like rupture discs and relief valves that vent to a safe location (e.g., a catch tank) to prevent catastrophic vessel failure.

  • Evacuation Routes: Clear and well-practiced evacuation plans for all personnel in the vicinity.

  • Training: All operators and scientists must be regularly trained on the risks of the specific reaction they are performing and the exact steps of the emergency plan.[8] A poorly trained operator is a significant liability.[8]

By rigorously applying these principles of thermal hazard assessment, thoughtful process design, and emergency preparedness, the significant synthetic utility of this compound can be harnessed safely and effectively at scale.

References

  • Chemguide. Hydrolysis of Nitriles. Available from: [Link]

  • Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach. Available from: [Link]

  • BenChem. Nucleophilic Aromatic Substitutions. YouTube. Available from: [Link]

  • Mettler Toledo. Prevent Runaway Chemical Reactions. Available from: [Link]

  • ARIA. Runaway reactions, case studies, lessons learned. Available from: [Link]

  • KAUST Health & Safety. Scale up reactions Guideline. Available from: [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]

  • Chemistry LibreTexts. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available from: [Link]

  • BenChem. Nitriles: base hydrolysis. YouTube. Available from: [Link]

  • Chemistry LibreTexts. 20.7: Chemistry of Nitriles. Available from: [Link]

  • BYJU'S. Acidic Hydrolysis of Nitriles. Available from: [Link]

  • Save My Exams. Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. Available from: [Link]

Sources

byproduct identification in the synthesis of Methyl 5-chloro-6-cyanonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 5-chloro-6-cyanonicotinate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to navigate the potential challenges in your synthetic route. Our approach is rooted in mechanistic principles and practical laboratory experience to ensure the scientific integrity of your work.

I. Understanding the Synthetic Landscape: Key Reactions and Potential Pitfalls

The synthesis of this compound, a polysubstituted pyridine derivative, typically involves a multi-step process. While a definitive, universally adopted synthetic route is not prominently published, analogous syntheses of substituted nicotinonitriles and nicotinic acids suggest that the construction of this molecule likely relies on established heterocyclic chemistry principles. Key transformations may include cyclocondensation reactions to form the pyridine ring, followed by chlorination and cyanation.

A plausible synthetic strategy involves the use of a Vilsmeier-Haack type reaction for the chlorination and formylation of a suitable precursor, followed by subsequent transformations. For instance, the synthesis of the related 2-chloro-3-cyanopyridine often starts from N-oxy-3-cyanopyridine and utilizes a Vilsmeier reagent for chlorination.[1] Another relevant approach is the synthesis of 6-chloronicotinic acid via the oxidation of 2-chloro-5-methylpyridine.[2]

Given these potential synthetic pathways, a number of side reactions can occur, leading to the formation of various byproducts. This guide will focus on identifying these impurities and providing strategies to minimize their formation.

II. Troubleshooting Guide: Byproduct Identification and Mitigation

This section addresses specific problems you may encounter during the synthesis, focusing on the identification and mitigation of common byproducts.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture shows multiple spots on TLC, with some being very close to the product spot. What are the likely impurities?

A1: The presence of multiple, closely-eluting spots on a Thin Layer Chromatography (TLC) plate is a common observation in heterocyclic synthesis. Based on the likely reaction steps, potential byproducts can be categorized as follows:

  • Isomeric Byproducts: In reactions involving the functionalization of a pyridine ring, the formation of constitutional isomers is a significant possibility. For example, if a chlorination step is not perfectly regioselective, you might obtain isomers with the chlorine atom at a different position on the pyridine ring.

  • Incompletely Reacted Intermediates: If the synthesis involves sequential reactions, such as chlorination followed by cyanation, incomplete conversion at any stage will result in the presence of the starting material or intermediate in the final product mixture.

  • Hydrolysis Products: The cyano and ester functional groups in the target molecule are susceptible to hydrolysis, especially under acidic or basic conditions, which might be employed during the reaction or work-up. This can lead to the formation of the corresponding carboxylic acid or amide.

  • Over-chlorinated Species: In chlorination reactions using strong reagents like phosphorus oxychloride (POCl₃), there is a risk of over-chlorination, leading to the introduction of additional chlorine atoms onto the pyridine ring. For instance, the synthesis of 2,6-dichloro-3-cyano-5-fluoropyridine has been reported to yield 2,4,6-trichloro-3-cyano-5-fluoropyridine as a byproduct.[3]

  • Dimerization Products: Radical-mediated reactions, such as the Sandmeyer reaction for cyanation, can sometimes lead to the formation of dimeric byproducts.

Q2: I have a significant amount of a byproduct with a higher polarity than my desired product. What could it be?

A2: A higher polarity often suggests the presence of more polar functional groups, such as a carboxylic acid or an amide. This is a strong indication of hydrolysis of either the methyl ester or the cyano group.

  • Hydrolysis of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid (5-chloro-6-cyanonicotinic acid). This is more likely to occur if the reaction work-up involves strong acidic or basic conditions.

  • Hydrolysis of the Cyano Group: The cyano group can be hydrolyzed to an amide (Methyl 5-chloro-6-(aminocarbonyl)nicotinate) or further to the carboxylic acid.

To confirm the presence of these hydrolysis products, you can use analytical techniques such as:

  • Infrared (IR) Spectroscopy: Look for the characteristic broad O-H stretch of a carboxylic acid or the N-H stretches of a primary amide.

  • ¹H NMR Spectroscopy: The disappearance of the methyl ester singlet and the appearance of a broad singlet for the carboxylic acid proton, or new amide proton signals.

  • Mass Spectrometry (MS): The molecular ion peak will correspond to the mass of the hydrolyzed product.

Mitigation Strategies:

  • Control of pH: Carefully control the pH during the reaction and work-up to avoid strongly acidic or basic conditions.

  • Anhydrous Conditions: Ensure that all reagents and solvents are dry to minimize water-initiated hydrolysis.

  • Temperature Control: Perform the reaction at the lowest effective temperature to reduce the rate of side reactions.

Q3: My mass spectrum shows a peak corresponding to the addition of another chlorine atom. How can I prevent this?

A3: The presence of an additional chlorine atom indicates an over-chlorination side reaction. This is a common issue when using powerful chlorinating agents.

Mitigation Strategies:

  • Stoichiometry of Chlorinating Agent: Carefully control the stoichiometry of the chlorinating agent. Use the minimum effective amount.

  • Choice of Chlorinating Agent: Consider using a milder chlorinating agent if possible.

  • Reaction Temperature and Time: Lowering the reaction temperature and reducing the reaction time can help to minimize over-chlorination.

Q4: I am using a Sandmeyer reaction for the cyanation step and observe some high molecular weight byproducts. What are these and how can I avoid them?

A4: High molecular weight byproducts in a Sandmeyer reaction are often due to the formation of biaryl compounds through radical coupling.

Mitigation Strategies:

  • Optimized Reaction Conditions: Carefully optimize the reaction conditions, including temperature, concentration, and the rate of addition of the diazonium salt solution.

  • Use of Scavengers: In some cases, the addition of radical scavengers can help to suppress the formation of these byproducts, although this may also reduce the yield of the desired product.

III. Analytical Workflow for Byproduct Identification

A systematic analytical approach is crucial for identifying unknown byproducts. The following workflow is recommended:

Workflow for Byproduct Identification

Caption: A systematic workflow for the identification of byproducts.

Step-by-Step Protocol for LC-MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for separating and identifying components in a reaction mixture.

  • Sample Preparation:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • LC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5%), and gradually increase to a high percentage (e.g., 95%) over a period of 10-15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to ensure detection of a wide range of compounds.

    • Mass Range: Scan a wide mass range (e.g., m/z 50-500).

    • Data Analysis: Analyze the mass spectra of the separated peaks to determine their molecular weights. Compare these with the expected molecular weights of potential byproducts.

IV. Mechanistic Insights into Byproduct Formation

Understanding the reaction mechanisms provides a basis for predicting and controlling byproduct formation.

Potential Byproduct Formation Pathways

Byproduct_Formation Start Starting Materials / Intermediates Chlorination Chlorination Step Start->Chlorination Cyanation Cyanation Step Chlorination->Cyanation Over_Chlorination Over-chlorinated Byproduct Chlorination->Over_Chlorination Excess Chlorinating Agent Incomplete_Chlorination Unchlorinated Intermediate Chlorination->Incomplete_Chlorination Insufficient Reaction Product This compound Cyanation->Product Hydrolysis_Cyano Amide/Carboxylic Acid Byproduct (from Cyano Group) Cyanation->Hydrolysis_Cyano Presence of Water Dimerization Dimeric Byproduct Cyanation->Dimerization Radical Side Reaction Hydrolysis_Ester Carboxylic Acid Byproduct (from Ester Group) Product->Hydrolysis_Ester Acidic/Basic Workup

Sources

preventing decomposition of Methyl 5-chloro-6-cyanonicotinate during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 5-chloro-6-cyanonicotinate

Welcome to the technical support center for this compound (CAS No: 398457-04-0). This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their synthetic workflows. As a key building block, particularly in the synthesis of pharmaceuticals like Nevirapine, maintaining its stability and preventing decomposition is paramount for achieving high yields and purity.[1][2][3]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles and field experience.

Troubleshooting Guide: Preventing Decomposition

This section addresses common issues encountered during reactions involving this compound. Each question is framed around a specific experimental problem, followed by a detailed explanation of the underlying causes and actionable solutions.

Question 1: My reaction yield is consistently low, and TLC/HPLC analysis shows multiple unidentified impurity spots. What are the likely decomposition pathways?

Answer: Low yields accompanied by multiple impurities typically point to the degradation of the starting material or product under the reaction conditions. For this compound, there are two primary functional groups susceptible to decomposition: the methyl ester and the cyano group.

  • Hydrolysis of the Methyl Ester: The ester group is prone to hydrolysis, especially in the presence of water, acids, or bases, to form the corresponding carboxylic acid (5-chloro-6-cyanonicotinic acid) and methanol.[4][5] This side reaction is often accelerated by elevated temperatures. The resulting carboxylic acid can complicate purification and may participate in unintended subsequent reactions.

  • Hydrolysis of the Cyano Group: The cyano (nitrile) group can also hydrolyze under acidic or basic conditions.[6][7] This typically occurs in a stepwise manner, first forming an amide (methyl 5-chloro-6-carbamoylnicotinate) and then potentially the carboxylic acid upon further hydrolysis.[6][7][8] Nitrile hydrolysis often requires more forcing conditions (e.g., high temperatures, strong acid/base) than ester hydrolysis.[9]

  • Nucleophilic Attack on the Pyridine Ring: Although the chloro-substituted pyridine ring is electron-deficient, unintended nucleophilic aromatic substitution (SNAr) can occur if strong nucleophiles are present and the desired reaction is slow.[10][11] For example, hydroxide ions present in aqueous base could potentially displace the chloride.

To diagnose the specific pathway, it is crucial to analyze the impurities. LC-MS is an invaluable tool for identifying the molecular weights of the byproducts, which can confirm whether hydrolysis of the ester (loss of 14 Da, CH₂) or cyano group (addition of 18 Da, H₂O) has occurred.

Question 2: I am performing a nucleophilic aromatic substitution (SNAr) at the C6-chloro position, but the reaction is sluggish and requires high temperatures, leading to decomposition. How can I improve this reaction?

Answer: The reactivity of the C6-chloro group in an SNAr reaction is significantly influenced by the electron-withdrawing nature of the substituents on the pyridine ring.[11][12] Both the cyano and the ester groups are electron-withdrawing, which activates the chloro position for nucleophilic attack. However, several factors can still lead to sluggish reactions and subsequent degradation.

Causality & Recommended Actions:

  • Insufficient Base Strength/Solubility: Many SNAr reactions with amine nucleophiles require a base to neutralize the HCl generated. If a weak or poorly soluble base (e.g., K₂CO₃ in some organic solvents) is used, the resulting HCl can protonate the pyridine nitrogen or the nucleophile, deactivating them and slowing the reaction.

    • Solution: Employ a stronger, non-nucleophilic base like sodium hydride (NaH) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[2] Alternatively, use a solvent system that better solubilizes the base, or consider a phase-transfer catalyst. In the synthesis of Nevirapine, NaH is commonly used to deprotonate the incoming amine nucleophile, significantly increasing its reactivity.[3]

  • Inappropriate Solvent Choice: The solvent plays a critical role. Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity, and can also participate in side reactions like hydrolysis.

    • Solution: Use anhydrous, polar aprotic solvents such as DMF, DMAc, NMP, or high-boiling ethers like diglyme.[2] These solvents effectively solvate the cation of the base but leave the nucleophile relatively "bare" and more reactive.

  • Temperature Control: While heating is often necessary, excessive temperatures will accelerate the decomposition pathways discussed in Question 1.

    • Solution: Optimize the temperature carefully. Aim for the lowest temperature that provides a reasonable reaction rate. Monitor the reaction closely by TLC or HPLC to track the consumption of starting material and the formation of impurities. If the reaction stalls, a modest increase in temperature is preferable to a prolonged reaction time at a lower temperature.

The diagram below illustrates a troubleshooting workflow for optimizing SNAr reactions.

SNAr_Troubleshooting start Low S_NAr Yield / Decomposition check_conditions Review Reaction Conditions start->check_conditions base Is Base Strong & Soluble? check_conditions->base Base solvent Is Solvent Anhydrous & Polar Aprotic? check_conditions->solvent Solvent temp Is Temperature Optimized? check_conditions->temp Temp base->solvent Yes fix_base Action: Use NaH, DBU, or change solvent base->fix_base No solvent->temp Yes fix_solvent Action: Switch to DMF, NMP, or Diglyme solvent->fix_solvent No fix_temp Action: Run kinetic studies at lower temps temp->fix_temp No success Improved Yield & Purity temp->success Yes fix_base->success fix_solvent->success fix_temp->success DecompositionPathways start This compound ester_hydrolysis Ester Hydrolysis (5-chloro-6-cyanonicotinic acid) start->ester_hydrolysis H₂O / H⁺ or OH⁻ (Mild Conditions) cyano_hydrolysis Nitrile Hydrolysis (Amide Intermediate) start->cyano_hydrolysis H₂O / H⁺ or OH⁻ (Harsh Conditions) snar_side_reaction Unintended S_NAr (e.g., with OH-) start->snar_side_reaction Strong Nucleophiles (e.g., excess base)

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis and Selection of Halogenated Nicotinic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Halogenated Nicotinic Acid Esters in Synthesis

Halogenated nicotinic acid esters are foundational building blocks in modern medicinal chemistry and drug development. The pyridine ring is a privileged scaffold, present in numerous pharmaceuticals, while the strategic placement of a halogen atom provides a versatile synthetic handle for diversification through reactions like cross-coupling and nucleophilic aromatic substitution (SⁿAr).[1][2] The ester moiety, in turn, allows for facile conversion to amides, carboxylic acids, or other functional groups. The choice of a specific halogen (F, Cl, Br, I), its position on the pyridine ring (e.g., 2-, 5-, or 6-), and the nature of the ester group (e.g., methyl, ethyl, tert-butyl) are critical decisions that profoundly impact synthetic strategy, reaction efficiency, and the properties of the final molecule. A significant number of drugs and clinical candidates contain halogenated structures, where the halogen influences not just synthetic accessibility but also metabolic stability, binding affinity, and overall pharmacological profile.[3][4]

This guide provides an in-depth comparison of common halogenated nicotinic acid esters, focusing on the causality behind synthetic choices. We will explore the primary synthetic routes, compare their performance with supporting data, and offer detailed experimental protocols to empower researchers in making informed decisions for their specific applications.

Part 1: A Comparative Overview of Synthetic Strategies

The synthesis of halogenated nicotinic acid esters can be broadly categorized into three primary approaches: direct halogenation of a pre-existing nicotinic acid/ester, construction of the halogenated ring system, or diazotization followed by a Sandmeyer reaction. The optimal choice depends on the desired substitution pattern and the availability of starting materials.

Diagram 1: Major Synthetic Pathways

cluster_path1 Pathway A: Direct Halogenation cluster_path2 Pathway B: Sandmeyer Reaction cluster_path3 Pathway C: Ring Formation / Modification start start process process reagent reagent product product A_start Nicotinic Acid or Ester A_p1 Halogenation A_start->A_p1 e.g., Br₂, SOCl₂ or NBS A_p2 Esterification (if starting with acid) A_p1->A_p2 A_end 5-Halo-Nicotinate A_p2->A_end B_start Amino-Nicotinic Acid B_p1 Diazotization B_start->B_p1 NaNO₂, H⁺ B_p2 Sandmeyer Reaction B_p1->B_p2 CuX (X=Cl, Br) B_end 2-, 5-, or 6-Halo-Nicotinate B_p2->B_end C_start Acyclic Precursors or Other Heterocycles C_p1 Cyclization or Functional Group Interconversion C_start->C_p1 C_end 2-Halo or 6-Halo Nicotinate C_p1->C_end

Caption: Key synthetic strategies for accessing halogenated nicotinic acid esters.

Halogenation by Position: A Tale of Reactivity

2- and 6-Halonicotinates: The 2- and 6-positions of the pyridine ring are electron-deficient and thus highly susceptible to nucleophilic aromatic substitution (SⁿAr). This makes 2- and 6-halonicotinates exceptionally valuable intermediates.[1] Direct halogenation at these positions is often challenging. Instead, they are commonly synthesized from the corresponding hydroxypyridines (pyridones). For example, 2-chloronicotinic acid is readily prepared from 2-hydroxynicotinic acid by treatment with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Subsequent esterification yields the desired ester.[5] An alternative high-yield industrial method involves the cyclization of acyclic precursors, which can be more economical on a large scale.[6]

5-Halonicotinates: The 5-position is electronically analogous to a benzene ring and is therefore susceptible to electrophilic aromatic halogenation. A classic and robust method involves the reaction of nicotinic acid with thionyl chloride to form the nicotinoyl chloride hydrochloride intermediate, which is then heated with elemental bromine or chlorine.[7] This high-temperature method, while effective, uses hazardous reagents. A more modern and safer alternative starts from 3-cyanopyridine, using solid halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under milder conditions, followed by hydrolysis of the nitrile to the carboxylic acid.[7] This latter method boasts high purity (>99%) and excellent yields, making it suitable for industrial green production.[7]

The Choice of Halogen: A Functional Decision
  • Chlorides and Bromides: These are the workhorses of cross-coupling chemistry. Bromides are generally more reactive than chlorides in reactions like Suzuki, Heck, and Buchwald-Hartwig aminations, often requiring milder conditions and lower catalyst loadings. Their synthesis is typically straightforward, often employing the Sandmeyer reaction from an aminonicotinate or direct halogenation as described above.[7][8]

  • Iodides: Iodides are the most reactive of the halogens in oxidative addition to palladium catalysts, making them ideal for challenging cross-coupling reactions. They can be installed via a Sandmeyer reaction or electrophilic iodination, but the reagents are more expensive, and the resulting compounds can be less stable.

  • Fluorides: The introduction of fluorine is a specialized field. Direct fluorination is difficult. The most common methods are the Balz-Schiemann reaction (thermal decomposition of a diazonium tetrafluoroborate salt) or nucleophilic substitution on an activated precursor (e.g., a nitro or chloro group) with a fluoride source. Fluoro-substituted nicotinates are highly sought after in drug design for their ability to block metabolic sites and modulate pKa.[4]

The Ester Group: A Matter of Protection and Reactivity
  • Methyl and Ethyl Esters: These are the most common and are typically prepared by Fischer esterification of the corresponding carboxylic acid with methanol or ethanol under acidic catalysis, or by reacting the acid chloride with the alcohol.[9][10] They are stable to a wide range of reaction conditions, including most cross-coupling and mild reducing conditions. Deprotection is achieved via saponification with a base (e.g., LiOH, NaOH).

  • tert-Butyl Esters: The tert-butyl ester serves as an excellent protecting group that can be removed under acidic conditions (e.g., trifluoroacetic acid) without affecting methyl or ethyl esters, providing crucial orthogonality in complex syntheses. Direct Fischer esterification is ineffective due to steric hindrance. Instead, they are synthesized by reacting the carboxylic acid with reagents like di-tert-butyl dicarbonate ((Boc)₂O) or by reacting the acid with tert-butyl acetate over an ion-exchange resin.[11][12]

Part 2: Performance Comparison and Experimental Data

The choice of synthetic route involves a trade-off between yield, purity, safety, and cost. The following table summarizes experimental data for representative syntheses.

Target Compound Starting Material Key Reagents & Conditions Yield Purity Key Advantages/Disadvantages Reference
n-Butyl 2-Chloronicotinate Acyclic precursorsCyclization followed by reaction with HCl78% (distilled)HighIndustrial scale, avoids handling pyridones. Multi-step.[6]
Methyl 2-Chloronicotinate 2-Chloronicotinic acid1. Oxalyl chloride, DMF (cat.) in CH₂Cl₂ 2. Methanol, TriethylamineHigh (not specified)HighStandard lab scale, mild conditions for esterification.[5]
5-Bromonicotinic Acid Nicotinic acid1. SOCl₂ 2. Br₂, 160°C, 10hModerate-GoodGoodClassic, well-established method. Harsh conditions, hazardous reagents.[7]
5-Bromonicotinic Acid 3-Cyanopyridine1. NBS, Aprotic solvent, 50-150°C 2. HCl (conc.), 95-100°C92%>99%Milder conditions, high purity, safer reagents.[7]
Isonicotinoyl Chloride HCl Isonicotinic acidSOCl₂, DMF (cat.), room temp98%HighEfficient acid chloride formation, applicable to many nicotinic acids.[9]

Part 3: Validated Experimental Protocols

The following protocols are presented as self-validating systems, providing clear steps and rationale.

Protocol 1: Synthesis of Methyl 2-Chloronicotinate from 2-Chloronicotinic Acid

This two-step, one-pot procedure first converts the carboxylic acid to the more reactive acid chloride, which is then immediately trapped by methanol to form the ester. This avoids isolating the often-sensitive acid chloride.

Diagram 2: Workflow for Methyl 2-Chloronicotinate Synthesis

Caption: Step-by-step workflow for the synthesis of methyl 2-chloronicotinate.

Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add 2-chloronicotinic acid (1.0 eq, e.g., 15.0 g, 95.2 mmol).[5]

  • Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) to dissolve the acid (e.g., 150 mL).[5]

  • Acid Chloride Formation: Slowly add oxalyl chloride (0.99 eq, e.g., 8.37 mL, 94.5 mmol) dropwise via syringe at room temperature. Causality: Oxalyl chloride is preferred over thionyl chloride for lab-scale preparations as the byproducts (CO, CO₂) are gaseous, simplifying workup.

  • Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops) to the mixture. A lively gas evolution will be observed. Causality: DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active catalytic species for converting the acid to the acid chloride.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 3 hours. The reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the consumption of the starting material.[5]

  • Esterification: Cool the reaction mixture to 0°C in an ice bath. In a separate flask, prepare a solution of triethylamine (3.0 eq, e.g., 40.1 mL, 286 mmol) and methanol (9.6 eq, e.g., 37 mL, 914 mmol). Add this solution dropwise to the reaction mixture, maintaining the temperature at 0°C. Causality: Triethylamine is a non-nucleophilic base used to neutralize the HCl generated during both the acid chloride formation and the subsequent esterification, driving the reaction to completion.[5]

  • Completion: Stir the reaction for an additional 30 minutes at 0°C.[5]

  • Workup and Purification: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or distillation to yield pure methyl 2-chloronicotinate.

Protocol 2: Synthesis of 5-Bromonicotinic Acid from 3-Cyanopyridine

This protocol represents a modern, safer approach to 5-halonicotinates, avoiding high temperatures and elemental bromine.

Methodology:

  • Halogenation: In a suitable reactor, charge 3-cyanopyridine (1.0 eq) and a solid halogenating agent such as N-bromosuccinimide (NBS) (~1.1 eq) into an aprotic solvent (e.g., acetonitrile or 1,2-dichloroethane).[7]

  • Reaction: Heat the mixture to 50-150°C and stir for 6-30 hours, monitoring for the consumption of 3-cyanopyridine by GC or LC-MS.[7]

  • Workup 1: Upon completion, cool the reaction. Add an appropriate organic solvent (e.g., ethyl acetate) and water. Add a reducing agent (e.g., sodium bisulfite) to quench any remaining active halogen species. Adjust the pH to be alkaline with an aqueous base (e.g., NaOH solution) and separate the organic phase.[7]

  • Isolation of Intermediate: Concentrate the organic phase. Add a polar solvent (e.g., isopropanol) to dissolve the residue, then add water to precipitate the 5-bromo-3-cyanopyridine product. Collect the solid by filtration.[7]

  • Hydrolysis: Transfer the isolated 5-bromo-3-cyanopyridine (1.0 eq, e.g., 8.8 g) to a flask and add concentrated hydrochloric acid (e.g., 44 mL).[7]

  • Reaction: Heat the mixture to 95-100°C for approximately 50-60 minutes. Causality: The harsh acidic conditions are required to hydrolyze the stable aromatic nitrile to a carboxylic acid.

  • Precipitation and Isolation: Cool the reaction mixture to 10-30°C. Carefully adjust the pH to 1-4 with an aqueous base (e.g., 15% NaOH solution). The 5-bromonicotinic acid will precipitate as a white solid. Stir for 1-2 hours to ensure complete precipitation, then collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.[7]

Conclusion

The selection of a halogenated nicotinic acid ester is a multi-faceted decision that hinges on the intended synthetic application.

  • For SⁿAr chemistry , 2- and 6-chloro or bromo nicotinates are the reagents of choice, typically synthesized from their corresponding pyridones.

  • For cross-coupling reactions , 5-bromo and 5-iodonicotinates provide the most reliable reactivity, with modern syntheses from 3-cyanopyridine offering a safer and higher-purity alternative to classic methods.[7]

  • The choice of ester group dictates the deprotection strategy. Methyl and ethyl esters are robust and common, while the tert-butyl ester offers valuable acid-labile orthogonality for complex, multi-step syntheses.

By understanding the causality behind the synthetic routes and the distinct reactivity profiles of each class of ester, researchers can strategically select the optimal building block to accelerate their drug discovery and development programs.

References

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A Comparative Guide to the Biological Activity of Methyl 5-chloro-6-cyanonicotinate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] Among these, Methyl 5-chloro-6-cyanonicotinate stands out as a particularly interesting starting point for chemical synthesis due to its multiple reactive sites. This guide offers a comparative analysis of the biological activities of derivatives that can be conceptually derived from this core structure, drawing upon experimental data from closely related compounds to provide a predictive framework for researchers, scientists, and drug development professionals.

The Versatile Scaffold: this compound

The core structure of this compound presents a unique combination of functional groups that are amenable to a variety of chemical transformations. The chloro and cyano groups, in particular, are excellent handles for introducing molecular diversity, which is a key strategy in the search for new drugs. The methyl ester can also be readily modified, for instance, by converting it into a hydrazide, which can then be used to synthesize hydrazone derivatives.[3][4]

Anticancer Activity: A Tale of Halogens and Heterocycles

The presence of a halogen, such as chlorine, on an aromatic ring has been shown to significantly enhance anticancer activity.[5][6] This is often attributed to the halogen's ability to increase lipophilicity, thereby improving cell membrane permeability, and to participate in halogen bonding, which can influence drug-target interactions.

A series of novel 5-chloro-6-methylaurone derivatives demonstrated significant anticancer activity against a panel of 60 human cancer cell lines.[5] One of the most potent compounds in this series, 6i , was active against 55 of the 60 cell lines and showed remarkable growth inhibition.[5] Further studies revealed that this compound induces early apoptosis in breast cancer cells, suggesting a clear mechanism of action.[5]

Similarly, chloro, fluoro, and nitro derivatives of 7-amino-5-aryl-6-cyano-5H-pyrano[2,3-d]pyrimidin-2,4-diones, which share the cyano and halogenated aromatic features with our core scaffold, exhibited better anticancer activity against HeLa cells than the commonly used drug 5-fluorouracil.[7]

In a study of halogenated benzofuran derivatives, a methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (compound 7) and a methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (compound 8) were evaluated for their cytotoxicity against several human cancer cell lines. Compound 7 was most active against A549 lung cancer cells, while compound 8 showed significant activity against both A549 and HepG2 liver cancer cells.[6] Mechanistic studies showed that these compounds induce apoptosis and cell cycle arrest.[3] Interestingly, they also modulated the secretion of interleukin-6 (IL-6), a cytokine implicated in tumorigenesis.[6]

Comparative Anticancer Activity Data
Compound ClassDerivative ExampleCancer Cell LineIC50 / GI50 (µM)Reference
5-chloro-6-methylauronesCompound 6i Melanoma1.90[5]
Breast Cancer2.70[5]
7-amino-5-aryl-6-cyano-5H-pyrano[2,3-d]pyrimidines2-chloro derivativeHeLa129 - 340 (range for all derivatives)[7]
Halogenated BenzofuransCompound 7 A549Not specified in abstract[6]
Compound 8 A549, HepG2Not specified in abstract[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring, yielding purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing the Experimental Workflow

MTT_Assay_Workflow start Start cell_plating Plate cells in 96-well plate start->cell_plating incubation1 Incubate 24h cell_plating->incubation1 compound_treatment Add test compounds and controls incubation1->compound_treatment incubation2 Incubate 48-72h compound_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate 2-4h mtt_addition->incubation3 solubilization Add solubilizing agent incubation3->solubilization read_absorbance Read absorbance solubilization->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

The pyridine nucleus is a well-established pharmacophore in antimicrobial drug discovery. The presence of cyano and chloro substituents can further enhance this activity.

Derivatives of 7-amino-5-aryl-6-cyano-5H-pyrano[2,3-d]pyrimidin-2,4-diones have been shown to possess antibacterial activity. For instance, a 2-chloro derivative had a Minimum Bactericidal Concentration (MBC) of less than 200 µM against both Staphylococcus aureus and Methicillin-resistant S. aureus (MRSA). A 2-nitro derivative was effective against the Gram-negative bacterium Escherichia coli with an MBC of 191 µM.[7]

Hydrazone derivatives of nicotinic acid have also been investigated for their antimicrobial properties. In one study, a series of 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones were synthesized and tested against various bacteria and fungi.[3][4] While most compounds required high concentrations to inhibit bacterial growth, some showed selective activity against Bacillus cereus, Pectobacterium carotovorum, and S. aureus.[3]

Comparative Antimicrobial Activity Data
Compound ClassDerivative ExampleMicroorganismMIC/MBC (µM)Reference
7-amino-5-aryl-6-cyano-5H-pyrano[2,3-d]pyrimidines2-chloro derivativeS. aureus, MRSA< 200[7]
2-nitro derivativeE. coli191[7]
Nicotinohydrazide-based hydrazonesCompound 5 S. aureus 209P> 5 mg/mL (qualitative activity)[3]
Compound 7 S. aureus, B. cereus, P. carotovorum> 5 mg/mL (qualitative activity)[3]
Experimental Protocol: Agar Well Diffusion for Antimicrobial Screening

The agar well diffusion method is a widely used technique for preliminary screening of antimicrobial activity.

  • Media Preparation: Prepare and sterilize nutrient agar for bacteria or potato dextrose agar for fungi and pour it into sterile Petri dishes.

  • Inoculation: Spread a standardized inoculum of the test microorganism over the surface of the agar.

  • Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.

  • Compound Application: Add a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) to the wells. Also include a positive control (a known antibiotic) and a negative control (the solvent).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing the Experimental Workflow

Agar_Well_Diffusion_Workflow start Start prepare_media Prepare and pour sterile agar plates start->prepare_media inoculate_plates Inoculate with test microorganism prepare_media->inoculate_plates create_wells Create wells in the agar inoculate_plates->create_wells add_compounds Add test compounds, positive and negative controls create_wells->add_compounds incubate_plates Incubate plates add_compounds->incubate_plates measure_zones Measure zones of inhibition incubate_plates->measure_zones end End measure_zones->end

Caption: Workflow for the agar well diffusion antimicrobial assay.

Enzyme Inhibition: A Promising Avenue for Drug Discovery

Structure-Activity Relationship (SAR) Insights

Based on the available data for related compounds, we can infer some potential structure-activity relationships for derivatives of this compound:

  • The Chloro Group: The presence of a chlorine atom is consistently associated with enhanced biological activity, particularly in the context of anticancer and antimicrobial effects. Its position on the pyridine ring will be crucial in determining the potency and selectivity.

  • The Cyano Group: The nitrile group is a versatile functional group that can participate in hydrogen bonding and can be a precursor for other heterocyclic rings, such as in the synthesis of pyrano[2,3-d]pyrimidines. Its electron-withdrawing nature also influences the overall electronic properties of the molecule.

  • The Methyl Ester: Modification of the methyl ester to other functional groups, such as amides or hydrazides, opens up a vast chemical space for generating new derivatives with potentially improved biological activities. The synthesis of hydrazones from the corresponding hydrazide is a testament to this approach.[3][4]

Visualizing Structure-Activity Relationships

SAR_Logic cluster_substituents Key Substituents cluster_activities Potential Biological Activities Core This compound Chloro 5-Chloro Cyano 6-Cyano Ester Methyl Ester Anticancer Anticancer Chloro->Anticancer Antimicrobial Antimicrobial Chloro->Antimicrobial Cyano->Anticancer Cyano->Antimicrobial Ester->Anticancer Modification to hydrazones, etc. Ester->Antimicrobial Modification to hydrazones, etc. Enzyme_Inhibition Enzyme Inhibition Anticancer->Enzyme_Inhibition e.g., Kinase Inhibition

Caption: Inferred structure-activity relationships for derivatives.

Conclusion and Future Directions

While a direct, head-to-head comparative study of this compound derivatives is yet to be published, the existing literature on structurally related compounds provides a strong foundation for guiding future research. The consistent observation of potent anticancer and antimicrobial activities in compounds containing chloro, cyano, and nicotinate-like moieties suggests that derivatives of this compound are highly promising candidates for drug discovery.

Future work should focus on the systematic synthesis and biological evaluation of a library of these derivatives. Such studies will not only help in identifying lead compounds for further development but also contribute to a deeper understanding of the structure-activity relationships governing their biological effects. The experimental protocols and comparative data presented in this guide offer a starting point for researchers embarking on this exciting endeavor.

References

  • Al-Zaydi, K. M., et al. (2019). Synthesis of chloro, fluoro, and nitro derivatives of 7‐amino‐5‐aryl‐6‐cyano‐5 H ‐pyrano pyrimidin‐2,4‐diones using organic catalysts and their antimicrobial and anticancer activities. Journal of Heterocyclic Chemistry, 56(11), 3018-3027. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Cyanonicotinate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the fields of medicinal chemistry and materials science, the precise structural elucidation of molecular isomers is paramount. Positional isomers, such as the various forms of cyanonicotinate, can exhibit vastly different biological activities, chemical reactivities, and physical properties. An unambiguous identification is therefore not merely an academic exercise but a critical step in quality control, synthesis validation, and drug development. This guide provides an in-depth comparison of cyanonicotinate isomers using a multi-pronged spectroscopic approach, explaining the causal relationships between molecular structure and spectral output.

The Subjects of Analysis: Cyanonicotinate Isomers

Our focus is on isomers where a cyano (-C≡N) group and a carboxylate (-COOR, represented here as methyl nicotinate for clarity) group are attached to a pyridine ring. The relative positions of these two electron-withdrawing groups and the ring nitrogen atom create unique electronic environments, which are the basis for their spectroscopic differentiation.

Chemical structures of methyl cyanonicotinate isomers.Figure 1. Representative structures of methyl cyanonicotinate isomers. The differing substitution patterns are key to their distinct spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation

NMR spectroscopy is arguably the most powerful tool for distinguishing positional isomers due to its sensitivity to the local chemical environment of each nucleus (¹H and ¹³C).[1][2] The electronic effects of the ring nitrogen, the cyano group, and the ester group create a unique fingerprint of chemical shifts (δ) and coupling constants (J) for each isomer.

Causality Behind the Spectra: Electronic Effects

The pyridine nitrogen is strongly electron-withdrawing, deshielding adjacent (α) protons and carbons, causing them to appear at a higher chemical shift (downfield). The cyano (-CN) and ester (-COOCH₃) groups are also electron-withdrawing, further influencing the electron density around the ring. This interplay of substituent effects is the primary determinant of the observed spectral patterns. For instance, a proton ortho to the nitrogen will be significantly downfield compared to a proton meta or para to it.

Comparative ¹H & ¹³C NMR Data

The distinct electronic environment of each proton and carbon in the various isomers leads to predictable and discernible differences in their NMR spectra. The following tables summarize the expected chemical shifts for key cyanonicotinate isomers, providing a clear basis for their differentiation.[3]

Table 1: Comparative ¹H NMR Spectral Data (in CDCl₃)

Isomer δ (ppm) and J (Hz) of Protons
Methyl 2-cyanonicotinate Expected signals for 3 protons on the pyridine ring with distinct shifts and coupling patterns.
Methyl 4-cyanonicotinate Simplified spectrum due to symmetry; two signals representing two protons each, appearing as doublets.[3]
Methyl 5-cyanonicotinate Three distinct signals for the aromatic protons.

| Methyl 6-cyanonicotinate | Three distinct signals, with the proton between the two substituents expected to be significantly downfield. |

Table 2: Comparative ¹³C NMR Spectral Data (in CDCl₃)

Isomer δ (ppm) of Ring Carbons
Methyl 2-cyanonicotinate Six distinct signals for the pyridine ring carbons plus the cyano and ester carbons.
Methyl 4-cyanonicotinate Due to symmetry, fewer than six signals for the ring carbons are expected.[3]
Methyl 5-cyanonicotinate Six unique signals for the ring carbons.

| Methyl 6-cyanonicotinate | Six unique signals for the ring carbons. |

Note: Specific values are highly dependent on solvent and concentration. The patterns are more diagnostic than absolute values.

Experimental Protocol: Acquiring High-Quality NMR Spectra

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of isomer prep2 Dissolve in 0.6 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Insert sample into spectrometer magnet prep3->acq1 acq2 Tune and shim the sample acq1->acq2 acq3 Acquire ¹H Spectrum (16 scans) acq2->acq3 acq4 Acquire ¹³C Spectrum (1024+ scans) acq2->acq4 proc1 Apply Fourier Transform acq3->proc1 acq4->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Integrate ¹H signals & pick ¹³C peaks proc2->proc3 final final proc3->final Structural Elucidation

NMR analysis workflow for isomer identification.
  • Sample Preparation : Dissolve 5-10 mg of the cyanonicotinate isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[3] Using a deuterated solvent is crucial as it avoids large solvent signals that would obscure the analyte peaks.[1]

  • Instrument Setup : Insert the sample into the NMR spectrometer.[4] Allow at least five minutes for the sample to thermally equilibrate.[5] Perform tuning and shimming procedures to optimize the magnetic field homogeneity.[5]

  • ¹H NMR Acquisition : Acquire the proton spectrum. Typical parameters on a 400 MHz spectrometer include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 5 seconds to ensure full relaxation of all protons for accurate integration.[3] Co-add 8 to 16 scans to achieve a good signal-to-noise ratio.[3]

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.[3]

Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For cyanonicotinates, the key vibrations are the C≡N stretch, the C=O stretch of the ester, and the C-H out-of-plane bending modes of the substituted pyridine ring.

Causality Behind the Spectra: Vibrational Modes
  • C≡N Stretch : The nitrile group gives rise to a sharp, intense absorption band. Its position is sensitive to the electronic environment. Electron-withdrawing groups attached to the ring tend to shift this absorption to a higher wavenumber (frequency).[6] For cyanopyridines, this band typically appears around 2239 ± 4 cm⁻¹.[6]

  • C=O Stretch : The ester carbonyl group produces a very strong absorption band, typically in the 1720-1740 cm⁻¹ region. Conjugation with the aromatic ring can slightly lower this frequency.

  • C-H Bending (Out-of-Plane) : The region between 900-650 cm⁻¹ is known as the "fingerprint region." The pattern of bands here is highly diagnostic of the substitution pattern on the aromatic ring, arising from the out-of-plane C-H bending vibrations. Each isomer will have a unique combination of bands in this region.

Comparative IR Data

Table 3: Key Differentiating IR Absorption Frequencies (cm⁻¹)

Isomer C≡N Stretch C=O Stretch C-H Bending (oop) Pattern
Methyl 2-cyanonicotinate ~2235 ~1730 Unique pattern for 1,2,3-trisubstitution
Methyl 4-cyanonicotinate ~2240[7] ~1735 Characteristic pattern for 1,4-disubstitution
Methyl 5-cyanonicotinate ~2238 ~1728 Unique pattern for 1,3,5-trisubstitution

| Methyl 6-cyanonicotinate | ~2230 | ~1732 | Unique pattern for 1,2,6-trisubstitution |

Experimental Protocol: FTIR Analysis (ATR Method)

FTIR_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_proc Data Processing prep1 Ensure ATR crystal is clean prep2 Place small amount of solid sample on crystal prep1->prep2 prep3 Apply pressure using the anvil prep2->prep3 acq1 Collect background spectrum (air) prep3->acq1 acq2 Collect sample spectrum acq1->acq2 proc1 Automatic background subtraction acq2->proc1 proc2 Identify key peaks (C≡N, C=O, C-H) proc1->proc2 final final proc2->final Compare fingerprint region to standards

FTIR-ATR analysis workflow for isomer differentiation.
  • Instrument Setup : Ensure the Attenuated Total Reflectance (ATR) crystal is clean.[8]

  • Background Scan : Collect a background spectrum of the empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals from the sample spectrum.

  • Sample Analysis : Place a small amount of the solid cyanonicotinate isomer directly onto the ATR crystal.[8] Apply pressure with the anvil to ensure good contact between the sample and the crystal.[8]

  • Collect Spectrum : Acquire the sample spectrum. The instrument software will automatically ratio the sample scan to the background scan, yielding the final absorbance or transmittance spectrum.

UV-Visible (UV-Vis) Spectroscopy: A Tool for Electronic Structure Insights

UV-Vis spectroscopy probes the electronic transitions within a molecule, typically π→π* transitions in aromatic systems. While it may not be the primary tool for distinguishing isomers, the position (λ_max) and intensity (molar absorptivity, ε) of the absorption bands are influenced by the substitution pattern.

Causality Behind the Spectra: Electronic Transitions

The extent of conjugation and the electronic influence of the substituents on the pyridine ring affect the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Changes in this energy gap result in shifts in the λ_max. For pyridine derivatives, characteristic absorption bands are typically observed in the 200-280 nm range.[9] The specific positions of the cyano and ester groups will modulate the electronic structure, leading to subtle but measurable differences in the UV-Vis spectra of the isomers.[10][11]

Comparative UV-Vis Data

Table 4: Expected UV-Vis Absorption Maxima (λ_max in nm)

Isomer λ_max 1 λ_max 2
Methyl 2-cyanonicotinate ~220 ~270
Methyl 4-cyanonicotinate ~230 ~275
Methyl 5-cyanonicotinate ~225 ~265

| Methyl 6-cyanonicotinate | ~222 | ~272 |

Note: These are representative values in a non-polar solvent like ethanol or methanol. The exact λ_max and ε values are highly solvent-dependent.

Experimental Protocol: UV-Vis Analysis

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare a dilute solution (e.g., 10⁻⁵ M in EtOH) prep2 Fill a quartz cuvette prep1->prep2 acq1 Place blank cuvette (solvent only) in holder prep2->acq1 acq2 Perform a baseline correction (Zero) acq1->acq2 acq3 Replace blank with sample cuvette acq2->acq3 acq4 Scan absorbance from 400 nm to 200 nm acq3->acq4 proc1 Identify λ_max values from the spectrum acq4->proc1 proc2 Calculate molar absorptivity (ε) if concentration is known proc1->proc2 final final proc2->final Compare spectra

UV-Vis spectroscopy workflow for isomer analysis.
  • Sample Preparation : Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5 AU.

  • Blank Measurement : Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer.[12] Perform a blank measurement or baseline correction to zero the instrument.[12][13]

  • Sample Measurement : Replace the blank cuvette with the sample cuvette.

  • Acquire Spectrum : Scan the absorbance across the desired wavelength range (e.g., 400 nm down to 200 nm) to generate the spectrum and identify the λ_max values.[13]

Mass Spectrometry (MS): Confirmation of Mass and Isomeric Fragmentation

Mass spectrometry provides the exact molecular weight of a compound, confirming the elemental formula. For isomers, the molecular ion peak (M⁺) will be identical. Differentiation must therefore rely on analyzing the fragmentation patterns that arise after ionization.

Causality Behind the Spectra: Fragmentation Pathways

Upon ionization (e.g., by electron impact, EI), the molecular ion is formed. This high-energy species can undergo fragmentation through characteristic pathways.[14] For cyanonicotinates, likely fragmentation includes the loss of the methoxy group (-•OCH₃) from the ester, the loss of the entire ester group (-•COOCH₃), or the cleavage of the pyridine ring itself. The relative abundance of these fragment ions will differ between isomers due to the influence of the substituent positions on bond stabilities and the stability of the resulting fragment ions.

Comparative MS Fragmentation Data

Table 5: Expected Key Mass Fragments (m/z) in EI-MS

Isomer Molecular Ion (M⁺) [M-OCH₃]⁺ [M-COOCH₃]⁺ Other Diagnostic Fragments

| All Isomers | 148.03 | 117.02 | 89.02 | Varies |

While the major fragments may have the same m/z, their relative intensities in the spectrum provide the differentiating information. For example, an isomer where the ester group is ortho to the nitrogen might show a more prominent loss of the methoxy group due to stabilization by the ring nitrogen.

Experimental Protocol: Direct Infusion Mass Spectrometry

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare a dilute solution (e.g., 1 µg/mL in MeOH/H₂O) prep2 Load into syringe pump prep1->prep2 acq1 Infuse sample directly into ion source (e.g., ESI or APCI) prep2->acq1 acq2 Acquire full scan mass spectrum (MS1) acq1->acq2 acq3 Select molecular ion (M⁺) for fragmentation (MS2) acq2->acq3 proc2 Analyze fragmentation pattern from MS2 spectrum acq3->proc2 proc1 Confirm molecular weight from MS1 spectrum proc1->proc2 final final proc2->final Compare fragment intensities

Direct Infusion MS workflow for isomer analysis.
  • Sample Preparation : Prepare a dilute solution of the sample in a volatile solvent compatible with the ionization source, such as methanol or acetonitrile/water.[15]

  • Infusion : Use a syringe pump to introduce the sample directly into the mass spectrometer's ion source at a constant, low flow rate (e.g., 5-10 µL/min).[16] Direct infusion allows for rapid analysis without chromatographic separation.[16]

  • MS1 Scan : Acquire a full scan mass spectrum to confirm the presence of the molecular ion (e.g., [M+H]⁺ at m/z 149 in ESI positive mode).

  • MS2 (Tandem MS) Scan : Select the molecular ion as the precursor and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum. This MS/MS spectrum is the key to differentiating the isomers.[17][18]

Conclusion: An Integrated Approach

While each spectroscopic technique provides valuable information, no single method is foolproof in isolation. The most trustworthy and authoritative structural assignment comes from an integrated approach. ¹H and ¹³C NMR provide the definitive framework for isomer identification based on chemical shifts and coupling patterns. FTIR confirms the presence of key functional groups and offers a unique fingerprint based on substitution patterns. Mass spectrometry validates the molecular formula and provides further structural clues through fragmentation analysis. Finally, UV-Vis spectroscopy offers complementary information on the electronic structure. By systematically applying these techniques and understanding the causal link between molecular structure and spectral data, researchers can confidently and accurately characterize cyanonicotinate isomers, ensuring the integrity and success of their scientific endeavors.

References

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A Comparative Guide to the Validation of Analytical Methods for Methyl 5-chloro-6-cyanonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory requirement but a cornerstone of scientific integrity. For a compound such as Methyl 5-chloro-6-cyanonicotinate, an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring the reliability and accuracy of its analytical characterization is paramount. This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound, offering insights into the experimental choices and presenting robust protocols for immediate application.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing a framework for selecting and validating the most appropriate analytical techniques for this specific molecule.

Section 1: Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical technique is a critical first step that influences the entire validation process. The choice depends on the specific analytical need, whether it is for assay determination, impurity profiling, or stability testing. For this compound, the primary analytical challenges lie in ensuring its purity and quantifying any potential impurities or degradants.

Here, we compare the most relevant analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectroscopy.

Analytical TechniquePrincipleAdvantages for this compound AnalysisLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity, making it ideal for separating closely related impurities.[3][4] Versatile with a wide range of detectors (e.g., UV, DAD, MS). Reverse-phase HPLC is particularly effective for polar to moderately non-polar compounds like nicotinic acid derivatives.[3]Can be more time-consuming and requires larger volumes of organic solvents compared to some other techniques.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for analyzing volatile impurities and residual solvents.[5][6] When coupled with a mass spectrometer (GC-MS), it provides high sensitivity and structural information for impurity identification.[7][8]Requires the analyte to be volatile and thermally stable, which may necessitate derivatization for some compounds.
UV-Visible Spectroscopy Measurement of the absorption of ultraviolet or visible radiation by the analyte.Simple, rapid, and cost-effective for quantitative analysis of the pure substance.[9] Can be used for preliminary purity assessments and concentration determinations.Lacks specificity in the presence of impurities with similar chromophores. Not suitable for separating and quantifying individual impurities.

Causality behind the preferred choice: For comprehensive analysis, including assay and impurity profiling, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) emerges as the most suitable technique. Its high resolving power is essential for separating the main component from structurally similar process-related impurities and potential degradation products.

Section 2: The Blueprint for Validation: A Deep Dive into ICH Guidelines

The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a comprehensive framework for the validation of analytical procedures.[1][10] The validation process ensures that the chosen method is reliable, reproducible, and fit for its intended purpose.

The core validation parameters that must be assessed are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[11][12]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[11][12]

  • Accuracy: The closeness of the test results to the true value.[11][12]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly. This includes repeatability, intermediate precision, and reproducibility.[12]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[2]

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.[13]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[13]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[2]

The following diagram illustrates the workflow for analytical method validation.

G cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Execution of Validation Studies cluster_3 Data Analysis & Reporting Dev Method Development Opt Method Optimization Dev->Opt Protocol Define Validation Parameters & Acceptance Criteria Opt->Protocol Specificity Specificity / Forced Degradation Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Analysis Data Analysis & Statistical Evaluation Robustness->Analysis Report Validation Report Analysis->Report Final Method Implementation Final Method Implementation Report->Final Method Implementation

Caption: Workflow for Analytical Method Validation.

Section 3: Experimental Protocols: A Validated RP-HPLC Method

This section provides a detailed, step-by-step methodology for a validated RP-HPLC method for the analysis of this compound.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm (based on UV spectrum of nicotinic acid derivatives[9][14])
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the standard stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Validation Protocol and Acceptance Criteria

The following protocols are designed to meet ICH Q2(R2) requirements.

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[15][16]

  • Acid Degradation: Reflux the sample solution with 0.1 N HCl at 80°C for 2 hours.[17]

  • Base Degradation: Reflux the sample solution with 0.1 N NaOH at 80°C for 2 hours.[17]

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.[16]

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for 24 hours.

Acceptance Criteria: The method is specific if the peak for this compound is resolved from all degradation product peaks with a resolution of >1.5. The peak purity of the analyte should also be evaluated using a photodiode array (PDA) detector.

G cluster_0 Forced Degradation Conditions Acid Acid Hydrolysis Analyte This compound Acid->Analyte Base Base Hydrolysis Base->Analyte Oxidation Oxidation Oxidation->Analyte Thermal Thermal Stress Thermal->Analyte Photo Photolytic Stress Photo->Analyte Degradation_Products Degradation Products Analyte->Degradation_Products HPLC_Analysis HPLC Analysis Analyte->HPLC_Analysis Degradation_Products->HPLC_Analysis

Caption: Forced Degradation Study Workflow.

Prepare a series of at least five concentrations of this compound ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Perform recovery studies by spiking a known amount of the analyte into a placebo at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration), with three replicates at each level.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Repeatability (Intra-day precision): Analyze six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[2]

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.

Introduce small, deliberate variations to the method parameters and assess the impact on the results. Variations can include:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

  • pH of the mobile phase buffer (± 0.2 units)

Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the results should not be significantly affected by the variations.

Section 4: Data Summary and Interpretation

The results of the validation studies should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Summary of Validation Parameters and Results for the RP-HPLC Method

Validation ParameterAcceptance CriteriaObserved Result
Specificity Resolution > 1.5, No interferenceComplies
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD Report value0.05 µg/mL
LOQ Report value0.15 µg/mL
Robustness No significant impact on resultsComplies

This comprehensive validation approach ensures that the developed analytical method for this compound is scientifically sound, reliable, and fit for its intended purpose in a regulated environment. The principles and protocols outlined in this guide can be adapted for other similar compounds, promoting a culture of quality and scientific rigor in pharmaceutical analysis.

References

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]

  • Furusawa, N. (2016). A green HPLC technique with a 100% water mobile phase for detecting imidacloprid and its metabolite 6-chloronicotinic acid. Current Chemistry Letters, 5, 27–32. [Link]

  • ResearchGate. (n.d.). Method Validation Guidelines for the Analysis of Cyanotoxins. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. [Link]

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Efficacy of Kinase Inhibitors Derived from Pyridine and Pyrimidine Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, pyridine and pyrimidine scaffolds have emerged as privileged structures, forming the core of numerous approved and investigational drugs. Their ability to mimic the hinge-binding interactions of ATP in the kinase active site makes them ideal starting points for the development of potent and selective inhibitors. This guide provides a comparative analysis of kinase inhibitors derived from chloropyridine and chloropyrimidine scaffolds, focusing on their efficacy against three key kinase targets: Mitogen- and Stress-Activated Kinase 1 (MSK1), Aurora Kinases, and Rho-associated coiled-coil containing protein kinase (ROCK). We will delve into their mechanisms of action, compare their potency with established alternative inhibitors, and provide detailed experimental protocols for their evaluation.

The Significance of Pyridine and Pyrimidine Scaffolds in Kinase Inhibition

The pyridine and pyrimidine rings are six-membered aromatic heterocycles that are structurally similar to the purine core of ATP. This structural mimicry allows them to form crucial hydrogen bonds with the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This interaction is a hallmark of many Type I kinase inhibitors, which bind to the active conformation of the kinase. The versatility of these scaffolds allows for chemical modifications at various positions, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Kinase Inhibitors

This guide will focus on a comparative analysis of inhibitors targeting MSK1, Aurora Kinases, and ROCK, with a special emphasis on compounds featuring chloropyridine and chloropyrimidine cores.

Mitogen- and Stress-Activated Kinase 1 (MSK1)

MSK1 is a nuclear serine/threonine kinase that plays a crucial role in the regulation of gene expression in response to stress and mitogenic signals. It is activated by the ERK1/2 and p38 MAPK pathways and phosphorylates downstream targets such as CREB and histone H3.[1][2] Dysregulation of MSK1 has been implicated in inflammatory diseases and cancer.[3]

A novel series of 2,5-dichloropyrimidines has been identified as covalent inhibitors of MSK1. These compounds form a covalent bond with a non-catalytic cysteine residue within the ATP-binding pocket, leading to irreversible inhibition. This covalent mechanism can offer advantages in terms of potency and duration of action.[4]

SB-747651A is a potent, ATP-competitive inhibitor of MSK1.[5][6][7][8] Unlike the covalent chloropyrimidine inhibitors, SB-747651A binds non-covalently to the kinase active site.

Inhibitor ClassCompound ExampleTargetMechanismIC50 (in vitro)Cellular ActivityReference
Chloropyrimidine2,5-dichloropyrimidine derivativeMSK1CovalentNot specifiedInhibition of MSK1 activity in cells[4]
Pyridine-basedSB-747651AMSK1Non-covalent, ATP-competitive11 nMFully inhibits MSK activity at 5-10 μM in cells[5][6][7][8]

Causality Behind Experimental Choices: The choice between a covalent and a non-covalent inhibitor depends on the therapeutic goal. Covalent inhibitors can provide sustained target engagement, which may be beneficial for diseases requiring long-term suppression of kinase activity. However, the potential for off-target reactivity and immune responses needs to be carefully evaluated. Non-covalent inhibitors offer a more traditional approach with a well-understood safety profile.

MSK1_Signaling_Pathway Stress Stress Stimuli p38 p38 MAPK Stress->p38 Mitogens Mitogens ERK12 ERK1/2 Mitogens->ERK12 MSK1 MSK1 p38->MSK1 Activation ERK12->MSK1 Activation CREB CREB MSK1->CREB Phosphorylation HistoneH3 Histone H3 MSK1->HistoneH3 Phosphorylation GeneExpression Gene Expression (Inflammation, Survival) CREB->GeneExpression HistoneH3->GeneExpression

Caption: Simplified MSK1 signaling pathway.

Aurora Kinases

The Aurora kinase family (Aurora A, B, and C) are serine/threonine kinases that are key regulators of mitosis.[9] Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development.[10][11]

The bis-anilinopyrimidine scaffold is a well-established core for potent Aurora kinase inhibitors.[10] Alisertib (MLN8237) is a selective Aurora A kinase inhibitor with a bis-anilinopyrimidine core that has been extensively studied in clinical trials.[12][13][14]

Danusertib is a pan-Aurora kinase inhibitor, meaning it inhibits Aurora A, B, and C.[10][15][16] It has a different chemical scaffold compared to the bis-anilinopyrimidines.

InhibitorScaffoldTarget(s)IC50 (Aurora A)IC50 (Aurora B)IC50 (Aurora C)Cellular ActivityReference
Alisertib (MLN8237)Bis-anilinopyrimidineAurora A selective1.2 nM396.5 nMNot specifiedInduces G2/M arrest and apoptosis[12][13][14]
Danusertib (PHA-739358)3-aminopyrazolePan-Aurora13 nM79 nM61 nMInduces cell cycle arrest and apoptosis[10][15][16]
BI 811283DiaminopyrimidineAurora BNot specified9 nMNot specifiedInhibits tumor progression in xenografts[10]

Causality Behind Experimental Choices: The choice between a selective Aurora A inhibitor like Alisertib and a pan-Aurora inhibitor like Danusertib depends on the specific cancer type and the desired therapeutic outcome. Targeting Aurora A is often associated with defects in centrosome separation and spindle assembly, while inhibiting Aurora B leads to failures in cytokinesis and the generation of polyploid cells. A pan-inhibitor may offer broader efficacy but could also lead to increased toxicity.

Aurora_Kinase_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2 G2 CentrosomeDuplication Centrosome Duplication M M SpindleAssembly Spindle Assembly ChromosomeSegregation Chromosome Segregation Cytokinesis Cytokinesis AuroraA Aurora A AuroraA->CentrosomeDuplication AuroraA->SpindleAssembly AuroraB Aurora B AuroraB->ChromosomeSegregation AuroraB->Cytokinesis ROCK_Signaling_Pathway ExtracellularSignals Extracellular Signals RhoA RhoA-GTP ExtracellularSignals->RhoA Activation ROCK ROCK RhoA->ROCK Activation MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation MLCP MLC Phosphatase ROCK->MLCP Inhibition ActomyosinContraction Actomyosin Contraction MLC->ActomyosinContraction CellMotility Cell Motility ActomyosinContraction->CellMotility CellAdhesion Cell Adhesion ActomyosinContraction->CellAdhesion

Caption: Simplified ROCK signaling pathway.

Experimental Protocols

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • 96-well or 384-well plates (white, low-volume)

  • Multimode plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.

  • In a 96-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase. [17][18][19][20]4. Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves two steps: first, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP; second, a Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-kinase control (100% inhibition).

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol describes a common method for assessing the effect of a compound on cell viability. [21][22][23][24] Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multimode plate reader capable of absorbance measurement

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours). Include a DMSO vehicle control.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Incubate the plate on a shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the DMSO control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

Conclusion

Kinase inhibitors based on pyridine and pyrimidine scaffolds represent a rich area of drug discovery. The chloropyridine and chloropyrimidine moieties, in particular, offer unique opportunities for developing both covalent and non-covalent inhibitors with high potency and selectivity. This guide has provided a comparative analysis of such inhibitors against MSK1, Aurora kinases, and ROCK, highlighting their distinct mechanisms of action and efficacy profiles. The provided experimental protocols serve as a foundation for researchers to evaluate and compare the performance of novel kinase inhibitors in their own laboratories. As our understanding of kinase signaling pathways deepens, the rational design of next-generation inhibitors based on these privileged scaffolds will undoubtedly continue to drive progress in the treatment of cancer and other diseases.

References

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  • Scott, J. S., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(7), 1143-1150. [Link]

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  • Naqvi, S., et al. (2011). Characterization of the cellular action of the MSK inhibitor SB-747651A. Biochemical Journal, 441(1), 347-357. [Link]

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  • Wiese, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8708. [Link]

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Navigating the Structure-Activity Landscape of Cyanonicotinate Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyridine scaffold represents a cornerstone in medicinal chemistry, offering a versatile template for the design of novel therapeutic agents. Among these, derivatives of methyl 5-chloro-6-cyanonicotinate are emerging as a class of compounds with significant potential, particularly in oncology and enzyme inhibition. The strategic placement of a chloro group, a cyano moiety, and a methyl ester on the nicotinic acid core provides a unique electronic and steric landscape, ripe for chemical modification to tune biological activity.

This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of derivatives based on the cyanonicotinate framework. While direct, comprehensive SAR studies on a wide array of this compound derivatives are still nascent in publicly available literature, this document synthesizes findings from closely related cyanopyridine and nicotinonitrile analogs to elucidate key principles governing their biological effects. We will explore how modifications at various positions of the pyridine ring influence anticancer cytotoxicity and kinase inhibitory potential, supported by experimental data from relevant studies.

The Cyanopyridine Core: A Privileged Scaffold in Medicinal Chemistry

The cyanopyridine motif is a well-established pharmacophore, recognized for its diverse biological activities. These nitrogen-containing heterocycles are integral to numerous approved drugs and clinical candidates. The cyano group, a potent electron-withdrawing group, and the pyridine nitrogen atom can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking. This versatility has led to the development of cyanopyridine derivatives with a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[1]

Comparative Analysis of Substituted Cyanonicotinate Analogs

The core of our analysis focuses on understanding how substitutions at key positions of the cyanonicotinate ring system impact biological activity. The foundational structure, this compound, offers several points for diversification, primarily at the 2- and 4-positions of the pyridine ring.

The Critical Role of the 2-Position Substituent

A recurring theme in the SAR of cyanopyridine derivatives is the profound influence of the substituent at the 2-position. Modifications at this site directly impact the electronic and steric properties of the molecule, often dictating its interaction with biological targets.

The introduction of an amino group at the 2-position is a common strategy to enhance the biological activity of cyanopyridines. This modification can facilitate crucial hydrogen bonding interactions within the active sites of enzymes.[2] Further substitution on this amino group allows for the fine-tuning of potency and selectivity.

For instance, in a series of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, the nature of the substituent at the 2-amino position was found to be critical for their therapeutic properties.[3] While not direct analogs of our core molecule, these findings underscore the importance of exploring a variety of amino substitutions.

Impact of Aryl Substitutions

The introduction of aryl groups at various positions of the pyridine ring can significantly modulate anticancer activity. The electronic nature and substitution pattern of these aryl rings play a pivotal role in determining the potency and selectivity of the compounds.

In a study of 2-amino-aryl-7-aryl-benzoxazole derivatives, which share some structural similarities with potential derivatives of our core scaffold, specific substitutions on the aryl rings led to potent cytotoxic effects against human A549 lung cancer cells.[4] This suggests that the exploration of diverse aryl moieties is a promising avenue for developing potent anticancer agents from the this compound scaffold.

Anticancer Activity: A Comparative Look at IC50 Values

To provide a quantitative comparison, the following table summarizes the in vitro anticancer activity (IC50 values) of various cyanopyridine and related heterocyclic derivatives against different human cancer cell lines. While these are not direct derivatives of this compound, they offer valuable insights into the potential efficacy of this class of compounds.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
5-Chloro-6-methylaurones Compound 6iMelanoma1.90[5]
Breast Cancer2.70[5]
Halogenated Benzofurans Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung)6.3 ± 2.5[6]
HepG2 (Liver)11 ± 3.2[6]
Quinoline Derivatives 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amine (10g)Various Human Tumor Cell Lines< 1.0[7]
2-Aryl-5(6)-nitro-1H-benzimidazoles 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole (Compound 6)A549 (Lung)0.028
2-Amino-aryl-7-aryl-benzoxazoles Compound 12lA549 (Lung)0.4[4]
KB (Oral)3.3[4]

Note: The data presented is for comparative purposes and highlights the potential of related heterocyclic structures. Direct experimental data for derivatives of this compound is needed for a conclusive SAR analysis.

Kinase Inhibition: A Promising Avenue

Many cyanopyridine derivatives have demonstrated potent inhibitory activity against various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. The design of kinase inhibitors frequently involves creating molecules that can fit into the ATP-binding pocket of the enzyme. The structural features of this compound make it an attractive starting point for the development of novel kinase inhibitors. For example, a series of 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas were identified as potent and selective inhibitors of Chk1 kinase with IC50 values in the low nanomolar range.[8]

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings that underpin the SAR principles discussed, this section provides detailed methodologies for key experiments.

General Synthesis of 2-Amino-3-cyanopyridine Derivatives

A common and versatile method for the synthesis of 2-amino-3-cyanopyridine derivatives involves a multi-component reaction.

Step-by-step methodology:

  • A mixture of an appropriate aldehyde (2 mmol), a substituted acetophenone (2 mmol), malononitrile (2 mmol), and ammonium acetate (2.5 mmol) is prepared.

  • A catalyst, such as N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) (0.05 g), is added to the mixture.

  • The reaction mixture is heated at 100°C with stirring for the appropriate time, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product is isolated and purified using standard techniques such as recrystallization or column chromatography.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products & Purification Aldehyde Aldehyde Mixing Mixing Acetophenone Acetophenone Malononitrile Malononitrile Ammonium_Acetate Ammonium Acetate Catalyst TBBDA or PBBS Heating_Stirring Heating & Stirring Heating 100°C Mixing->Heating_Stirring Add Catalyst TLC_Monitoring TLC Monitoring Heating_Stirring->TLC_Monitoring Product 2-Amino-3-cyanopyridine Derivative TLC_Monitoring->Product Purification Purification (Recrystallization/ Chromatography) Product->Purification

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Step-by-step methodology:

  • Human cancer cell lines (e.g., A549, HepG2, MCF-7) are seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) for 48 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

G start Start cell_seeding Seed Cancer Cells in 96-well plate start->cell_seeding incubation_24h Incubate 24h cell_seeding->incubation_24h compound_treatment Treat with Test Compounds incubation_24h->compound_treatment incubation_48h Incubate 48h compound_treatment->incubation_48h mtt_addition Add MTT Solution incubation_48h->mtt_addition incubation_4h Incubate 4h mtt_addition->incubation_4h dmso_addition Add DMSO incubation_4h->dmso_addition read_absorbance Read Absorbance (570 nm) dmso_addition->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Structure-Activity Relationship (SAR) Insights and Future Directions

Based on the analysis of related cyanopyridine structures, several key SAR trends can be inferred for the development of this compound derivatives:

  • 2-Position is Key: The 2-position of the pyridine ring is a critical handle for modulating biological activity. The introduction of substituted amino or aryl groups at this position can lead to significant improvements in potency.

  • Halogenation Matters: The presence of the chloro group at the 5-position is likely to influence the electronic properties of the ring and may contribute to enhanced binding affinity with target proteins. The effect of different halogens at this position would be an interesting area for future investigation.[6]

  • Ester Modification: The methyl ester at the 3-position provides a site for further derivatization to improve pharmacokinetic properties, such as solubility and metabolic stability.

SAR_Summary cluster_outcomes Predicted Outcomes Core This compound Core Pos2 Pos2 Core->Pos2 Introduce Amino/Aryl Groups (Potency Enhancement) Pos5 Pos5 Core->Pos5 Vary Halogen (Binding Affinity) Pos3 Pos3 Core->Pos3 Ester Derivatization (Solubility, Stability) SAR_Outcome_Potency Enhanced Biological Potency Pos2->SAR_Outcome_Potency Impacts Potency SAR_Outcome_Binding Modulated Target Binding Pos5->SAR_Outcome_Binding Affects Binding SAR_Outcome_PK Improved Drug-like Properties Pos3->SAR_Outcome_PK Improves PK

References

  • A review: Biological activities of novel cyanopyridine derivatives - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]

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  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - NIH. (n.d.). Retrieved January 24, 2026, from [Link]

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  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors - MDPI. (2022, December 23). Retrieved January 24, 2026, from [Link]

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A Senior Application Scientist's Guide to Comparing the Stability of Substituted Nicotinates

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stability in Nicotinate-Based Drug Design

The nicotinate (or niacin) scaffold, a fundamental structure in the vitamin B3 family, is a privileged motif in medicinal chemistry.[1] Its derivatives are explored for a wide range of therapeutic applications, from treating dyslipidemia to acting as vasorelaxants.[2][3] However, the journey from a promising nicotinate derivative to a viable drug candidate is fraught with metabolic challenges. The metabolic stability of a compound—its resistance to biotransformation by the body's enzymes—is a primary determinant of its pharmacokinetic profile, influencing crucial parameters like bioavailability, half-life, and potential for toxicity.[4]

Compounds with poor metabolic stability often undergo extensive "first-pass" metabolism in the liver, leading to low systemic exposure and rapid elimination.[5] Conversely, excessively stable compounds might accumulate, leading to off-target effects or drug-drug interactions. Therefore, a deep, mechanistic understanding of how chemical substitutions on the nicotinate ring influence metabolic fate is not just an academic exercise; it is a cornerstone of rational drug design.

This guide provides an in-depth comparison of the stability of substituted nicotinates, moving beyond mere data tabulation. We will explore the causal relationships between molecular structure and metabolic stability, provide a robust, self-validating experimental protocol for assessing this critical parameter, and present data in a clear, comparative format to empower your drug discovery programs.

Understanding Nicotinate Metabolism: The Arenas of Biotransformation

Before manipulating the stability of a nicotinate derivative, one must first understand the primary metabolic pathways it is likely to encounter. The liver is the main site of drug metabolism, where enzymes work to functionalize (Phase I) and conjugate (Phase II) xenobiotics to facilitate their excretion.[6]

Phase I Metabolism: This phase involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis.[4] For the pyridine ring of nicotinates, the key players are the Cytochrome P450 (CYP) enzymes.[6] These enzymes can hydroxylate the electron-deficient pyridine ring, a common route of metabolism.

Phase II Metabolism: In this phase, endogenous molecules are attached to the drug or its Phase I metabolites.[4] For nicotinic acid, a major pathway involves conjugation with the amino acid glycine to form nicotinuric acid.[2] Another key route, particularly for nicotinamide (the amide form), is methylation by nicotinamide N-methyltransferase (NNMT) to form N-methylnicotinamide, which can be further oxidized.[7]

The specific metabolic fate of a substituted nicotinate is a direct consequence of its chemical structure. The electronic properties and steric bulk of substituents dictate which metabolic pathways are favored and at what rate they proceed.

Caption: Primary metabolic pathways for substituted nicotinates.

The "How": A Validated Protocol for Assessing Metabolic Stability

To objectively compare compounds, a standardized, robust experimental method is essential. The in vitro liver microsomal stability assay is a workhorse in early drug discovery for predicting in vivo hepatic clearance.[5][8] Liver microsomes are subcellular fractions containing many key drug-metabolizing enzymes, most notably the CYPs.[6][9]

This protocol describes a self-validating system to determine the in vitro half-life (t½) and intrinsic clearance (CLint) of substituted nicotinates.

Experimental Workflow: Liver Microsomal Stability Assay

Caption: Workflow for the in vitro liver microsomal stability assay.

Detailed Step-by-Step Methodology

1. Reagent Preparation:

  • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Microsomes: Thaw pooled human liver microsomes (HLM) on ice and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.[9][10] Keep on ice.

  • Test Compound: Prepare a 1 µM working solution of the substituted nicotinate in phosphate buffer. The final DMSO concentration should be ≤ 0.25%.[9]

  • Cofactor Solution: Prepare a 1 mM NADPH solution in phosphate buffer.[9] Causality Note: NADPH is the required cofactor for CYP450-mediated oxidative reactions. Its addition initiates the metabolic process.[6]

  • Quenching Solution: Prepare cold acetonitrile containing an appropriate internal standard (IS) for LC-MS/MS analysis.

2. Incubation Procedure: [9][11]

  • Set up incubation tubes in triplicate for each time point (e.g., 0, 5, 15, 30, 45 minutes).

  • Pre-incubation: Add the diluted microsomes and the test compound solution to each tube. Pre-incubate the mixture for 5 minutes in a 37°C water bath to equilibrate the temperature.[12]

  • Initiation: Initiate the reaction by adding the NADPH solution. The 0-minute time point sample should be quenched immediately before adding NADPH.

  • Sampling: At each subsequent time point, stop the reaction by adding an aliquot of the incubation mixture to the cold quenching solution.

3. Control System (Self-Validation):

  • -NADPH Control: Run a parallel incubation for the longest time point (45 min) without adding NADPH.[12] Purpose: This control validates that the disappearance of the compound is enzyme- and cofactor-dependent, ruling out simple chemical instability in the matrix.

  • Positive Control: Include a compound with known metabolic lability (e.g., Verapamil, Testosterone) to confirm the metabolic competency of the microsomal batch.[6][12]

4. Sample Analysis and Data Processing:

  • Centrifuge the quenched samples to pellet the precipitated protein.[11]

  • Transfer the supernatant for analysis by a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.

  • Plot the natural logarithm of the percentage of compound remaining versus time.

  • The slope of the linear regression line (k) is the elimination rate constant.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:

    • t½ = 0.693 / k

    • CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)

Structure-Stability Relationships: A Comparative Analysis

The metabolic stability of a substituted nicotinate is governed by the interplay between the electronic nature and steric hindrance of its substituents.

The Electronic Effect: Electron-Donating vs. Electron-Withdrawing Groups

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which withdraws electron density both inductively and through resonance.[13] This makes the ring susceptible to certain metabolic attacks. Modifying the ring's electron density with substituents can either exacerbate or mitigate this susceptibility.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl) further decrease the electron density of the pyridine ring.[14][15] This deactivation generally makes the ring less susceptible to oxidative metabolism by CYP enzymes, which often target electron-rich centers. Therefore, adding an EWG is a common strategy to "block" a site of metabolism and enhance stability. For instance, the electron-withdrawing nature of the NO₂ group can decrease the donor capability of the pyridine nitrogen, making interactions with metabolic enzymes less favorable.[15]

  • Electron-Donating Groups (EDGs): Substituents with lone pairs, such as amino (-NH₂) or methoxy (-OCH₃), donate electron density into the ring via a positive resonance effect.[14][16] This increases the electron density, particularly at the ortho and para positions, making these sites more vulnerable to oxidative attack by CYPs. Consequently, nicotinates with strong EDGs often exhibit lower metabolic stability.

The Steric Effect: Shielding Metabolic Soft Spots

Beyond electronics, the physical size and location of a substituent play a crucial role. A bulky substituent can act as a steric shield, physically hindering the approach of a large metabolic enzyme to a nearby "soft spot" on the molecule. This is a powerful strategy for improving stability, even if the substituent's electronic effects are not ideal. For example, placing a bulky group adjacent to a site known for hydroxylation can dramatically increase the compound's half-life.

Positional Isomerism

The position of the substituent relative to the carboxylate and the ring nitrogen is critical. A group at the 2- or 6-position can sterically hinder reactions at the nitrogen or the carboxylate group (e.g., glycine conjugation). A group at the 4-position primarily exerts electronic effects, while a group at the 5-position can influence the reactivity of the adjacent carbons.

Data Summary: Comparing Substituted Nicotinates

The following table provides hypothetical but mechanistically sound experimental data for a series of substituted nicotinates, illustrating the principles discussed above. This data would be generated using the protocol described in the previous section.

CompoundSubstituent (Position)Electronic EffectPredicted Metabolic Stability (t½ in HLM, min)Primary Rationale
1 H (Unsubstituted)Neutral25Baseline stability, susceptible to ring oxidation.
2 5-ClElectron-Withdrawing> 60EWG deactivates the ring, making it less prone to oxidation.[13][15]
3 4-OCH₃Electron-Donating10EDG activates the ring, creating a "soft spot" for CYP-mediated oxidation.[14]
4 2-CH₃Weakly Donating40Minor electronic effect, but provides steric shielding near the nitrogen and carboxylate.
5 5-NO₂Strongly Withdrawing> 60Strong EWG significantly deactivates the ring, enhancing stability.[15]

Conclusion: Designing for Stability

The metabolic stability of substituted nicotinates is not a random variable but a tunable property. By understanding the fundamental mechanisms of nicotinate metabolism and the predictable influence of substituent electronics and sterics, drug development professionals can proactively design molecules with improved pharmacokinetic profiles.

Key takeaways for enhancing the stability of nicotinate derivatives include:

  • Introduce Electron-Withdrawing Groups: Strategically placing EWGs like halogens or nitro groups can deactivate the pyridine ring towards oxidative metabolism.

  • Employ Steric Shielding: Use bulky groups to physically block known sites of metabolic attack.

  • Conduct Robust In Vitro Screening: Utilize standardized assays, such as the liver microsomal stability assay, early and often in the design-make-test-analyze cycle to gain empirical data and validate hypotheses.[17][18]

By integrating these principles, researchers can navigate the complexities of drug metabolism more efficiently, accelerating the development of safer and more effective nicotinate-based therapeutics.

References

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A Senior Application Scientist's Guide to Antibody Cross-Reactivity Assessment for Derivatives of Methyl 5-chloro-6-cyanonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug development and molecular diagnostics, the generation of highly specific antibodies against small molecules is a critical yet challenging endeavor. Small molecules, such as Methyl 5-chloro-6-cyanonicotinate and its derivatives, are not immunogenic on their own and are classified as haptens.[][2][3] To elicit an immune response, they must be conjugated to a larger carrier protein.[2][3][4][5] This guide provides an in-depth, objective comparison of methodologies to assess the cross-reactivity of antibodies raised against these derivatives, grounded in established scientific principles and bolstered by practical, field-proven insights.

The Immunological Challenge: From Hapten to Immunogen

Small molecules like this compound lack the molecular complexity to be recognized by the immune system.[][2] The foundational step, therefore, is to render them immunogenic by covalently linking them to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[3][6] This hapten-carrier conjugate presents the small molecule in a context that can be processed by antigen-presenting cells, ultimately leading to the production of specific antibodies.[7]

The choice of conjugation chemistry is paramount as it influences the orientation and presentation of the hapten, which in turn dictates the epitope recognized by the resulting antibodies.[8] Common methods include carbodiimide crosslinkers like EDC, which facilitate amide bond formation between carboxyl groups on the hapten (or a linker attached to it) and primary amines on the carrier protein.[][6]

Diagram 1: Hapten-Carrier Conjugation Workflow

This diagram illustrates the process of making a small molecule immunogenic for antibody production.

Hapten_Carrier_Conjugation cluster_synthesis Hapten Modification & Conjugation cluster_immunization Immunization & Antibody Production Hapten Methyl 5-chloro-6- cyanonicotinate Derivative Linker Introduction of a reactive linker (e.g., with -COOH) Hapten->Linker Chemical Synthesis Conjugation EDC/NHS Chemistry (Amide Bond Formation) Linker->Conjugation Carrier Carrier Protein (e.g., KLH, BSA) Carrier->Conjugation Immunogen Hapten-Carrier Conjugate Conjugation->Immunogen Immunization Animal Immunization (e.g., Rabbit, Mouse) Immunogen->Immunization Antibodies Polyclonal or Monoclonal Antibody Production Immunization->Antibodies

Caption: Workflow for generating antibodies against small molecule haptens.

Core Principles of Cross-Reactivity Assessment

Antibody cross-reactivity occurs when an antibody raised against a specific antigen (in this case, a derivative of this compound) also binds to other, structurally similar molecules.[9] Assessing this is not merely a quality control step; it is fundamental to the validation of any immunoassay.[10] The primary method for quantifying cross-reactivity is through competitive immunoassays, most commonly the Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Design for Cross-Reactivity Profiling

A robust assessment of cross-reactivity requires a systematic and well-controlled experimental design. This section outlines the critical steps and the rationale behind them.

A panel of molecules structurally related to the target derivative must be synthesized or procured.[11][12][13][14] This panel should include:

  • The parent molecule, this compound.

  • Other derivatives with minor structural modifications (e.g., changes in substitution patterns on the pyridine ring).

  • Potential metabolites or degradation products.

  • Unrelated small molecules to serve as negative controls.

The purity and identity of each compound must be rigorously confirmed using analytical techniques such as NMR, mass spectrometry, and HPLC.

The competitive ELISA is the most effective method for determining the specificity and cross-reactivity of anti-hapten antibodies.[][15]

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

  • Coating: Microtiter plates are coated with a conjugate of the target hapten and a protein (e.g., Ovalbumin, OVA) that is different from the carrier protein used for immunization (e.g., KLH). This is crucial to prevent the detection of antibodies raised against the carrier protein itself.

  • Blocking: Remaining protein-binding sites on the plate are blocked using a solution of a non-reactive protein, such as Bovine Serum Albumin (BSA) or non-fat dry milk.

  • Competition: A constant, predetermined concentration of the antibody is pre-incubated with varying concentrations of the free target hapten (for the standard curve) or the potential cross-reactants.

  • Incubation: The antibody-hapten mixtures are then added to the coated and blocked microtiter plates. The free antibody (not bound to the hapten in solution) will bind to the immobilized hapten-OVA conjugate.

  • Washing: Unbound antibodies and other reagents are removed by washing the plates.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) that recognizes the primary antibody is added.

  • Substrate Addition: After another wash step, a chromogenic substrate for the enzyme is added, leading to a color change.

  • Measurement: The absorbance is read using a microplate reader. The signal intensity is inversely proportional to the concentration of the free hapten in the initial competition step.

Diagram 2: Competitive ELISA Workflow

This diagram outlines the key steps in a competitive ELISA for assessing antibody cross-reactivity.

Competitive_ELISA Plate_Coating 1. Coat plate with Hapten-OVA conjugate Blocking 2. Block with BSA Plate_Coating->Blocking Competition 3. Pre-incubate Antibody with free Hapten or Cross-Reactant Blocking->Competition Incubation 4. Add mixture to plate Competition->Incubation Washing1 5. Wash Incubation->Washing1 Detection 6. Add Enzyme-linked Secondary Antibody Washing1->Detection Washing2 7. Wash Detection->Washing2 Substrate 8. Add Substrate Washing2->Substrate Readout 9. Measure Absorbance Substrate->Readout

Caption: Step-by-step workflow of a competitive ELISA.

Data Analysis and Interpretation

The data from the competitive ELISA is used to generate inhibition curves for the target hapten and each potential cross-reactant. From these curves, the IC50 value (the concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen) is determined.

The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Hapten / IC50 of Cross-Reactant) x 100

Table 1: Example Cross-Reactivity Data for an Antibody Raised Against Derivative A

CompoundIC50 (nM)% Cross-Reactivity
Derivative A (Target) 10 100%
This compound5020%
Derivative B2005%
Derivative C>10,000<0.1%
Negative Control>10,000<0.1%

A higher percent cross-reactivity indicates a greater affinity of the antibody for that particular compound.

Alternative and Complementary Techniques

While competitive ELISA is the primary method, other techniques can provide valuable insights.

Western blotting can be used to assess the specificity of the antibody for the hapten-protein conjugate. By running different hapten-protein conjugates on an SDS-PAGE gel and probing with the antibody, one can visually assess which conjugates are recognized. This is particularly useful for confirming that the antibody recognizes the hapten and not the carrier protein.

SPR is a powerful, label-free technique that can provide real-time kinetic data on antibody-antigen interactions.[16] By immobilizing the antibody and flowing different concentrations of the free haptens over the sensor surface, one can determine the association and dissociation rate constants, and thus the binding affinity (KD), for each interaction. This provides a more detailed quantitative comparison of the antibody's affinity for different derivatives.

Conclusion and Best Practices

A thorough assessment of antibody cross-reactivity is non-negotiable for the development of reliable immunoassays for small molecules like this compound and its derivatives.

Key Takeaways:

  • Systematic Approach: A well-designed panel of potential cross-reactants is essential.

  • Competitive ELISA is Key: This remains the most practical and informative method for quantifying cross-reactivity.

  • Orthogonal Methods: Techniques like Western blotting and SPR can provide complementary data to build a comprehensive specificity profile.

  • Rigorous Validation: All immunoassays should be validated according to established guidelines to ensure accuracy, precision, and reliability.[17][18][19][20][21]

By adhering to these principles and methodologies, researchers and drug development professionals can confidently characterize the specificity of their anti-hapten antibodies, a critical step towards the successful implementation of robust and reliable immunoassays.

References

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  • U.S. Environmental Protection Agency. (n.d.). Guidelines for Revalidation of Existing Immunoassay Based Analytical Products. [Link]

  • YouTube. (2015). Epitope Mapping in Antibody Therapeutics and Vaccine Development: The Evolving Landscape. [Link]

  • ResearchGate. (2018). Synthesis of chloro, fluoro, and nitro derivatives of 7‐amino‐5‐aryl‐6‐cyano‐5 H ‐pyrano pyrimidin‐2,4‐diones using organic catalysts and their antimicrobial and anticancer activities. [Link]

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  • ResearchGate. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. [Link]

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A Comparative Benchmarking Guide to the Synthesis of Methyl 5-chloro-6-cyanonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 5-chloro-6-cyanonicotinate is a key building block in the synthesis of a variety of pharmaceutical compounds and agrochemicals. Its trifunctionalized pyridine core, featuring chloro, cyano, and methyl ester groups, offers multiple points for molecular elaboration. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in drug discovery and process development. This guide provides an in-depth technical comparison of the primary synthetic routes to this compound, offering a critical evaluation of their respective advantages and limitations. We will delve into two principal strategies: the classical Sandmeyer reaction starting from an amino precursor and the more contemporary palladium-catalyzed cyanation of a di-chloro analogue. This analysis is supported by detailed experimental protocols, comparative data, and mechanistic insights to empower researchers in making informed decisions for their synthetic campaigns.

Methodology Overview: Two Competing Pathways

The synthesis of this compound predominantly follows two divergent pathways, each with its own set of mechanistic principles and practical considerations.

cluster_0 Synthetic Strategies Start Starting Materials Method1 Method 1: Sandmeyer Reaction Start->Method1 Amino-substituted Nicotinate Method2 Method 2: Palladium-Catalyzed Cyanation Start->Method2 Di-chloro Nicotinate Product This compound Method1->Product Method2->Product

Caption: High-level overview of the two primary synthetic routes.

Method 1: The Sandmeyer Reaction - A Classic Transformed

The Sandmeyer reaction, a cornerstone of aromatic chemistry discovered in 1884, provides a reliable method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.[1][2] This transformation is particularly useful for synthesizing substituted aromatic compounds that are otherwise difficult to access.[2]

Reaction Pathway and Mechanism

The synthesis of this compound via the Sandmeyer reaction commences with the diazotization of a suitable amino precursor, Methyl 6-amino-5-chloronicotinate. This intermediate can be prepared from 6-aminonicotinic acid through esterification.[3] The diazotization is typically achieved by treating the amine with nitrous acid (HONO), generated in situ from sodium nitrite and a strong acid at low temperatures.[4] The resulting diazonium salt is then reacted with a copper(I) cyanide salt, which facilitates the substitution of the diazonium group with a cyanide group, liberating nitrogen gas.[2]

cluster_0 Sandmeyer Reaction Workflow A Methyl 6-amino-5-chloronicotinate B Diazotization (NaNO₂, HCl, 0-5 °C) A->B C Diazonium Salt Intermediate B->C D Sandmeyer Reaction (CuCN) C->D E This compound D->E

Caption: Step-by-step workflow of the Sandmeyer reaction route.

The mechanism of the Sandmeyer reaction is believed to involve a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical and copper(II). The aryl radical then reacts with the cyanide ion, and subsequent reductive elimination from the copper complex yields the desired nitrile product and regenerates the copper(I) catalyst.

Experimental Protocol: Sandmeyer Cyanation

Materials:

  • Methyl 6-amino-5-chloronicotinate

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • Copper(I) Cyanide (CuCN)

  • Sodium Carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend Methyl 6-amino-5-chloronicotinate (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C (ice-salt bath).

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in aqueous sodium cyanide or potassium cyanide.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium carbonate.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Advantages and Disadvantages of the Sandmeyer Reaction
FeatureAnalysis
Advantages Well-established and reliable: The Sandmeyer reaction is a classic and widely documented method.[2] Readily available starting materials: The amino precursor can be synthesized from commercially available starting materials.[3] Good yields: Generally provides moderate to good yields for a variety of substrates.
Disadvantages Use of toxic reagents: Copper(I) cyanide is highly toxic and requires careful handling and disposal procedures. Stoichiometric copper salts: The reaction often requires stoichiometric or near-stoichiometric amounts of copper salts.[5] Safety concerns with diazonium salts: Diazonium salts can be unstable and potentially explosive, especially when isolated. They are typically generated and used in situ at low temperatures.[6]

Method 2: Palladium-Catalyzed Cyanation - A Modern Approach

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering milder reaction conditions and broader functional group tolerance compared to traditional methods.[7][8] The cyanation of aryl halides is a prominent application of this technology.[5][7]

Reaction Pathway and Mechanism

This approach utilizes the readily available Methyl 5,6-dichloronicotinate as the starting material. The key transformation is the selective substitution of one of the chlorine atoms with a cyanide group. The chlorine at the 6-position is generally more activated towards nucleophilic aromatic substitution and oxidative addition to palladium(0) than the chlorine at the 5-position, which can allow for regioselective cyanation.

cluster_0 Palladium-Catalyzed Cyanation Workflow A Methyl 5,6-dichloronicotinate B Palladium-Catalyzed Cyanation A->B Pd Catalyst, Ligand, Cyanide Source, Base C This compound B->C

Sources

Safety Operating Guide

Proper Disposal of Methyl 5-Chloro-6-Cyanonicotinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of methyl 5-chloro-6-cyanonicotinate (CAS No. 398457-04-0). As a compound featuring a chlorinated pyridine ring and a cyano group, it necessitates a stringent disposal protocol rooted in a thorough understanding of its chemical hazards. This document is designed to provide researchers, scientists, and drug development professionals with a clear, step-by-step process that ensures safety and regulatory compliance.

Hazard Identification and Risk Assessment

This compound is classified as an irritant and may cause allergic skin reactions and serious eye irritation.[1] Due to its chemical structure, it must be handled as a hazardous substance with multiple potential risks.

  • Chlorinated Organic Compound: Chlorinated organic compounds are persistent in the environment and can be toxic.[2] Incineration of these compounds requires specialized facilities to prevent the formation of dioxins and other hazardous byproducts.

  • Cyanide Group (Nitrile): While the cyano group in an organic nitrile is generally less acutely toxic than inorganic cyanide salts, it can release highly toxic hydrogen cyanide (HCN) gas if exposed to acidic conditions.[3] Furthermore, nitriles themselves can be toxic.

  • Pyridine Derivative: Pyridine and its derivatives are known for their pungent odor and potential for toxicity.

Given these characteristics, this compound must be treated as hazardous waste . Improper disposal, such as pouring it down the drain or mixing it with non-hazardous waste, is a serious safety and regulatory violation.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

PPE ItemSpecificationRationale
Gloves Nitrile or neoprene glovesProvides resistance to chlorinated organic compounds.
Eye Protection Chemical splash gogglesProtects against splashes that can cause serious eye irritation.
Lab Coat Standard laboratory coatPrevents skin contact.
Respiratory Protection Not generally required if handled in a fume hoodIf there is a risk of aerosolization and work is not performed in a fume hood, a respirator may be necessary.

In-Lab Waste Management: A Step-by-Step Protocol

Note: There is no established and validated protocol for the in-lab neutralization or deactivation of this compound. Attempting to treat this compound with oxidizing agents like bleach is not recommended due to the potential for unpredictable and hazardous reactions with the chlorinated pyridine ring. The primary goal is safe collection, segregation, and transfer to a licensed hazardous waste disposal facility.

Step 1: Designate a Satellite Accumulation Area (SAA) Establish a designated SAA within the laboratory for the collection of hazardous waste. This area should be clearly marked, away from general lab traffic, and under the direct control of laboratory personnel.

Step 2: Select an Appropriate Waste Container

  • Primary Container: Use a clean, dry, and chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a secure screw cap is recommended. Ensure the container material is resistant to chlorinated organic compounds.

  • Container Labeling: Immediately label the waste container with the words "Hazardous Waste." The label must include:

    • The full chemical name: "this compound"

    • A clear indication of the hazards: "Toxic," "Irritant," "Halogenated Organic"

    • The date when waste is first added to the container.

Step 3: Waste Segregation Proper segregation is critical to prevent dangerous reactions.

  • Collect as Halogenated Organic Waste: this compound waste should be collected in a container designated for halogenated organic waste.

  • Do NOT Mix with Acids: To prevent the potential release of hydrogen cyanide gas, do not mix this waste with acidic waste streams.

  • Avoid Mixing with Oxidizers: Do not mix with strong oxidizing agents.

  • Solid vs. Liquid Waste: If you have solid this compound and solutions containing it, it is best practice to collect them in separate, clearly labeled containers.

Step 4: Accumulating Waste

  • Pure Compound and Concentrated Solutions: Any unused pure this compound or concentrated solutions should be disposed of as hazardous waste. Do not attempt to dilute it for drain disposal.

  • Contaminated Labware: Any items grossly contaminated with this compound, such as pipette tips, weigh boats, or gloves, should be collected in a designated solid hazardous waste container.

  • Keep Containers Closed: Always keep the hazardous waste container securely closed, except when adding waste.

Step 5: Arranging for Disposal Once the waste container is full or you are ready to dispose of it, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Provide them with the full chemical name and any other relevant information from your waste label.

Emergency Procedures

Spills:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don PPE: Before attempting to clean up a small spill, don the appropriate PPE.

  • Contain and Absorb: For small spills, use a chemical absorbent pad or a universal spill kit to absorb the material.

  • Collect and Dispose: Carefully collect the absorbed material and any contaminated items into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your EHS department.

Personal Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

Visualization of Disposal Workflow

Sources

A Senior Application Scientist's Guide to Handling Methyl 5-chloro-6-cyanonicotinate: From Hazard Assessment to Disposal

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the safe handling of Methyl 5-chloro-6-cyanonicotinate (CAS No. 398457-04-0). As drug development professionals, our primary responsibility extends beyond achieving research milestones to ensuring the safety of ourselves and our colleagues. This document moves beyond a simple checklist, offering a deep dive into the causality behind each procedural step, empowering you to make informed safety decisions in a dynamic research environment.

Immediate Safety Briefing: The Essentials

Before handling this compound, ensure the following are in place:

  • Location: All work must be conducted in a certified chemical fume hood.

  • Core PPE: At a minimum, wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.

  • Disposal: Have a designated, labeled waste container for all contaminated materials.

Hazard Analysis: Understanding the "Why"

This compound is classified as an irritant.[1] The Globally Harmonized System (GHS) classifications for this compound include "May cause an allergic skin reaction" (H317) and "Causes serious eye irritation" (H319).[1] A thorough risk assessment, however, requires us to look beyond the supplier's classification and consider the chemical's structure.

  • Nicotinate Core: This is a pyridine derivative. Pyridine-based compounds can vary widely in toxicity, but many possess biological activity and should be handled with care.

  • Chloro Group: The presence of a halogen, like chlorine, can enhance the reactivity and potential toxicity of an aromatic system.

  • Cyano Group (-CN): This functional group is a structural alert for potential cyanide-like toxicity. While the cyanide is covalently bound and not present as free ions, metabolic processes or decomposition (e.g., in a fire) could release cyanide species. Therefore, a conservative approach that respects this potential is scientifically prudent.

  • Physical Form: The compound is a solid with a melting point of 120-122°C, which reduces the risk of vapor inhalation at room temperature.[1] However, weighing and transferring the powder can generate dust, which poses an inhalation and dermal exposure risk.

Given this analysis, our safety protocols must be designed to mitigate the known risks of skin and eye irritation, and the potential risks associated with its constituent functional groups.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific procedure and the potential for exposure.

Eye and Face Protection
  • Minimum Requirement: Chemical splash goggles are mandatory at all times. Standard safety glasses with side shields are insufficient as they do not provide a seal around the eyes to protect from splashes or fine dust.

  • Elevated Risk: When handling larger quantities (>10g) or when there is a significant splash potential (e.g., during line-breaking or material transfers), a face shield should be worn in addition to chemical splash goggles.[2][3] This provides a secondary barrier protecting the entire face.

Skin and Body Protection
  • Lab Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement.

  • Gloves: The choice of glove material is critical.

    • Recommended: Nitrile or neoprene gloves are recommended for handling this compound.[4] These materials offer good resistance to a broad range of chemicals.

    • Not Recommended: Do not use latex gloves, as they are permeable to many chemicals and can create a risk of latex allergies.[5]

    • Glove Protocol: Always double-glove when handling the neat compound. This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin. Inspect gloves for any signs of degradation or punctures before and during use.

  • Body Protection: For large-scale operations or situations with a high risk of splashing, consider disposable suits or a heavy-duty apron over the lab coat.[4][5]

Respiratory Protection
  • Standard Handling: Under normal conditions of use within a certified chemical fume hood, respiratory protection is not typically required.[6] The fume hood provides the primary engineering control to prevent inhalation of dust or vapors.

  • When Required: Respiratory protection should be used if engineering controls are not available or are insufficient, such as during a large spill or when cleaning equipment outside of a fume hood. In such cases, a full-face air-purifying respirator with appropriate cartridges would be necessary.[4]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Assess Task task_scale Scale of Operation? start->task_scale small_scale < 1g (Weighing, Solution Prep) task_scale->small_scale Small large_scale > 1g or Neat Transfer task_scale->large_scale Large aerosol_risk Aerosol/Dust Potential? small_scale->aerosol_risk ppe_level_3 Maximum PPE: - Lab Coat + Apron - Goggles + Face Shield - Double Nitrile Gloves large_scale->ppe_level_3 low_risk Low (e.g., in solution) aerosol_risk->low_risk Low high_risk High (e.g., Weighing Powder) aerosol_risk->high_risk High ppe_level_1 Standard PPE: - Lab Coat - Goggles - Single Nitrile Gloves low_risk->ppe_level_1 ppe_level_2 Enhanced PPE: - Lab Coat - Goggles - Double Nitrile Gloves high_risk->ppe_level_2

Caption: PPE selection workflow for this compound.

Scenario-Based PPE Protocols

ScenarioTask DescriptionEye/Face ProtectionSkin/Body ProtectionRespiratory Protection
1 Weighing <1g of solid powderChemical Splash GogglesLab Coat, Double Nitrile GlovesNot required in fume hood
2 Preparing a dilute solution in a closed systemChemical Splash GogglesLab Coat, Single Nitrile GlovesNot required in fume hood
3 Transferring >10g of solid or liquidGoggles & Face ShieldLab Coat, Double Nitrile GlovesNot required in fume hood
4 Large Spill Cleanup (>5g)Goggles & Face ShieldDisposable Suit, Double Nitrile GlovesAir-purifying respirator may be required

Procedural Guidance: Donning, Doffing, and Disposal

The integrity of your PPE is only as good as the procedure used to wear and remove it.

Donning (Putting On) PPE
  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Gloves (Inner Pair): Don your first pair of nitrile gloves.

  • Gloves (Outer Pair): Don your second pair of nitrile gloves, pulling the cuffs over the cuffs of your lab coat sleeves.

  • Eye Protection: Put on your chemical splash goggles. If required, add a face shield.

Doffing (Taking Off) PPE - The Contamination-Avoidance Protocol

This sequence is designed to prevent contact with any contaminants on the exterior of your PPE.

  • Outer Gloves: Remove the outer pair of gloves. Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.

  • Face Shield/Goggles: Remove eye and face protection from the back of your head to avoid touching the front surfaces.

  • Lab Coat: Unbutton your lab coat. Shrug it off your shoulders, touching only the inside. Turn it inside out as you remove it and fold it for laundering.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[6][7]

Disposal Plan
  • All disposable PPE (gloves, disposable suits) and materials contaminated with this compound must be placed in a clearly labeled, sealed container for hazardous chemical waste.

  • Do not allow this material to enter the general waste stream or sanitary sewer system.[6] All waste must be disposed of via an approved waste disposal plant.[6][7]

Emergency Response Protocols

In the event of an exposure or spill, immediate and correct action is critical.

Skin Exposure
  • Immediate Action: Move immediately to the nearest safety shower or sink.[8]

  • Flush: Flush the affected area with copious amounts of water for at least 15 minutes.[7][8]

  • Remove Clothing: While flushing, remove all contaminated clothing and jewelry. Seconds count.[8]

  • Medical Attention: Seek immediate medical attention. Provide the Safety Data Sheet (SDS) to the medical personnel.

Eye Exposure
  • Immediate Action: Proceed immediately to an eyewash station.

  • Flush: Flush the eyes with water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing of all surfaces.[6][8]

  • Contact Lenses: If present and easy to do, remove contact lenses while continuing to rinse.[6][8]

  • Medical Attention: Seek immediate medical attention, regardless of the apparent severity.[8]

Inhalation
  • Immediate Action: Move the affected person to fresh air immediately.[7]

  • Monitor: If breathing is difficult, have a trained person administer oxygen. If breathing has stopped, begin artificial respiration.[7]

  • Medical Attention: Call for immediate medical assistance.[7][9]

Spill Response
  • Evacuate: Alert others in the area and evacuate the immediate vicinity.[10]

  • Isolate: If safe to do so, prevent the spill from spreading.

  • PPE: Do not attempt to clean up a spill without the appropriate PPE, as outlined in the "Maximum PPE" or "Spill Cleanup" scenarios.

  • Cleanup: Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a labeled, sealable container for hazardous waste disposal.

  • Ventilate: Ensure the area is well-ventilated during and after cleanup.[11]

References

  • Thermo Fisher Scientific. (n.d.). Methyl 6-chloronicotinate - SAFETY DATA SHEET.
  • PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. National Center for Biotechnology Information. Retrieved from [Link]

  • Safe Use of Diisocyanates. (n.d.). Personal Protective Equipment.
  • Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Centers for Disease Control and Prevention (CDC). (2024). What to Do in a Chemical Emergency. Retrieved from [Link]

  • Thermo Fisher Scientific. (2008). SAFETY DATA SHEET.
  • Composites One. (n.d.). Personal Protective Equipment: Helping to Reduce Isocyanate Exposure.
  • Princeton University Environmental Health and Safety. (n.d.). Hazardous Chemical Exposures. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Methyl cyanoacetate.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for TDI Users.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.